Thyropropic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I3O4/c16-10-7-9(2-3-13(10)19)22-15-11(17)5-8(6-12(15)18)1-4-14(20)21/h2-3,5-7,19H,1,4H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRORTNGXAKZJML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CCC(=O)O)I)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198998 | |
| Record name | Thyropropic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51-26-3 | |
| Record name | Triprop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thyropropic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thyropropic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THYROPROPIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK7481S22O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Thyropropic Acid: A Technical Guide for Researchers
An in-depth examination of the molecular interactions, signaling cascades, and experimental validation of thyropropic acid's action as a thyroid hormone receptor agonist.
Introduction
This compound, a term encompassing several analogs of thyroid hormone, has garnered significant interest in the scientific community for its potential therapeutic applications. These molecules, including 3,5-diiodothyropropionic acid (DITPA) and 3,3',5-triiodothyropropionic acid (TRIAC or tiratricol), mimic the physiological effects of endogenous thyroid hormones by interacting with thyroid hormone receptors (TRs). This technical guide delineates the core mechanism of action of this compound, presenting quantitative data on receptor binding and functional activity, detailed experimental methodologies for its characterization, and visual representations of its signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of thyroid hormone signaling and the development of novel thyromimetics.
Data Presentation: Quantitative Analysis of this compound and Analogs
The biological activity of this compound and its analogs is fundamentally determined by their binding affinity for the two major thyroid hormone receptor isoforms, TRα and TRβ. The following tables summarize the quantitative binding and functional data for key thyromimetic compounds.
Table 1: Comparative Binding Affinities (Kd) of Thyroid Hormone Analogs to Human TR Isoforms
| Compound | Receptor Isoform | Binding Affinity (Kd in nM) |
| Triiodothyronine (T3) | TRα1 | 0.23 ± 0.03[1] |
| TRβ1 | 0.21 ± 0.03[1] | |
| Thyroxine (T4) | TRα1 | 1.6 ± 0.2[1] |
| TRβ1 | 1.5 ± 0.2[1] | |
| Tiratricol (TRIAC) | TRα | ~0.3 (comparable to T3) |
| TRβ | Higher than T3 | |
| Sobetirome (GC-1) | TRα1 | 1.0 ± 0.1[1] |
| TRβ1 | 0.13 ± 0.02[1] | |
| Eprotirome (KB2115) | TRα1 | 1.4 ± 0.2[1] |
| TRβ1 | 0.18 ± 0.02[1] |
Lower Kd values indicate higher binding affinity.
Table 2: Functional Activity (EC50) of this compound Analogs
| Compound | Assay | Receptor Isoform | EC50 (nM) |
| Tiratricol (TRIAC) | Reporter Gene Assay | TRα | 1.81[1] |
| TRβ | 4.13[1] | ||
| 3,5-diiodothyropropionic acid (DITPA) | α-MHC mRNA induction in heart cell culture | Not specified | ~500[2][3] |
EC50 (half-maximal effective concentration) represents the concentration of a compound that induces a response halfway between the baseline and maximum.
Core Mechanism of Action: Genomic Signaling Pathway
This compound exerts its effects primarily through the genomic signaling pathway, which involves the regulation of gene expression. As an analog of thyroid hormone, it can enter the cell and nucleus to interact with nuclear thyroid hormone receptors (TRs).
Upon binding to this compound, the TR undergoes a conformational change.[4] This ligand-receptor complex then typically forms a heterodimer with the retinoid X receptor (RXR). The TR/RXR heterodimer binds to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes.[4] This binding event modulates the transcription of these genes, either activating or repressing their expression, which in turn leads to a cascade of physiological effects. For instance, in cardiomyocytes, DITPA has been shown to up-regulate the expression of genes encoding contractile proteins and enzymes involved in mitochondrial oxidative phosphorylation.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cardiac effects of 3,5-diiodothyropropionic acid, a thyroid hormone analog with inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tiratricol? [synapse.patsnap.com]
- 5. Regulation of gene expression in cardiomyocytes by thyroid hormone and thyroid hormone analogs 3,5-diiodothyropropionic acid and CGS 23425 [N-[3,5-dimethyl-4-(4'-hydroxy-3'-isopropylphenoxy)-phenyl]-oxamic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Activity of Thyropropic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thyropropic acid, also known as 3,3',5-triiodothyropropionic acid, is a synthetic analog of the thyroid hormone triiodothyronine (T3). As a thyromimetic compound, it exhibits selective actions that have garnered interest for potential therapeutic applications, particularly in cardiovascular and metabolic disorders. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of this compound. It details its mechanism of action through both genomic and non-genomic signaling pathways and includes a summary of experimental methodologies for its synthesis and characterization, based on available literature.
Molecular Structure and Properties
This compound is structurally characterized by a diphenyl ether core, substituted with three iodine atoms and a propionic acid side chain. This structure is crucial for its interaction with thyroid hormone receptors.
Chemical and Physical Properties
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₁I₃O₄ | [1][2][3] |
| Molecular Weight | 635.96 g/mol | [1][2][3] |
| IUPAC Name | 3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | [2][3] |
| CAS Number | 51-26-3 | [1][2] |
| Melting Point | 200 °C | [1] |
| Boiling Point (est.) | 540.5 °C at 760 mmHg | [4] |
| Density (est.) | 2.367 g/cm³ | [4] |
| SMILES | C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CCC(=O)O)I)I)O | [2][3] |
| InChI Key | VRORTNGXAKZJML-UHFFFAOYSA-N | [2][3] |
Structural Diagram
The two-dimensional chemical structure of this compound is depicted below.
Mechanism of Action and Signaling Pathways
This compound, as a thyroid hormone analog, exerts its biological effects by interacting with thyroid hormone receptors (TRs), primarily TRα and TRβ.[1] Its mechanism of action can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling Pathway
The genomic pathway involves the direct regulation of gene expression. This compound binds to TRs located in the nucleus. These receptors typically form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to changes in protein synthesis and cellular function.
Non-Genomic Signaling Pathway
This compound also initiates rapid, non-genomic effects that do not directly involve gene transcription. These actions are mediated by the binding of this compound to TRs located in the cytoplasm or at the plasma membrane. This binding can trigger intracellular signaling cascades, such as the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These pathways can, in turn, influence various cellular processes, including cell survival, proliferation, and metabolism.
Experimental Protocols
Synthesis of this compound
General Protocol for Iodination:
-
Starting Material: 3,5-diiodothyropropionic acid.
-
Iodinating Agent: A solution of iodine and an iodide salt (e.g., potassium iodide) in a suitable solvent.
-
Reaction Conditions: The reaction is typically carried out in a basic aqueous solution. The iodinating agent is added gradually to the solution of the starting material with stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion, the reaction mixture is acidified to precipitate the crude product. The precipitate is then collected by filtration, washed, and purified. Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.[1]
Characterization Methods
The structural confirmation and purity assessment of synthesized this compound are crucial. Standard analytical techniques employed for this purpose include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and confirm the elemental composition of the compound.
-
Melting Point Analysis: The melting point of the purified compound is measured and compared with the literature value as an indicator of purity.
-
Elemental Analysis: The percentage composition of carbon, hydrogen, iodine, and oxygen is determined and compared with the calculated theoretical values.[1]
Conclusion
This compound remains a compound of significant interest due to its selective thyromimetic activities. A thorough understanding of its molecular structure and mechanism of action is fundamental for the design and development of new therapeutic agents targeting the thyroid hormone signaling pathways. This guide provides a foundational overview for researchers and professionals in the field, summarizing the core knowledge and pointing to key methodologies for further investigation. Further research to fully elucidate the specific downstream targets of its signaling pathways and to optimize its synthesis will be invaluable for advancing its potential clinical applications.
References
- 1. Thyroid hormone induces rapid activation of Akt/protein kinase B-mammalian target of rapamycin-p70S6K cascade through phosphatidylinositol 3-kinase in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Kinase A and B-Raf Mediate Extracellular Signal-Regulated Kinase Activation by Thyrotropin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3,3',5-Triiodo thyropropionic acid | 51-26-3 | FT28503 [biosynth.com]
The Synthesis of Thyropropic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyropropic acid, more formally known as 3,5,3'-triiodothyropropionic acid, is a metabolite of the thyroid hormones thyroxine (T4) and triiodothyronine (T3). While not a primary product of the thyroid gland, its formation through alternative metabolic pathways is of significant interest to researchers studying thyroid hormone action and metabolism. This technical guide provides a detailed overview of the synthesis pathway of this compound and its related acidic metabolites, summarizing available data, and presenting key experimental methodologies. It is important to note that the term "this compound" is often used in the literature to refer to 3,5,3'-triiodothyroacetic acid (Triac), a closely related and more extensively studied metabolite. This guide will address the synthesis of Triac as the primary representative of this class of thyroid hormone derivatives.
Core Synthesis Pathway
The synthesis of this compound (Triac) from its precursor, triiodothyronine (T3), is a two-step enzymatic process involving decarboxylation and subsequent oxidative deamination. This pathway represents an alternative route to the more common deiodination pathway of thyroid hormone metabolism.[1][2]
Step 1: Decarboxylation of Triiodothyronine (T3)
The initial step in the formation of this compound is the decarboxylation of the alanine (B10760859) side chain of T3 to produce 3,5,3'-triiodothyronamine (T3AM).[3] While Aromatic L-amino Acid Decarboxylase (AADC) was initially proposed to catalyze this reaction, further studies have shown that recombinant human AADC does not effectively decarboxylate thyroid hormones in vitro.[4] This suggests the involvement of a yet-to-be-identified, possibly thyroid-hormone-specific, decarboxylase.[4]
Step 2: Oxidative Deamination of 3,5,3'-Triiodothyronamine (T3AM)
The second and final step is the oxidative deamination of T3AM to form 3,5,3'-triiodothyroacetic acid (Triac). This reaction is catalyzed by two main enzymes: Monoamine Oxidase (MAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO).[5][6] Both MAO-A and MAO-B isoforms have been found in human thyroid cells.[7] The conversion of T3AM to Triac has been demonstrated in cell and tissue extracts and can be significantly inhibited by iproniazid, an inhibitor of both MAO and SSAO.[5][6]
Quantitative Data
Quantitative data on the kinetic parameters of the enzymes involved in the this compound synthesis pathway are limited, particularly with respect to the specific substrates T3 and T3AM. The following table summarizes the available relevant data.
| Enzyme | Substrate | Organism/Tissue | Km | Vmax | Reference |
| Monoamine Oxidase (MAO) | General (unspecified) | Rat Thyroid | 102 µmol/L | 1.028 nmol/mg protein/min | [3] |
| Semicarbazide-Sensitive Amine Oxidase (SSAO) | Aminoacetone | Rat Aorta | 100 µM | 1.5 nmol/mg protein/h | [8] |
| Semicarbazide-Sensitive Amine Oxidase (SSAO) | Methylamine | Rat Aorta | 400 µM | 1.0 nmol/mg protein/h | [8] |
Note: Kinetic data for the specific reactions of T3 decarboxylation and T3AM deamination are not currently available in the reviewed literature. The data presented provide a general indication of the activity of the involved enzyme classes in relevant tissues.
Experimental Protocols
Detailed experimental protocols for the enzymatic synthesis and quantification of this compound are not extensively documented. However, based on the literature, the following methodologies can be adapted.
Measurement of Monoamine Oxidase (MAO) Activity
MAO activity can be measured using a variety of spectrophotometric or fluorometric assays. A general protocol involves the use of a substrate that produces a detectable product upon oxidation by MAO. For the specific measurement of T3AM deamination, a coupled assay could be developed to measure the production of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction.[2][9][10]
Example Protocol Outline (Fluorometric Assay for H2O2 Production):
-
Sample Preparation: Homogenize tissue samples (e.g., thyroid, liver) in an appropriate buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the sample homogenate, a fluorometric probe for H2O2 (e.g., Amplex Red), and horseradish peroxidase.
-
Initiation: Start the reaction by adding the substrate (T3AM).
-
Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Controls: Include appropriate controls, such as samples without the substrate and samples with a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B).
Quantification of this compound by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a suitable method for the sensitive and specific quantification of this compound in biological samples.
Example Protocol Outline:
-
Sample Preparation: Extract this compound from biological samples (e.g., plasma, tissue homogenates) using solid-phase extraction (SPE) or liquid-liquid extraction.
-
Chromatographic Separation: Separate the extracted analytes using a reverse-phase HPLC column with a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water with a small percentage of formic acid).
-
Mass Spectrometric Detection: Detect and quantify the eluting this compound using a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification.
Signaling Pathways and Regulation
The synthesis of this compound is intrinsically linked to the broader regulation of thyroid hormone metabolism. The primary regulatory axis is the Hypothalamic-Pituitary-Thyroid (HPT) axis, where Thyroid-Stimulating Hormone (TSH) from the pituitary gland stimulates the thyroid to produce and release T4 and T3.[11] While TSH has been shown to regulate MAO activity in rat thyroid tissue, the specific regulation of the decarboxylation and oxidative deamination steps leading to this compound is not well understood.[3] Thyroid hormone levels themselves can also influence the activity of metabolic enzymes.[12]
Diagrams
References
- 1. Factors altering thyroid hormone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat thyroid monoamine oxidase (MAO) is regulated by thyrotrophin: evidence that the main form of the enzyme (MAO-A) is not directly involved in iodide organification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Does the aromatic L-amino acid decarboxylase contribute to thyronamine biosynthesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha-Methylated analogues of triiodothyroalkanoic acids: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Monoamine oxidase activity and triiodothyronine biosynthesis in human cultured thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biopioneer.com.tw [biopioneer.com.tw]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Frontiers | Intrathyroidal feedforward and feedback network regulating thyroid hormone synthesis and secretion [frontiersin.org]
- 12. Evidence for existence of thyroid hormone inducible semicarbazide-sensitive amine oxidase (SSAO) in rat heart cytosol - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Scientific Journey of Thyropropic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thyropropic acid, specifically 3,3',5-triiodothyropropionic acid (TRIAC), and its related analogue 3,5-diiodothyropropionic acid (DITPA), have emerged as significant molecules in the field of thyroid hormone research and therapeutic development. First synthesized in the mid-20th century, these thyromimetic compounds have been investigated for their unique physiological effects, which differ from those of the endogenous thyroid hormones. This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and key experimental findings related to this compound. It is designed to serve as a comprehensive resource, presenting detailed experimental protocols, quantitative data in structured tables, and visualizations of relevant signaling pathways to facilitate further research and drug development efforts.
Discovery and Historical Perspective
The journey of this compound began with early explorations into the structure-activity relationships of thyroid hormone analogues. The initial synthesis of 3,3',5-triiodothyropropionic acid (TRIAC) was reported in 1956 by Tomita and Lardy through the iodination of 3,5-diiodothyropropionic acid[1]. This seminal work opened the door to investigating the biological activities of various thyroid hormone metabolites and synthetic analogues.
Early studies focused on the metabolic effects of these compounds. Research in the late 1950s and 1960s began to delineate the physiological disposition and metabolic effects of the acetic and propionic acid analogues of thyroxine and triiodothyronine[2]. These investigations revealed that while these analogues possessed thyromimetic activity, their potency and tissue-specific effects differed from the parent hormones.
A significant advancement in the understanding of this compound's therapeutic potential came with the discovery of its selective action on thyroid hormone receptors (TRs). It was observed that TRIAC exhibits a higher binding affinity for the TRβ isoform compared to the TRα isoform[3]. This isoform selectivity is a key attribute, as TRβ is predominantly expressed in the liver and is associated with metabolic regulation, while TRα is more abundant in the heart and bone, mediating effects on heart rate and bone turnover. This discovery positioned TRIAC as a promising candidate for treating conditions where TRβ activation is desirable with minimal TRα-mediated side effects, such as in resistance to thyroid hormone (RTH) syndrome and certain metabolic disorders.
Clinical investigations into both TRIAC and DITPA have further illuminated their therapeutic potential. TRIAC has been explored for the treatment of RTH and Allan-Herndon-Dudley syndrome[3][4]. DITPA has been the subject of clinical trials for heart failure, where it demonstrated some beneficial hemodynamic effects[5][6].
Quantitative Data
Binding Affinity to Thyroid Hormone Receptors
The interaction of this compound and its analogues with thyroid hormone receptors is a critical determinant of their biological activity. The following table summarizes the binding affinities of TRIAC and DITPA for TRα and TRβ isoforms, in comparison to the endogenous ligand T3.
| Compound | Receptor Isoform | Binding Affinity (Kd/Ki/IC50) | Reference |
| TRIAC | TRβ1 | Higher than T3 | [7][8] |
| TRβ2 | Higher than T3 | [7] | |
| TRα1 | Equivalent to T3 | [7] | |
| DITPA | TRα (human) | Ka = 2.4 x 107 M-1 | [9] |
| TRβ (human) | Ka = 4.06 x 107 M-1 | [9] | |
| T3 | TRβ | Ki = 0.49 nM (human) | [10] |
| TRα | - |
Dose-Response Relationships
The physiological effects of this compound are dose-dependent. The following table presents key dose-response data from various studies.
| Compound | Effect | Model System | Effective Concentration (EC50) / Dose | Reference |
| DITPA | Induction of α-MHC mRNA | Heart cell culture | ~5 x 10-7 M | [9] |
| TRIAC | Suppression of serum TSH | Hypothyroid rats | Dose-dependent decrease at 1, 3, 9, or 30 µ g/100g body weight | [11] |
| TRIAC | Transcriptional regulation (palindromic, inverted palindrome, hTRH reporters) | Transiently transfected cells | Maximal difference from T3 in the 1-10 nM range | [7] |
In Vivo Effects (Clinical and Preclinical)
Studies in animal models and human clinical trials have provided valuable data on the systemic effects of this compound and its analogues.
| Compound | Parameter | Study Population | Dose | Outcome | Reference |
| DITPA | Cardiac Index | Patients with heart failure | 1.875 mg/kg daily for 2 weeks, then 3.75 mg/kg daily for 2 weeks | Increased by 18% | [5][6] |
| Systemic Vascular Resistance | Patients with heart failure | 1.875 mg/kg daily for 2 weeks, then 3.75 mg/kg daily for 2 weeks | Decreased by 11% | [5][6] | |
| Serum Cholesterol | Patients with heart failure | 1.875 mg/kg daily for 2 weeks, then 3.75 mg/kg daily for 2 weeks | Decreased by 20% | [5] | |
| LDL Cholesterol | Patients with heart failure | 1.875 mg/kg daily for 2 weeks, then 3.75 mg/kg daily for 2 weeks | Decreased by 30% | [5] | |
| Body Weight | Patients with heart failure | Escalating dose (90 to 360 mg/d) over 8 weeks | Significant reduction (12.5 lb at 24 weeks) | [12] | |
| TRIAC | Serum TSH | Hypothyroid rats | 3 µ g/100g body weight | Returned to hypothyroid levels at 24h | [11] |
| Serum TSH | Hypothyroid rats | 30 µ g/100g body weight | Remained depressed at 24h | [11] |
Experimental Protocols
Synthesis of 3,3',5-Triiodothyropropionic Acid (TRIAC)
Based on the method described by Tomita and Lardy (1956)[1].
Principle: The synthesis involves the iodination of a di-iodinated precursor, 3,5-diiodothyropropionic acid.
Materials:
-
3,5-diiodothyropropionic acid
-
Iodine monochloride (ICl) or another suitable iodinating agent
-
Appropriate solvent (e.g., acetic acid)
-
Reagents for workup and purification (e.g., sodium thiosulfate (B1220275), organic solvents for extraction, recrystallization solvents)
Procedure:
-
Dissolve 3,5-diiodothyropropionic acid in the chosen solvent.
-
Slowly add the iodinating agent (e.g., a solution of iodine monochloride) to the reaction mixture with stirring. The stoichiometry should be carefully controlled to achieve mono-iodination at the 3' position of the outer phenyl ring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).
-
Upon completion, quench the reaction by adding a reducing agent such as sodium thiosulfate solution to remove excess iodine.
-
Perform an aqueous workup, typically involving extraction with an organic solvent.
-
Wash the organic layer with brine and dry over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain pure 3,3',5-triiodothyropropionic acid.
-
Characterize the final product using techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm its identity and purity.
Competitive Radioligand Binding Assay for Thyroid Hormone Receptors
Adapted from general protocols for nuclear receptor binding assays[3][10][13][14][15][16].
Objective: To determine the binding affinity (Ki) of a test compound (e.g., TRIAC) for TRα and TRβ.
Materials:
-
Purified recombinant human TRα and TRβ ligand-binding domains (LBDs) or nuclear extracts from cells overexpressing the receptors.
-
Radioligand: [125I]T3.
-
Unlabeled T3 (for standard curve and determination of non-specific binding).
-
Test compound (e.g., TRIAC).
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl2, 10% glycerol, 1 mM DTT).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled T3 and the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [125I]T3 (typically near its Kd value).
-
Increasing concentrations of the unlabeled test compound or unlabeled T3 for the standard curve. For total binding wells, add buffer instead of a competitor. For non-specific binding wells, add a saturating concentration of unlabeled T3 (e.g., 1 µM).
-
-
Initiation of Reaction: Add the TRα or TRβ preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 2-18 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester or vacuum manifold. The filters will trap the receptor-ligand complexes.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor.
-
Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Assessment of Thyromimetic Activity in a Rat Model
Based on general principles of in vivo pharmacology and specific study designs for thyroid hormone analogues[11][17].
Objective: To evaluate the physiological effects of a thyromimetic compound (e.g., TRIAC or DITPA) in a rodent model, often using hypothyroid animals to amplify the response.
Animals:
-
Male Sprague-Dawley or Wistar rats.
-
Animals are often rendered hypothyroid by surgical thyroidectomy or by treatment with an antithyroid drug like propylthiouracil (B1679721) (PTU) for several weeks prior to the study.
Experimental Groups:
-
Group 1: Euthyroid control (vehicle treatment).
-
Group 2: Hypothyroid control (vehicle treatment).
-
Group 3: Hypothyroid + T3 treatment (positive control).
-
Group 4-6: Hypothyroid + Test compound at low, medium, and high doses.
Procedure:
-
Induction of Hypothyroidism (if applicable): House animals under standard conditions and provide food and water ad libitum. Induce hypothyroidism as per the chosen method. Confirm hypothyroid status by measuring serum TSH and T4 levels.
-
Acclimation and Dosing: Allow animals to acclimate to handling. Administer the test compound, T3, or vehicle daily for a predetermined period (e.g., 7-14 days) via a suitable route (e.g., subcutaneous or intraperitoneal injection, or oral gavage).
-
Monitoring: Monitor animal body weight and food intake daily.
-
Sample Collection: At the end of the treatment period, euthanize the animals and collect blood and tissues for analysis.
-
Blood: Collect trunk blood for the measurement of serum TSH, T4, T3, cholesterol, and triglycerides.
-
Tissues: Harvest organs such as the heart, liver, and pituitary gland. Weigh the organs. A portion of the tissue can be snap-frozen in liquid nitrogen for gene expression analysis (e.g., qPCR for TSH subunits, hepatic deiodinase), and another portion can be fixed in formalin for histological examination.
-
-
Data Analysis:
-
Biochemical analysis: Measure serum hormone and lipid levels using appropriate assay kits (e.g., ELISA, RIA).
-
Gene expression analysis: Extract RNA from tissues, perform reverse transcription to cDNA, and quantify the expression of target genes relative to a housekeeping gene.
-
Statistical analysis: Compare the data from the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects.
-
Signaling Pathways
This compound and its analogues exert their effects through both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The primary mechanism of action for this compound is through its interaction with nuclear thyroid hormone receptors (TRs).
-
Cellular Entry: TRIAC enters the target cell, although its transport mechanism may differ from that of T3[17].
-
Nuclear Translocation and Receptor Binding: Inside the cell, TRIAC translocates to the nucleus and binds to TRs, which are typically heterodimerized with the retinoid X receptor (RXR) and bound to thyroid hormone response elements (TREs) on the DNA.
-
Conformational Change and Co-regulator Exchange: In the absence of a ligand, the TR/RXR heterodimer is bound to co-repressor proteins, which inhibit gene transcription. The binding of TRIAC induces a conformational change in the TR, leading to the dissociation of co-repressors and the recruitment of co-activator proteins.
-
Transcriptional Regulation: The TR-co-activator complex then modulates the transcription of target genes, leading to the physiological effects of the compound. TRIAC shows a greater affinity for TRβ isoforms, leading to preferential activation of genes regulated by this receptor subtype[7][8].
Non-Genomic Signaling Pathway
In addition to their genomic actions, thyroid hormones and their analogues can elicit rapid, non-genomic effects that are independent of gene transcription. These effects are often initiated at the plasma membrane.
-
Membrane Receptor Interaction: Thyroid hormone analogues can bind to receptors on the plasma membrane, such as integrin αvβ3[18].
-
Activation of Intracellular Kinases: This binding can rapidly activate intracellular signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway[4][7][8][18][19][20][21][22][23][24][25][26].
-
Downstream Effects: The activation of these kinase pathways leads to the phosphorylation of various downstream target proteins, resulting in rapid cellular responses such as changes in ion channel activity, cell proliferation, and angiogenesis. For instance, the PI3K/Akt pathway is known to play a crucial role in cell survival and growth.
Conclusion
This compound and its analogues represent a fascinating class of compounds with significant therapeutic potential. Their unique properties, particularly the isoform-selective activation of thyroid hormone receptors, have paved the way for the development of novel treatments for a range of conditions, from rare genetic disorders to more common metabolic and cardiovascular diseases. This technical guide has provided a comprehensive overview of the discovery, history, and scientific understanding of this compound, with a focus on providing practical information for researchers in the field. The detailed experimental protocols, consolidated quantitative data, and visual representations of signaling pathways are intended to serve as a valuable resource to stimulate and support further investigation into these promising therapeutic agents. As research continues, a deeper understanding of the intricate mechanisms of action of this compound will undoubtedly unlock new avenues for drug discovery and development.
References
- 1. 3-Iodothyronamine (T1AM): A New Player on the Thyroid Endocrine Team? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. DITPA (3,5-Diiodothyropropionic Acid), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical and experimental studies on the use of 3,5-diiodothyropropionic acid, a thyroid hormone analogue, in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ninho.inca.gov.br [ninho.inca.gov.br]
- 8. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Triac reduces serum TSH without decreasing alpha and beta TSH messenger RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] 3,3′,5-Triiodothyroacetic acid (TRIAC) induces embryonic ζ-globin expression via thyroid hormone receptor α | Semantic Scholar [semanticscholar.org]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of Thyromimetic Sobetirome Concentration in Biological Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Uptake of triiodothyronine and triiodothyroacetic acid in neonatal rat cardiomyocytes: effects of metabolites and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Nongenomic signaling pathways triggered by thyroid hormones and their metabolite 3-iodothyronamine on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 25. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thyrotropin Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thyroid-Stimulating Hormone (TSH), or thyrotropin, is the primary regulator of thyroid gland function, orchestrating the synthesis and secretion of thyroid hormones, which are critical for metabolism, growth, and development. The biological effects of TSH are mediated through the Thyroid-Stimulating Hormone Receptor (TSHR), a G protein-coupled receptor (GPCR) located on the basolateral membrane of thyroid follicular cells. TSHR activation initiates a complex network of intracellular signaling cascades that are essential for thyroid homeostasis. This technical guide provides a comprehensive overview of the TSH signaling network, with a focus on its core mechanisms, quantitative aspects, and the experimental methodologies used for its investigation. We delve into the dual coupling of the TSHR to Gαs and Gαq/11 proteins, leading to the activation of the canonical adenylyl cyclase/cAMP/PKA pathway and the phospholipase C/IP3/PKC pathway, respectively. Detailed experimental protocols for key assays and quantitative data are presented to serve as a valuable resource for researchers in thyroid biology and drug discovery.
Introduction
The regulation of thyroid function is a classic example of an endocrine feedback loop involving the hypothalamus, pituitary gland, and thyroid gland. Thyrotropin-releasing hormone (TRH) from the hypothalamus stimulates the anterior pituitary to release TSH. TSH then acts on the thyroid gland to stimulate the production and release of thyroxine (T4) and triiodothyronine (T3). These thyroid hormones, in turn, exert negative feedback on the hypothalamus and pituitary to suppress TRH and TSH production, thus maintaining a stable hormonal balance.[1]
The cellular effects of TSH are initiated by its binding to the TSHR. This interaction triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins and the subsequent generation of second messengers. The primary signaling pathway involves the activation of Gαs, which stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[1][2] However, at higher concentrations, TSH can also activate Gαq/11, which stimulates phospholipase C (PLC) and the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5] These parallel signaling cascades ultimately regulate thyroid-specific gene expression, cell proliferation, and hormone synthesis.
The TSH Receptor (TSHR)
The TSHR is a member of the glycoprotein (B1211001) hormone receptor subfamily of GPCRs.[6][7] It is a transmembrane protein with a large extracellular domain that binds TSH, a seven-transmembrane domain characteristic of GPCRs, and an intracellular domain that couples to G proteins. The TSHR is primarily expressed in thyroid follicular cells but has also been detected in other tissues, including adipose tissue and fibroblasts.[2]
Core Signaling Pathways
The Gαs-cAMP-PKA Pathway
The canonical TSH signaling pathway is mediated by the Gαs protein. Upon TSH binding, the TSHR activates Gαs, which in turn stimulates adenylyl cyclase to convert ATP into cAMP.[1] cAMP acts as a second messenger and activates Protein Kinase A (PKA) by binding to its regulatory subunits, leading to the release and activation of the catalytic subunits.[1] Activated PKA then phosphorylates a variety of downstream targets, including transcription factors like cAMP response element-binding protein (CREB), which modulate the expression of genes essential for thyroid function, such as those encoding thyroglobulin (Tg), thyroid peroxidase (TPO), and the sodium-iodide symporter (NIS).[8]
The Gαq/11-PLC-PKC Pathway
At higher concentrations, TSH can also activate the Gαq/11 family of G proteins.[3][4] Activated Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[9] The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC).[10] The activation of the PLC/PKC pathway is involved in regulating iodide efflux and the generation of hydrogen peroxide, a crucial step in thyroid hormone synthesis.[8]
Quantitative Data
The following tables summarize key quantitative parameters of the TSH signaling cascade, compiled from various studies.
Table 1: TSH Receptor Binding and Second Messenger Production
| Parameter | Value | Cell Type/System | Reference |
| TSH Binding (Kd) | ~30 µU/ml | Solubilized TSH receptor | [11] |
| TSH EC50 for cAMP | 1.90 - 3.89 nM | HEK293-TSHR cells | [12] |
| TSH for Ca2+ response | ≥ 10 mU/ml | Rat FRTL-5 cells | [9] |
| TSH for IP3 accumulation | High concentrations | Thyroid tissue | [13] |
| Basal IP3 generation | 860-1391 cpm/100 mg tissue | Human thyrocytes | [1] |
Table 2: Downstream Kinase Activation and Gene Expression
| Parameter | Fold Change/Observation | Conditions | Cell Type | Reference |
| PKA Activation | Significant increase | TSHR stimulating antibody (M22) | Rat FRTL-5 cells | |
| PKC Activation | TSH-induced | TSHR stimulation | Thyroid follicular cells | [8] |
| ERK1/2 Phosphorylation | Increased | Hypothyroidism (high TSH) | Mouse heart | [13] |
| ERK1/2 Phosphorylation | Decreased | Hyperthyroidism (low TSH) | Mouse heart | [13] |
| TG & TPO mRNA | Dose-dependent increase | TSH (0-1.8 µM) | Primary human thyrocytes | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the TSH signaling cascade.
TSH Receptor Radioligand Binding Assay
This assay measures the binding of radiolabeled TSH to its receptor.
Protocol:
-
Membrane Preparation: Homogenize thyroid tissue or cultured thyroid cells in a cold lysis buffer. Centrifuge to pellet the membranes and resuspend in a suitable binding buffer.[15]
-
Incubation: In a 96-well plate, incubate a fixed amount of membrane protein with a constant concentration of radiolabeled TSH (e.g., [¹²⁵I]-TSH) and a range of concentrations of unlabeled TSH for competition studies. Incubate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[15][16]
-
Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate receptor-bound radioligand from free radioligand.[16]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[15]
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.[15]
-
Data Analysis: For saturation binding, plot bound radioligand versus the concentration of free radioligand to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition binding, plot the percentage of specific binding versus the concentration of the unlabeled competitor to determine the IC50, from which the inhibition constant (Ki) can be calculated.[16]
Intracellular cAMP Measurement
This assay quantifies the production of cAMP in response to TSH stimulation.
Protocol (HTRF-based):
-
Cell Culture: Plate thyroid cells (e.g., FRTL-5 or HEK293-TSHR) in a 96- or 384-well plate and culture until they reach the desired confluency.[12]
-
Stimulation: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of TSH and incubate for a specified time (e.g., 30 minutes) at room temperature.[17]
-
Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents: a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).[17]
-
Measurement: After a 1-hour incubation at room temperature, measure the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.[17]
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. The signal is inversely proportional to the amount of cAMP produced. Generate a standard curve using known concentrations of cAMP to quantify the amount of cAMP in the samples.[17]
Protein Kinase A (PKA) Activity Assay
This assay measures the enzymatic activity of PKA.
Protocol (Radiometric):
-
Sample Preparation: Prepare cell lysates from TSH-stimulated and control thyroid cells.
-
Reaction Mix: In a microcentrifuge tube, combine the cell lysate with a PKA-specific substrate (e.g., Kemptide), a reaction buffer containing MgCl2, and [γ-³²P]ATP.[11]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes) to allow for the phosphorylation of the substrate by active PKA.[11]
-
Separation: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.[11]
-
Washing: Wash the phosphocellulose paper with phosphoric acid to remove unincorporated [γ-³²P]ATP.[11]
-
Detection: Measure the radioactivity on the paper using a scintillation counter. The amount of radioactivity is proportional to the PKA activity in the sample.[11]
Phospholipase C (PLC) Activity Assay
This assay measures the activity of PLC by detecting one of its products, inositol phosphates.
Protocol (IP3 Measurement):
-
Cell Labeling: Pre-incubate thyroid cells with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Stimulation: Wash the cells and stimulate with TSH in the presence of LiCl. LiCl inhibits the degradation of inositol phosphates, allowing them to accumulate.
-
Extraction: Terminate the reaction by adding a strong acid (e.g., perchloric acid) and extract the inositol phosphates.
-
Separation: Separate the different inositol phosphate (B84403) isomers (IP1, IP2, IP3) using anion-exchange chromatography.
-
Detection: Quantify the amount of [³H]-IP3 by liquid scintillation counting.
Quantitative Real-Time PCR (qRT-PCR) for Thyroid-Specific Gene Expression
This method quantifies the mRNA levels of thyroid-specific genes.
Protocol:
-
Cell Culture and Stimulation: Culture primary human thyrocytes or a suitable thyroid cell line and stimulate with various concentrations of TSH for a specified time (e.g., 48 hours).[14]
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.[14]
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[14]
-
qRT-PCR: Perform real-time PCR using the synthesized cDNA, specific primers for the target genes (e.g., TG, TPO, NIS), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.[14]
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH). Calculate the fold change in gene expression in TSH-stimulated cells relative to control cells using the ΔΔCt method.[5]
Conclusion
The TSH signaling cascade is a multifaceted network that is fundamental to thyroid physiology. The dual activation of the Gαs-cAMP-PKA and Gαq/11-PLC-PKC pathways provides a sophisticated mechanism for the fine-tuning of thyroid hormone synthesis and thyroid cell growth. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is crucial for both basic research and the development of novel therapeutic strategies for thyroid disorders. This technical guide provides a foundational resource to aid researchers in their exploration of this vital signaling system.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential effect of thyroid-stimulating hormone (TSH) on intracellular free calcium and cAMP in cells transfected with the human TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thyroxine signal transduction in liver cells involves phospholipase C and phospholipase D activation. Genomic independent action of thyroid hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Protein kinase C as a mediator of TSH and thyroid autoantibody action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Involvement of the protein kinase C pathway in thyrotropin-induced STAT3 activation in FRTL-5 thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand receptor assay for TSH and TSH-binding-inhibiting antibodies using solubilized TSH-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TSH inhibits SERCA2a and the PKA/PLN pathway in rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thyroid hormone inhibits ERK phosphorylation in pressure overload-induced hypertrophied mouse hearts through a receptor-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TSH Stimulation of Human Thyroglobulin and Thyroid Peroxidase Gene Transcription Is Partially Dependent on Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. academic.oup.com [academic.oup.com]
The Role of Thyropropic Acid in Metabolic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thyropropic acid, also known as 3,5-diiodothyropropionic acid (DITPA), is a synthetic analog of thyroid hormone that has garnered significant interest for its potential therapeutic applications in metabolic disorders. Exhibiting a preferential affinity for the thyroid hormone receptor beta (TRβ) isoform, which is predominantly expressed in the liver, this compound offers the prospect of eliciting the beneficial metabolic effects of thyroid hormone, such as lipid-lowering and increased energy expenditure, while minimizing the cardiac side effects associated with TRα activation. This technical guide provides a comprehensive overview of the role of this compound in metabolic regulation, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways.
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily by binding to thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily of ligand-activated transcription factors. There are two major isoforms of the TR, alpha (TRα) and beta (TRβ), which are encoded by separate genes and exhibit tissue-specific expression patterns. TRα is highly expressed in the heart, brain, and bone, while TRβ is the predominant isoform in the liver. The metabolic benefits of thyroid hormone are largely mediated by TRβ, whereas the undesirable cardiac effects, such as tachycardia, are primarily mediated by TRα.
This compound has been shown to bind to both TRα and TRβ, with a modest preferential affinity for TRβ. This selectivity is central to its therapeutic potential, as it allows for the targeted activation of metabolic pathways in the liver with reduced cardiac stimulation.
Upon binding to TRβ in hepatocytes, this compound initiates a cascade of molecular events that modulate the expression of genes involved in lipid and glucose metabolism. The activated TRβ, typically as a heterodimer with the retinoid X receptor (RXR), binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby regulating their transcription.
The downstream signaling pathways influenced by this compound are complex and involve both genomic and non-genomic actions. Key pathways include:
-
Lipid Metabolism: Activation of TRβ in the liver leads to increased expression of genes involved in cholesterol uptake and catabolism, such as the low-density lipoprotein (LDL) receptor and cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This results in enhanced clearance of LDL cholesterol from the circulation.
-
Energy Expenditure: this compound can influence the basal metabolic rate, although the precise quantitative effects are still under investigation. The amelioration of hypermetabolism in animal models suggests a role in normalizing energy expenditure.
-
Glucose Metabolism: The effects of this compound on glucose metabolism are less well-characterized than its lipid-lowering effects. However, thyroid hormones are known to influence insulin (B600854) sensitivity and glucose homeostasis, and it is anticipated that TRβ-selective agonists like this compound would have favorable effects.
Below is a diagram illustrating the proposed signaling pathway of this compound in a hepatocyte.
Caption: Proposed signaling pathway of this compound in a hepatocyte.
Quantitative Data on Metabolic Effects
The metabolic effects of this compound have been evaluated in both preclinical and clinical studies. The following tables summarize the key quantitative findings.
Table 1: Effects of this compound on Lipid Profile and Body Weight in Humans
| Parameter | Dosage | Duration | Change from Baseline | Study |
| Total Cholesterol | Escalating dose (90-360 mg/day) | 24 weeks | ~20% decrease[1] | Ladenson et al. (Pilot Study) |
| LDL Cholesterol | Escalating dose (90-360 mg/day) | 24 weeks | ~30% decrease[1] | Ladenson et al. (Pilot Study) |
| Triglycerides | Escalating dose (90-360 mg/day) | 24 weeks | Transient decrease | Ladenson et al. (Pilot Study) |
| HDL Cholesterol | Escalating dose (90-360 mg/day) | 24 weeks | No significant change | Ladenson et al. (Pilot Study) |
| Body Weight | Escalating dose (90-360 mg/day) | 24 weeks | 12.5 lb (5.7 kg) reduction | Ladenson et al. (Pilot Study) |
| Total Cholesterol | 1.875 - 3.75 mg/kg/day | 4 weeks | Significant decrease (p=0.013)[2] | Morkin et al. |
| Triglycerides | 1.875 - 3.75 mg/kg/day | 4 weeks | Significant decrease (p=0.005)[2] | Morkin et al. |
Table 2: Effects of this compound on Metabolic Parameters in Animal Models
| Parameter | Animal Model | Dosage | Duration | Observation | Study |
| Serum T3 Levels | Mct8-deficient mice | 0.3 mg/100g body weight, daily | Not specified | Normalized to wild-type levels[3][4] | Ferrara et al. |
| Serum TSH Levels | Mct8-deficient mice | 0.3 mg/100g body weight, daily | Not specified | Normalized to wild-type levels[3][4] | Ferrara et al. |
| Total Energy Expenditure | Mct8-deficient mice | 0.3 mg/100g body weight, daily | Not specified | Ameliorated hypermetabolism[3][4] | Ferrara et al. |
| Respiratory Exchange Rate | Mct8-deficient mice | 0.3 mg/100g body weight, daily | Not specified | Normalized to wild-type levels[3][4] | Ferrara et al. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of experimental protocols from key studies on this compound.
Clinical Trial Protocol: Ladenson et al. (Pilot Study)
-
Study Design: Prospective, randomized, double-blind, placebo-controlled trial.
-
Participants: 86 patients with stable chronic heart failure.
-
Intervention: Patients were randomized (2:1) to receive either this compound (DITPA) or a placebo. The DITPA group received an escalating oral dose:
-
Weeks 1-2: 90 mg/day
-
Weeks 3-4: 180 mg/day
-
Weeks 5-6: 270 mg/day
-
Weeks 7-24: 360 mg/day
-
-
Primary Outcome: To assess the safety and efficacy of DITPA in treating heart failure.
-
Metabolic Assessments: Serum lipoproteins (total cholesterol, LDL-C, HDL-C, triglycerides) and body weight were measured at baseline and at 2, 4, 6, 8, 16, and 24 weeks.
-
Hormonal Monitoring: Serum TSH, T3, and T4 levels were monitored throughout the study.
Preclinical Study Protocol: Ferrara et al.
-
Animal Model: Mct8-deficient (Mct8KO) mice, which exhibit high serum T3 and a hypermetabolic state.
-
Intervention: Adult male Mct8KO mice were administered a daily intraperitoneal (i.p.) injection of DITPA at a dose of 0.3 mg per 100 g of body weight.
-
Metabolic Assessments:
-
Indirect Calorimetry: Total energy expenditure and respiratory exchange rate were measured using metabolic cages.
-
Food and Water Intake: Monitored daily.
-
-
Hormonal and Gene Expression Analysis:
-
Serum Analysis: Serum levels of T3, T4, and TSH were measured by radioimmunoassay.
-
Gene Expression: The expression of thyroid hormone-responsive genes in the liver, brain, and muscle was quantified using real-time PCR.
-
-
Control Groups: Wild-type (Wt) mice and untreated Mct8KO mice were used as controls.
The following diagram illustrates a general experimental workflow for assessing the metabolic effects of a thyromimetic agent like this compound in an animal model of metabolic disease.
Caption: Experimental workflow for thyromimetic studies in animal models.
Future Directions and Considerations
This compound holds promise as a therapeutic agent for metabolic disorders, particularly dyslipidemia. Its ability to selectively target TRβ in the liver provides a significant advantage over non-selective thyroid hormone therapies. However, further research is warranted in several areas:
-
Glucose Metabolism: More detailed studies are needed to elucidate the precise effects of this compound on insulin sensitivity, glucose uptake, and overall glucose homeostasis.
-
Resting Metabolic Rate: Quantitative studies are required to determine the impact of this compound on resting metabolic rate in various preclinical models and in humans.
-
Long-Term Safety: While short-term studies have provided valuable insights, long-term safety data, particularly concerning bone metabolism and the potential for off-target effects, are essential for clinical development.
-
Combination Therapies: Investigating the synergistic effects of this compound with other metabolic drugs, such as statins or insulin sensitizers, could lead to more effective treatment strategies.
References
- 1. DITPA (3,5-Diiodothyropropionic Acid), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and experimental studies on the use of 3,5-diiodothyropropionic acid, a thyroid hormone analogue, in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Thyropropic Acid Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyropropic acid, also known as 3,5,3'-triiodothyroacetic acid (TRIAC), is a naturally occurring analog of the thyroid hormone triiodothyronine (T3).[1] It interacts with thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily and act as ligand-activated transcription factors.[2] These receptors, primarily the alpha (TRα) and beta (TRβ) isoforms, are critical in regulating a wide array of physiological processes including growth, development, and metabolism.[2] This technical guide provides an in-depth analysis of the binding affinity of this compound to thyroid hormone receptors, detailing the experimental protocols used for its characterization and illustrating the associated signaling pathways.
Thyroid Hormone Receptor Binding Affinity of this compound
This compound exhibits a distinct binding profile to the different thyroid hormone receptor isoforms. Notably, it demonstrates a preferential binding affinity for the TRβ isoform over the TRα isoform. This selectivity is a key area of interest for therapeutic applications, as TRβ is predominantly expressed in the liver, while TRα is more abundant in the heart and bone.[3]
Quantitative Binding Affinity Data
The binding affinity of a ligand to its receptor is a critical parameter in pharmacology and drug development. It is typically quantified using values such as the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters generally indicates a higher binding affinity.
Data from various studies indicate that TRIAC has a higher binding affinity for TRβ isoforms compared to T3, while its affinity for TRα is comparable to that of T3. One study reported that TRIAC exhibits a 2.7-fold higher affinity for TRβ1 than T3.[3] Another study found that TRIAC showed affinities that were almost 3.5- and 1.5-times higher than T3 towards TRβ1 and TRα1, respectively.[3] Further supporting this, the ratio of T3 to TRIAC IC50 values was found to be 0.97 for TRα and 2.94 for TRβ, indicating a significantly higher affinity of TRIAC for the TRβ receptor.
The following tables summarize the comparative binding affinity and transcriptional activation potency of TRIAC and T3 for thyroid hormone receptors.
Table 1: Comparative Binding Affinity of TRIAC and T3 for Thyroid Hormone Receptors [3]
| Compound | Receptor Isoform | Binding Affinity (Relative to T3) |
| TRIAC | TRα1 | Similar to T3 |
| TRβ1 | 2.7-fold higher than T3 | |
| T3 | TRα1 | 1.0 |
| TRβ1 | 1.0 |
Table 2: Comparative Transcriptional Activation Potency of TRIAC and T3 [3]
| Compound | Receptor Isoform | Relative Potency (EC50) |
| TRIAC | TRα1 | Equivalent to T3 |
| TRβ1 | More potent than T3 | |
| TRβ2 | More potent than T3 | |
| T3 | TRα1 | Baseline |
| TRβ1 | Baseline | |
| TRβ2 | Baseline |
Experimental Protocols
The determination of this compound's binding affinity to thyroid hormone receptors is primarily achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled ligand (the "competitor," in this case, TRIAC) to displace a radiolabeled ligand from the receptor. Two common formats for these assays are the filter binding assay and the Scintillation Proximity Assay (SPA).
Competitive Radioligand Filter Binding Assay
This is a traditional and widely used method for quantifying ligand-receptor interactions.
Objective: To determine the binding affinity (Ki) of a test compound for TRα and TRβ.
Materials:
-
Receptor Preparation: Nuclear extracts containing human TRα or TRβ prepared from transfected cells or tissues.
-
Radioligand: A radiolabeled form of a known thyroid hormone, typically [¹²⁵I]T3.
-
Test Compound: Unlabeled this compound (TRIAC).
-
Assay Buffer: A buffer solution optimized for receptor stability and ligand binding (e.g., Tris-HCl buffer with appropriate pH and additives).
-
Wash Buffer: A buffer used to remove unbound radioligand.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity.
Procedure:
-
Reaction Setup: In a multi-well plate, a fixed concentration of the radioligand ([¹²⁵I]T3) and the nuclear extract containing the thyroid hormone receptor (TRα or TRβ) are incubated with increasing concentrations of the unlabeled test compound (TRIAC).
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 4°C) for a sufficient duration to allow the binding to reach equilibrium.
-
Separation: The reaction mixtures are rapidly filtered through glass fiber filters. The filters trap the receptor-ligand complexes, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a gamma or scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay format that does not require a physical separation step, making it well-suited for high-throughput screening.
Objective: To determine the binding affinity (Ki) of a test compound for TRα and TRβ in a high-throughput format.
Materials:
-
Receptor Preparation: As in the filter binding assay.
-
Radioligand: A suitable radiolabeled ligand, such as [³H]T3 or [¹²⁵I]T3.
-
Test Compound: Unlabeled this compound (TRIAC).
-
SPA Beads: Microscopic beads containing a scintillant that are coated with a molecule that can capture the receptor (e.g., wheat germ agglutinin for glycosylated receptors).
-
Assay Buffer: Similar to the filter binding assay.
-
Microplate Scintillation Counter: To measure the light output from the SPA beads.
Procedure:
-
Receptor Immobilization: The thyroid hormone receptors are captured onto the surface of the SPA beads.
-
Reaction Setup: The receptor-coated SPA beads are incubated in a multi-well plate with the radioligand and varying concentrations of the unlabeled test compound (TRIAC).
-
Proximity-Based Detection: When the radiolabeled ligand binds to the receptor on the SPA bead, the radioisotope is brought into close proximity to the scintillant within the bead, causing it to emit light. Unbound radioligand in the solution is too far away to excite the scintillant.
-
Measurement: The plate is read in a microplate scintillation counter to measure the light output from each well.
-
Data Analysis: Similar to the filter binding assay, the IC50 value is determined from the dose-response curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the thyroid hormone receptor signaling pathway and a typical experimental workflow for a competitive binding assay.
Conclusion
This compound is a thyroid hormone analog with a notable preference for the TRβ isoform. This selectivity, quantified through competitive radioligand binding assays, makes it a molecule of significant interest for the development of targeted therapies for metabolic disorders, aiming to maximize therapeutic benefits while minimizing off-target effects associated with TRα activation. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vitro Characterization of Thyropropic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyropropic acid, also known as 3,5,3'-triiodothyroacetic acid (TRIAC) or Tiratricol, is a naturally occurring analog of the thyroid hormone triiodothyronine (T3). It has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in conditions related to thyroid hormone resistance and metabolism. This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its mechanism of action, interaction with thyroid hormone receptors, and its effects on downstream cellular processes. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Mechanism of Action
This compound exerts its biological effects primarily by interacting with thyroid hormone receptors (TRs), which are nuclear transcription factors that regulate gene expression. There are two main isoforms of TRs: TRα and TRβ, each with distinct tissue distribution and physiological roles.[1] Upon binding to TRs, TRIAC induces conformational changes in the receptor, leading to the recruitment of coactivator or release of corepressor proteins. This receptor-ligand complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.[2]
TRIAC has been shown to have a higher binding affinity for some TRβ mutants compared to T3, the active form of thyroid hormone.[2][3] This property makes it a subject of investigation for treating conditions like Resistance to Thyroid Hormone (RTH) syndrome, which is often caused by mutations in the TRβ gene.[2][3] Furthermore, TRIAC can regulate both positively and negatively regulated promoters, demonstrating its complex role in gene expression modulation.[2]
Quantitative Data Summary
The following tables summarize the quantitative data on the in vitro activity of this compound from various studies.
Table 1: Thyroid Hormone Receptor Binding Affinity
| Ligand | Receptor Isoform | Binding Affinity (Ki/Kd) | Reference |
| This compound (TRIAC) | TRβ1 | Higher than T3 | [2] |
| This compound (TRIAC) | TRβ2 | Higher than T3 | [2] |
| This compound (TRIAC) | TRα1 | Equivalent to T3 | [4] |
Note: Specific Ki/Kd values were not consistently reported in the reviewed literature. The table reflects the reported relative affinities.
Table 2: Functional Activity in Reporter Gene Assays
| Ligand | Receptor Isoform | Reporter Construct | Cell Line | Potency (EC50/IC50) | Reference |
| This compound (TRIAC) | TRβ2 (R316H mutant) | DR+4-TRE, TSHα-TRE | Not Specified | 5-fold lower than T3 | [5] |
| This compound (TRIAC) | Other TRβ2 mutants | DR+4-TRE, TSHα-TRE | Not Specified | Similar to T3 | [5] |
| This compound (TRIAC) | TRβ1 and TRβ2 | Palindromic, inverted palindrome, and human TRH reporters | Not Specified | More potent than T3 | [4] |
| This compound (TRIAC) | TRα1 | Palindromic, inverted palindrome, and human TRH reporters | Not Specified | Equivalent to T3 | [4] |
Table 3: Effects on Apoptosis in Cancer Cells
| Cell Line | Concentration of TRIAC | Percentage of Apoptotic Cells | Reference |
| Ovarian Cancer (OVCAR3) | 25 µM | Data not quantified, but potent induction reported | [6] |
| Ovarian Cancer (A2780) | 10 µM and 25 µM | Data not quantified, but potent induction reported | [6] |
Key Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize this compound.
Thyroid Hormone Receptor Binding Assay
This assay determines the binding affinity of this compound to thyroid hormone receptors.
Materials:
-
Recombinant human TRα and TRβ ligand-binding domains (LBDs)
-
Radiolabeled thyroid hormone (e.g., [¹²⁵I]T3)
-
This compound (TRIAC) and unlabeled T3 (for competition)
-
Binding buffer (e.g., Tris-HCl buffer with additives)
-
Filter membranes (e.g., nitrocellulose)
-
Scintillation counter
Procedure:
-
Incubate a fixed concentration of the radiolabeled T3 with the recombinant TR LBD in the binding buffer.
-
Add increasing concentrations of either unlabeled T3 (for standard curve) or TRIAC to compete for binding to the receptor.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the receptor-bound radioligand from the free radioligand by filtering the mixture through the filter membranes.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The binding affinity (Ki or Kd) of TRIAC is calculated by analyzing the competition binding data.
Luciferase Reporter Gene Assay
This assay measures the ability of this compound to activate or repress gene expression through thyroid hormone receptors.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2, or GH3)
-
Expression plasmids for TRα and TRβ
-
Luciferase reporter plasmid containing a TRE upstream of the luciferase gene
-
Transfection reagent
-
This compound (TRIAC) and T3
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Seed the mammalian cells in a multi-well plate.
-
Co-transfect the cells with the TR expression plasmid and the TRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After transfection, treat the cells with various concentrations of TRIAC or T3. Include a vehicle control.
-
Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for changes in gene expression.
-
Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
The EC50 or IC50 value is determined by plotting the luciferase activity against the concentration of TRIAC and fitting the data to a dose-response curve.
Mammalian Two-Hybrid Assay
This assay is used to investigate the interaction between thyroid hormone receptors and their co-regulators (coactivators or corepressors) in the presence of this compound.
Materials:
-
Mammalian cell line
-
Expression plasmid for the TR LBD fused to a DNA-binding domain (DBD), e.g., GAL4-DBD.
-
Expression plasmid for a co-regulator protein fused to a transcriptional activation domain (AD), e.g., VP16-AD.
-
Reporter plasmid containing a promoter with binding sites for the DBD (e.g., UAS-luciferase).
-
Transfection reagent
-
This compound (TRIAC) and T3
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Co-transfect the mammalian cells with the GAL4-DBD-TR-LBD, VP16-AD-co-regulator, and UAS-luciferase plasmids.
-
Treat the transfected cells with TRIAC, T3, or a vehicle control.
-
Incubate the cells to allow for protein-protein interaction and subsequent reporter gene expression.
-
Lyse the cells and measure the luciferase activity.
-
An increase or decrease in luciferase activity in the presence of TRIAC indicates a ligand-dependent interaction between the TR and the co-regulator.
Signaling Pathways and Experimental Workflows
Genomic Signaling Pathway of this compound
Caption: Genomic signaling pathway of this compound.
Experimental Workflow for Luciferase Reporter Gene Assay
Caption: Workflow for a luciferase reporter gene assay.
Experimental Workflow for Mammalian Two-Hybrid Assay
Caption: Workflow for a mammalian two-hybrid assay.
Conclusion
This technical guide provides a comprehensive overview of the in vitro characterization of this compound. The presented data and protocols offer a valuable resource for researchers and drug development professionals. While the available literature indicates that TRIAC is a potent and selective modulator of thyroid hormone receptors, further research is needed to fully elucidate its quantitative binding affinities and functional potencies across different in vitro systems. The methodologies outlined in this guide provide a solid foundation for conducting such investigations and advancing our understanding of the therapeutic potential of this compound.
References
- 1. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 2. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer potency by induced apoptosis by molecular docking P53, caspase, cyclin D1, cytotoxicity analysis and phagocytosis activity of trisindoline 1,3 and 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. agilent.com [agilent.com]
The Pharmacokinetics and Metabolism of Thyropropic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyropropic acid, also known as 3,3',5-triiodothyropropionic acid (T3P), is a naturally occurring metabolite of the thyroid hormone thyroxine (T4).[1] As an analog of the active thyroid hormone triiodothyronine (T3), T3P has been a subject of interest for its potential therapeutic applications and distinct biochemical properties. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to interpreting its pharmacokinetic profile.
| Property | Value | Source |
| Chemical Formula | C15H11I3O4 | [1][2] |
| Molecular Weight | 635.96 g/mol | [1][2] |
| CAS Number | 51-26-3 | [2] |
| IUPAC Name | 3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | [2] |
| Synonyms | 3,3',5-Triiodothyropropionic acid, T3P, TRIPROP | [2] |
Pharmacokinetics
The pharmacokinetic profile of this compound dictates its absorption, distribution, metabolism, and excretion (ADME). While specific quantitative data for T3P is limited, its behavior is reported to be similar to that of thyroxine.[1]
Absorption
The intestinal absorption of thyroid hormone analogs can be variable. While no specific studies on the oral bioavailability of this compound were identified, related compounds like triiodothyroacetic acid (TRIAC) have an intestinal absorption efficiency of 50-67% in humans.
Distribution
Following absorption, this compound is expected to be distributed throughout the body. Like other thyroid hormones, it is likely to exhibit a high degree of binding to plasma proteins, which would influence its volume of distribution and clearance.
Metabolism
The metabolism of this compound is a critical determinant of its activity and duration of action. The primary site of metabolism is the liver.[1] Key metabolic pathways for thyroid hormones, which are likely applicable to T3P, include deiodination and conjugation.
Deiodination: This process, catalyzed by deiodinase enzymes, involves the removal of iodine atoms and is a major pathway for the activation and inactivation of thyroid hormones. The deiodination of the related compound, triiodothyroacetic acid (TA3), is known to be mediated by type I deiodinase in the liver.
Conjugation: The phenolic hydroxyl group of thyroid hormones can undergo glucuronidation and sulfation, which increases their water solubility and facilitates their excretion.
A significant metabolic pathway for this compound in the liver is its conversion into fatty acids, such as 3-hydroxybutyric acid.[1]
Excretion
The excretion of this compound and its metabolites is presumed to occur via both renal and biliary routes, similar to other thyroid hormones. Conjugated metabolites are often excreted in the bile.
Metabolic Pathways
The metabolism of thyroid hormones is a complex process involving multiple enzymatic steps. The following diagram illustrates the general pathways, with the likely involvement of this compound.
Caption: Generalized metabolic pathways of thyroid hormones, including this compound.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the pharmacokinetic and metabolic properties of a compound. Below are outlines of key experimental methodologies that can be applied to the study of this compound.
In Vitro Metabolism using Liver Microsomes
This assay is used to investigate the metabolic stability and identify the metabolites of a compound.
References
An In-depth Technical Guide to Thyropropic Acid Derivatives and Their Functions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thyropropic acid derivatives are a class of thyroid hormone analogs that have garnered significant interest for their potential therapeutic applications, particularly in the realm of metabolic diseases. These compounds, which are structurally related to the endogenous thyroid hormones thyroxine (T4) and triiodothyronine (T3), are designed to selectively target thyroid hormone receptors (TRs), primarily the β isoform (TRβ), which is predominantly expressed in the liver. This selectivity allows for the harnessing of the beneficial metabolic effects of thyroid hormone activation, such as lipid-lowering, while minimizing the undesirable cardiovascular and other systemic effects associated with non-selective thyroid hormone action mediated by the α isoform (TRα). This guide provides a comprehensive overview of the core functions of this compound derivatives, their mechanism of action, quantitative data on their biological activity, and detailed experimental protocols relevant to their study.
Mechanism of Action: Thyroid Hormone Receptor Signaling
The biological effects of this compound derivatives are mediated through their interaction with thyroid hormone receptors, which are members of the nuclear receptor superfamily of ligand-activated transcription factors. There are two major isoforms, TRα and TRβ, which regulate gene expression through both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The canonical genomic signaling pathway is the primary mechanism through which this compound derivatives exert their effects on lipid metabolism.
-
Ligand Binding and Receptor Activation: this compound derivatives, like endogenous thyroid hormones, enter the cell and bind to the ligand-binding domain of TRs located in the nucleus.
-
Heterodimerization and DNA Binding: TRs typically form heterodimers with the retinoid X receptor (RXR). In the absence of a ligand, the TR-RXR heterodimer is bound to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, and it recruits co-repressor proteins, leading to the repression of gene transcription.
-
Co-activator Recruitment and Gene Transcription: Upon ligand binding, the TR undergoes a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activator proteins. This complex then initiates the transcription of target genes involved in lipid metabolism. A key target gene is the low-density lipoprotein receptor (LDLR), whose upregulation leads to increased clearance of LDL cholesterol from the circulation.[1]
Non-Genomic Signaling Pathway
In addition to the genomic pathway, this compound derivatives can elicit rapid, non-genomic effects by interacting with TRs located outside the nucleus, such as in the cytoplasm or at the plasma membrane. These actions can activate various intracellular signaling cascades, including the PI3K/Akt and MAPK pathways, which can have downstream effects on cellular metabolism and survival.
Quantitative Data on this compound Derivatives and Other Thyromimetics
The following tables summarize the quantitative data on the binding affinities and in vivo efficacy of selected this compound derivatives and other notable thyromimetics.
Table 1: In Vitro Receptor Binding and Activation
| Compound | Target | Assay Type | Value | Units |
| 3,5-Diiodothyropropionic acid (DITPA) | TRα1 | Binding Affinity (Ka) | 2.40 x 10^7 | M⁻¹ |
| TRβ1 | Binding Affinity (Ka) | 4.06 x 10^7 | M⁻¹ | |
| Sobetirome (GC-1) | TRα1 | Binding Affinity (Kd) | 440 | pM |
| TRβ1 | Binding Affinity (Kd) | 67 | pM | |
| TRβ1 | Functional Activity (EC50) | 0.16 | µM | |
| Eprotirome (B1671557) (KB2115) | TRβ | Binding Affinity | Modestly higher for TRβ than TRα | - |
Data compiled from multiple sources.[2][3][4][5]
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Key Findings | Dosage | Duration |
| Sobetirome (GC-1) | Euthyroid Mice | Reduced serum cholesterol by 25% and triglycerides by 75%. | 48 nmol/kg | - |
| Hypercholesterolemic Rats | Lowered cholesterol and triglycerides. | - | - | |
| Eprotirome (KB2115) | Hypercholesterolemic Rats | Significantly reduced plasma cholesterol. | 0.03 - 3 mg/kg | 7 days |
Data compiled from multiple sources.[4][6]
Table 3: Clinical Trial Efficacy in Humans
| Compound | Patient Population | Key Findings | Dosage | Duration |
| 3,5-Diiodothyropropionic acid (DITPA) | Hypercholesterolemic Patients | Study ongoing to assess LDL cholesterol reduction. | 90 and 180 mg/day | 12 weeks |
| Sobetirome (GC-1) | Healthy Volunteers with Normal to Mildly Elevated LDL | LDL cholesterol reduction up to 41% from baseline. | up to 100 µ g/day | 14 days |
| Eprotirome (KB2115) | Hypercholesterolemic Patients on Statins | LDL cholesterol reduction of 22-32% from baseline. | 25, 50, or 100 µ g/day | 12 weeks |
| Patients with Familial Hypercholesterolemia | LDL cholesterol reduction of up to 22% from baseline. | 50 or 100 µ g/day | 6 weeks |
Data compiled from multiple sources.[7][8][9][10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.
Synthesis of 3,5-Diiodothyropropionic Acid (DITPA)
This protocol describes a method for the synthesis of DITPA.[12]
Step 1: Iodination of 3-(4-hydroxyphenyl)propionic acid
-
Weigh 16.2 g of 3-(4-hydroxyphenyl)-propionic acid and transfer it to a 1.0 liter round bottom flask.
-
Add a magnetic stir bar, 100 ml of 40% aqueous methylamine, and 100 ml of H₂O. Stopper the flask and stir until all solids are dissolved.
-
Prepare an iodine solution by dissolving 50 g of KI and 52 g of I₂ in 150 ml of H₂O in a pressure-equalizing dropping funnel.
-
Add the iodine solution dropwise to the stirred solution of 3-(4-hydroxyphenyl)-propionic acid over approximately 20 minutes.
-
Continue stirring for 10 minutes after the addition is complete. The product, 3-(3,5-diiodo-4-hydroxyphenyl)propionic acid, will precipitate.
-
Collect the precipitate by filtration, wash with water, and dry.
Step 2: Esterification of 3-(3,5-diiodo-4-hydroxyphenyl)propionic acid
-
React the product from Step 1 with ethanol (B145695) using p-toluenesulfonic acid as a catalyst to form ethyl-3-(3,5-diiodo-4-hydroxyphenyl)propionate.
Step 3: Coupling with dianisoleiodonium trifluoroacetate (B77799)
-
In a 250 ml round bottom flask, combine 0.1 mole of ethyl-3-(3,5-diiodo-4-hydroxyphenyl)propionate, 50 ml of methanol, 1.5 ml of triethylamine, and 0.1 g of copper powder.
-
Add 5.9 g of dianisoleiodonium trifluoroacetate to the mixture and stir. This reaction couples the dianisole group to the phenolic oxygen.
Step 4: Hydrolysis to DITPA
-
React the product from Step 3, ethyl-3-(4'-methoxy-3,5-diiodothyro)propionate, with hydrogen iodide in glacial acetic acid. This step hydrolyzes both the ethyl ester and the methyl ether to yield the final product, 3,5-diiodothyropropionic acid (DITPA).
Thyroid Hormone Receptor Binding Assay (Filter-Binding Method)
This protocol describes a filter-binding assay to determine the binding affinity of this compound derivatives to thyroid hormone receptors.[9]
1. Receptor Preparation:
-
Extract receptor proteins from washed rat liver nuclei using a 0.4 M NaCl solution.
2. Binding Reaction:
-
Incubate the receptor protein extract with a radiolabeled thyroid hormone (e.g., ¹²⁵I-labeled T3) in the presence of varying concentrations of the unlabeled this compound derivative (competitor).
-
Perform incubations at 2°C in a suitable buffer.
3. Separation of Bound and Free Ligand:
-
Filter the incubation mixture through nitrocellulose membrane filters under suction at 2°C. The receptor-ligand complex will be retained on the filter.
-
Wash the filters with cold buffer to remove unbound radioligand.
4. Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
5. Data Analysis:
-
Plot the percentage of bound radioligand against the concentration of the competitor.
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Determine the binding affinity (Ki) of the this compound derivative using the Cheng-Prusoff equation.
In Vivo Efficacy Study in a Diet-Induced Hypercholesterolemia Model
This protocol outlines a general procedure for evaluating the lipid-lowering efficacy of this compound derivatives in a rodent model.[4]
1. Animal Model:
-
Use male C57BL/6 mice. After an acclimatization period, feed the animals a high-fat diet to induce hypercholesterolemia.
2. Compound Administration:
-
Administer the this compound derivative or a vehicle control to the mice. Administration can be via oral gavage, intraperitoneal injection, or mixed in the chow.
-
The dosage and duration of treatment will depend on the specific compound and study objectives.
3. Sample Collection:
-
At the end of the treatment period, collect blood samples for lipid analysis. Euthanize the animals and harvest tissues, such as the liver, for further analysis.
4. Biochemical Analysis:
-
Measure serum levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic assay kits.
5. Gene Expression Analysis (Optional):
-
Extract RNA from liver tissue and quantify the expression of genes involved in cholesterol metabolism (e.g., LDLR, HMG-CoA reductase, CYP7A1) using quantitative real-time PCR (qPCR).
6. Data Analysis:
-
Compare the lipid profiles and gene expression levels between the treatment and control groups using appropriate statistical methods.
Conclusion
This compound derivatives represent a promising class of compounds for the treatment of dyslipidemia and other metabolic disorders. Their ability to selectively activate the TRβ isoform in the liver allows for potent lipid-lowering effects while minimizing the risk of adverse effects associated with non-selective thyroid hormone action. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in this field. Further research is warranted to fully elucidate the therapeutic potential and long-term safety of these compounds.
References
- 1. Reductions in serum levels of LDL cholesterol, apolipoprotein B, triglycerides and lipoprotein(a) in hypercholesterolaemic patients treated with the liver-selective thyroid hormone receptor agonist eprotirome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The thyroid hormone receptor-beta-selective agonist GC-1 differentially affects plasma lipids and cardiac activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Phase 1 Studies Show Promise of QuatRx Pharmaceuticals' Novel Compound, Sobetirome, for Lowering LDL Cholesterol Levels - BioSpace [biospace.com]
- 9. Statin Users See Lipid Benefits With Eprotirome | MDedge [mdedge.com]
- 10. Use of the thyroid hormone analogue eprotirome in statin-treated dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eprotirome in patients with familial hypercholesterolaemia (the AKKA trial): a randomised, double-blind, placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
In-Depth Technical Guide to Thyropropic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details: Structural Formula and Identification
Thyropropic acid, also known as 3,3',5-triiodothyropropionic acid, is a synthetic analog of the thyroid hormone triiodothyronine (T3). Its chemical structure is characterized by a diphenyl ether core with three iodine substitutions and a propanoic acid side chain.
Structural Formula:
IUPAC Name: 3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid[1]
Synonyms: 3,3',5-Triiodothyropropionic acid, Triopron, TRIPROP[1]
CAS Number: 51-26-3[1]
Molecular Formula: C₁₅H₁₁I₃O₄[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and formulation development.
| Property | Value | Reference |
| Molecular Weight | 635.96 g/mol | [1][2][3] |
| Melting Point | Not Available | [2] |
| Appearance | Off-white solid | [2] |
| Solubility | Soluble in Methanol (MEOH) | [2] |
| Storage Temperature | 2-8°C | [2] |
| Purity (by HPLC) | 98% | [2] |
Bioactivity and Pharmacological Profile
This compound exerts its biological effects primarily through interaction with thyroid hormone receptors (TRs), functioning as a thyroid hormone analog.
Binding Affinity and Potency
This compound has been shown to bind to thyroid hormone receptors, though with a lower affinity compared to the endogenous hormone T3. This interaction is the basis for its thyromimetic activities. A key quantitative measure of its activity is the half-maximal effective concentration (EC50) for inducing the expression of α-myosin heavy chain (α-MHC) mRNA in cardiac cells.
| Parameter | Value | Cell Type | Reference |
| EC50 (α-MHC mRNA induction) | ~5 x 10⁻⁷ M | Heart Cells |
Regulation of Gene Expression
As a thyroid hormone analog, this compound modulates the transcription of target genes. Studies in cardiomyocytes have revealed that the profile of genes regulated by this compound is nearly identical to that of T3. This indicates that it can effectively mimic the genomic actions of the natural hormone in this cell type.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are not extensively documented in publicly available literature. However, general characteristics of thyroid hormone analogs suggest that its absorption, distribution, metabolism, and excretion are key determinants of its in vivo activity. The metabolism of this compound is expected to occur primarily in the liver, with excretion pathways involving both renal and biliary routes, similar to other thyroid hormone metabolites.[4][5] The uptake, distribution, and excretion of triiodothyropropionic acid are reported to be similar to those of thyroxine.[3]
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the iodination of a di-iodinated precursor. The following is a generalized protocol based on established chemical principles.
Reaction: Iodination of 3,5-diiodothyropropionic acid.
Materials:
-
3,5-diiodothyropropionic acid
-
Iodinating agent (e.g., Iodine monochloride or N-iodosuccinimide)
-
Appropriate solvent (e.g., glacial acetic acid, methanol)
-
Base (e.g., ammonia, sodium hydroxide) for workup
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve 3,5-diiodothyropropionic acid in the chosen solvent in a reaction vessel equipped with a stirrer and maintained under an inert atmosphere.
-
Slowly add the iodinating agent to the solution at a controlled temperature (typically room temperature or slightly below to manage exothermic reactions).
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to remove any excess iodine.
-
Neutralize the reaction mixture with a base to precipitate the crude product.
-
Collect the crude product by filtration and wash it with water.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.
Purification:
Purification of the final product is critical to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method. The purity of the final compound should be confirmed by techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[6]
Signaling Pathways
This compound, as a thyroid hormone analog, is anticipated to modulate intracellular signaling pathways similar to T3. The primary mechanism of action is through the genomic pathway, involving the regulation of gene expression. However, non-genomic actions involving the activation of kinase signaling cascades are also recognized for thyroid hormones and are likely relevant for this compound.
Genomic Signaling Pathway
The canonical pathway for thyroid hormone action involves the binding of the hormone to thyroid hormone receptors (TRs) in the nucleus. This ligand-receptor complex then binds to thyroid hormone response elements (TREs) on the DNA, leading to the recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of target genes.
References
- 1. 3,3',5-Triiodothyropropionic acid | C15H11I3O4 | CID 5804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. allmpus.com [allmpus.com]
- 3. 3,3',5-Triiodo thyropropionic acid | 51-26-3 | FT28503 [biosynth.com]
- 4. Pathways of thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternate pathways of thyroid hormone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and characterization of a membrane-associated 3,3',5-triiodo-L-thyronine binding protein from a human carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thyropropic Acid Dosage in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages and experimental protocols for the use of thyropropic acid (3,5,3'-triiodothyroacetic acid, TRIAC), a thyroid hormone analog, in various mouse models. The information is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential and biological effects of TRIAC.
Data Presentation: Quantitative Summary of TRIAC Dosage in Mouse Models
The following tables summarize the dosages of TRIAC used in different mouse models, categorized by the route of administration.
Table 1: Subcutaneous Administration of TRIAC in Mouse Models
| Mouse Model | TRIAC Dosage | Dosing Frequency | Duration | Key Findings |
| MCT8/Oatp1c1 Deficient (Dko) Mice | 50 ng/g body weight | Daily | Postnatal day 1 (P1) to P11/P12 or P20 | Dose-dependent but limited improvement in myelination and Purkinje cell dendritogenesis.[1] |
| MCT8/Oatp1c1 Deficient (Dko) Mice | 400 ng/g body weight | Daily | First three postnatal weeks | Normalized myelination, cortical GABAergic interneuron differentiation, and locomotor performance.[1][2] |
| Athyroid (Pax8-knockout) Mice | 200 ng/g body weight | Daily | P1 to P12 | Restored T3-dependent neural differentiation in the cerebral and cerebellar cortex. |
Table 2: Topical Administration of TRIAC in Mouse Models
| Mouse Model | TRIAC Dosage | Dosing Frequency | Duration | Key Findings |
| Glucocorticoid-Induced Skin Atrophy | 1 nmol/cm² | Daily | Not specified | Blocked betamethasone-induced skin atrophy. |
| Glucocorticoid-Induced Skin Atrophy | 10 nmol/cm² | Twice Daily | 7 days | Prevented dermal atrophy by 18-25%. |
| Normal Haired Mouse | 1000 nmol/cm² | Twice Daily | 7 days | Stimulated dermal proliferation by 34%. |
Experimental Protocols
Protocol 1: Subcutaneous Administration of TRIAC in Neonatal Mouse Models of MCT8 Deficiency
This protocol is adapted from studies investigating the neurodevelopmental effects of TRIAC in Mct8/Oatp1c1 double knockout (Dko) mice.[1][2]
Materials:
-
This compound (TRIAC)
-
0.9% Saline, sterile
-
Sterile microcentrifuge tubes
-
Insulin syringes with 29-30 gauge needles
-
Analytical balance
-
Vortex mixer
-
Heating block or water bath (optional)
-
Animal scale
Procedure:
-
Preparation of TRIAC Stock Solution:
-
Due to its poor water solubility, TRIAC is typically dissolved in a minimal amount of 0.02 M NaOH to form the sodium salt, which is then diluted with saline.
-
Accurately weigh the desired amount of TRIAC powder.
-
To prepare a stock solution (e.g., 1 mg/mL), dissolve TRIAC in a small volume of 0.02 M NaOH. Gentle warming (37°C) and vortexing may aid dissolution.
-
Once dissolved, bring the solution to the final volume with sterile 0.9% saline.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
-
Animal Preparation and Dosing:
-
Weigh each neonatal mouse pup individually to determine the precise injection volume.
-
Dilute the TRIAC stock solution with sterile 0.9% saline to the final desired concentration (e.g., for a 400 ng/g dose in a 2g pup, the total dose is 800 ng). The final injection volume should be kept low (e.g., 10-20 µL) to minimize discomfort.
-
Gently restrain the pup by creating a "tent" of skin over the dorsal (scruff) region using your thumb and forefinger.
-
Insert the needle into the subcutaneous space at the base of the skin tent, parallel to the body. Be careful not to puncture the underlying muscle.
-
Slowly inject the calculated volume of the TRIAC solution.
-
Withdraw the needle and return the pup to its mother.
-
Repeat the injection daily for the duration of the study (e.g., for the first three postnatal weeks).
-
Protocol 2: Topical Administration of TRIAC for Glucocorticoid-Induced Skin Atrophy
This protocol is based on studies evaluating the protective effects of TRIAC against skin thinning caused by corticosteroids.
Materials:
-
This compound (TRIAC)
-
Vehicle cream/ointment (e.g., Essex® cream base or a similar inert base)
-
Betamethasone-17-valerate or other potent glucocorticoid
-
Electric clippers
-
Spatula for mixing
-
Topical applicators (e.g., cotton swabs)
Procedure:
-
Preparation of Topical TRIAC Formulation:
-
Incorporate TRIAC powder into the vehicle cream at the desired concentration (e.g., 0.01% or 0.03% w/w).
-
Ensure homogenous mixing using a spatula. Prepare a placebo cream (vehicle only) to serve as a control.
-
-
Animal Preparation and Treatment:
-
Anesthetize the mice according to an approved institutional protocol.
-
Carefully shave a defined area on the dorsal skin of the mice using electric clippers.
-
Apply a standardized amount of the glucocorticoid cream to the shaved area.
-
After a short interval (e.g., 10 minutes), apply a standardized amount (e.g., 0.05 g) of the TRIAC-containing cream or the placebo cream to the same area.
-
Gently spread the cream to cover the entire shaved skin surface.
-
House the mice individually to prevent licking and removal of the topical formulations.
-
Repeat the application as required by the experimental design (e.g., once or twice daily) for the specified duration (e.g., 7 days).
-
-
Assessment of Skin Atrophy:
-
At the end of the treatment period, euthanize the mice.
-
Collect skin biopsies from the treated area for histological analysis (e.g., H&E staining to measure dermal and epidermal thickness).
-
Visualizations
Thyroid Hormone Signaling Pathway
Caption: Simplified signaling pathway of TRIAC, a T3 analog.
Experimental Workflow for Evaluating TRIAC in a Mouse Model
Caption: General experimental workflow for in vivo TRIAC studies.
References
- 1. Triac Treatment Prevents Neurodevelopmental and Locomotor Impairments in Thyroid Hormone Transporter Mct8/Oatp1c1 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triac Treatment Prevents Neurodevelopmental and Locomotor Impairments in Thyroid Hormone Transporter Mct8/Oatp1c1 Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thyropropic Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyropropic acid, also known as 3,5,3'-triiodothyroacetic acid (TRIAC), is a naturally occurring analog of the thyroid hormone triiodothyronine (T3). It interacts with thyroid hormone receptors (TRs), primarily the beta isoform (TRβ), to modulate the transcription of target genes.[1] This activity makes TRIAC a valuable tool for investigating thyroid hormone signaling pathways and their roles in various physiological and pathological processes. Its potential therapeutic applications are being explored in conditions such as thyroid hormone resistance syndromes. In cell culture, TRIAC is utilized to study its effects on cell proliferation, differentiation, and gene expression in a variety of cell types.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative parameters related to the activity of this compound (TRIAC) and its interaction with thyroid hormone receptors. It is important to note that while binding affinities are available, comprehensive cell viability IC50 values for a wide range of cell lines are not extensively reported in publicly available literature.
Table 1: Binding Affinities of this compound (TRIAC) to Thyroid Hormone Receptors (TRs)
| Ligand | Receptor Subtype | Binding Affinity (Kd) | Species | Notes |
| TRIAC (3,5,3'-triiodothyroacetic acid) | TRα1 | ~416 nM | Human | Lower affinity compared to T3. |
| TRIAC (3,5,3'-triiodothyroacetic acid) | TRβ1 | ~246 nM | Human | Shows some preference for TRβ over TRα. |
| T3 (3,5,3'-triiodothyronine) | Nuclear Receptors | ~0.3 nM | Human | High-affinity binding for comparison.[2] |
Table 2: Effective Concentrations of TRIAC in in vitro Models
| Cell Line / System | Assay | Effective Concentration | Observed Effect | Reference Context |
| Rat Pituitary Cells | TSH Secretion | 1 nM - 1 µM | Inhibition of TRH-stimulated TSH release. | Comparable efficacy to T3 in this concentration range. |
| Basal Cell Carcinoma (TE.354.T) | Radiosensitization | 0.2 µM and 2.0 µM | Increased sensitivity to X-ray radiation. | Study on a related compound, tetrac. |
| HEK-Blue™-hTLR2 cells | TLR2 Signaling | Not specified | Inhibition of TLR2 signaling.[3] | Anti-inflammatory effects. |
| Thyroid Cancer Cell Lines | Proliferation/Redifferentiation | Not specified for TRIAC | Valproic acid used at 0.1 and 1 mmol/L. | For context on related therapeutic strategies.[4] |
Experimental Protocols
Preparation of this compound (TRIAC) Stock Solution
Materials:
-
This compound (TRIAC) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Precautionary Measures: Handle TRIAC powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Accurately weigh the desired amount of TRIAC powder.
-
Dissolution in DMSO:
-
To prepare a 10 mM stock solution , dissolve 6.22 mg of TRIAC (Molecular Weight: 621.97 g/mol ) in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage.
-
Preparation of Working Solutions and Cell Treatment
Materials:
-
TRIAC stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Sterile tubes for dilution
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Thawing Stock Solution: Thaw an aliquot of the TRIAC stock solution at room temperature.
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.[5] For sensitive or primary cells, a final DMSO concentration of ≤0.01% is recommended.
-
Example Dilution for a 1 µM final concentration:
-
Add 1 µL of the 10 mM stock solution to 10 mL of complete cell culture medium.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of TRIAC. This is crucial to distinguish the effects of TRIAC from those of the solvent.
-
Cell Treatment:
-
Aspirate the old medium from the cultured cells.
-
Add the freshly prepared medium containing the desired concentration of TRIAC or the vehicle control to the cells.
-
Incubate the cells for the desired experimental duration under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of TRIAC on cell viability. Optimization for specific cell lines is recommended.
Materials:
-
Cells seeded in a 96-well plate
-
TRIAC working solutions and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of TRIAC concentrations and a vehicle control as described in section 3.2. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the TRIAC concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Visualization of Signaling Pathways and Workflows
This compound (TRIAC) Signaling Pathway
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High affinity thyroid hormone-binding protein in human kidney: kinetic characterization and identification by photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thyroid hormone receptors. Binding characteristics and lack of hormonal dependency for nuclear localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of gene expression in cardiomyocytes by thyroid hormone and thyroid hormone analogs 3,5-diiodothyropropionic acid and CGS 23425 [N-[3,5-dimethyl-4-(4'-hydroxy-3'-isopropylphenoxy)-phenyl]-oxamic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thyropropic Acid (TRIAC) Administration in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of thyropropic acid (TRIAC), also known as 3,5,3'-triiodothyroacetic acid. This document outlines methodologies for various administration routes in rodent models, summarizes expected quantitative outcomes, and illustrates the key signaling pathways involved.
Introduction
This compound (TRIAC) is a biologically active metabolite of thyroid hormone. It acts as an agonist at thyroid hormone receptors (TRs), primarily TRβ, and has been investigated for its therapeutic potential in conditions such as thyroid hormone resistance and MCT8 deficiency.[1][2][3] In preclinical in vivo studies, TRIAC has demonstrated effects on the hypothalamic-pituitary-thyroid (HPT) axis, metabolism, and cellular signaling pathways.[4][5] These protocols are intended to provide standardized procedures for administering TRIAC in a research setting.
Quantitative Data Summary
The following tables summarize the quantitative effects of TRIAC administration observed in various in vivo studies.
Table 1: Effects of TRIAC on Serum Thyroid Hormone Levels
| Animal Model | Administration Route | Dosage | Duration | Change in Serum T4 | Change in Serum T3 | Reference |
| Euthyroid Mice | Drinking Water | 1 ppm | Not Specified | Decreased | Decreased | [6] |
| Adult Humans (RTHβ) | Oral | Median 2.4 mg/day | Up to 12 years | Mean decrease from 31.2 to 18.3 pmol/l | Mean decrease from 2.89 to 1.52 nmol/l | [2][7][8] |
| Children & Adults (MCT8 Deficiency) | Oral | Median 37.0 µg/kg/day | 12 months | Significantly reduced | Mean decrease from 4.97 to 1.82 ng/dl | [1] |
Table 2: Effects of TRIAC on Body Weight and Metabolism
| Animal Model | Administration Route | Dosage | Duration | Effect on Body Weight | Other Metabolic Effects | Reference |
| Hypothyroid Mice | Drinking Water | 0.1 mg/mL | Not Specified | Alleviated growth retardation | - | [9] |
| Adult Humans (RTHβ) | Oral | Median 2.4 mg/day | Up to 12 years | Not specified | Reduced resting energy expenditure | [2][7][8] |
| Children & Adults (MCT8 Deficiency) | Oral | Median 37.0 µg/kg/day | 12 months | Improved weight-to-age z-score by 0.27 SDs | Reduced resting heart rate by 9 bpm | [1] |
Experimental Protocols
Animal Models
Commonly used animal models for studying the in vivo effects of TRIAC include euthyroid and hypothyroid mouse strains.[4][5] Hypothyroidism can be induced surgically via thyroidectomy or chemically using agents like 6-propyl-2-thiouracil (PTU).[4][10]
Administration Routes
Oral gavage is a precise method for delivering a specific dose of TRIAC.
-
Vehicle: TRIAC can be dissolved in a suitable vehicle such as sterile water or a 0.5% carboxymethylcellulose (CMC) solution. The choice of vehicle should be validated for solubility and stability of TRIAC.
-
Dosage Calculation: Calculate the required volume based on the animal's body weight and the desired dose. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[6][11]
-
Procedure:
-
Weigh the mouse to determine the correct dosing volume.
-
Select an appropriately sized gavage needle (typically 18-20 gauge for adult mice).[11]
-
Restrain the mouse securely, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.[6]
-
Gently insert the gavage needle into the mouth and advance it along the upper palate into the esophagus. Do not force the needle.[11]
-
Slowly administer the TRIAC solution.
-
Withdraw the needle and return the animal to its cage, monitoring for any signs of distress.[6]
-
This method is suitable for chronic administration and reduces animal handling stress.
-
Preparation: Dissolve TRIAC in the drinking water to the desired concentration (e.g., 1 ppm). Prepare fresh solutions regularly, considering the stability of TRIAC in water. The stability of similar compounds in tap water can be affected by factors like pH and mineral content.[12][13]
-
Dosage Estimation: Monitor daily water consumption to estimate the daily dose received by the animals. This can vary between animals.
-
Procedure:
-
Replace the regular drinking water with the TRIAC-containing solution.
-
Measure the volume of water consumed per cage daily.
-
Provide fresh TRIAC solution at regular intervals (e.g., every 2-3 days) to ensure stability and consistent dosing.
-
Subcutaneous injection allows for rapid absorption and precise dosing.
-
Vehicle: Use a sterile, non-irritating vehicle suitable for injection, such as sterile saline.
-
Dosage Calculation: Calculate the injection volume based on the animal's weight. For mice, the maximum volume per site is typically 0.5 ml.[14]
-
Procedure:
-
Weigh the mouse and calculate the required injection volume.
-
Use a sterile syringe with an appropriate needle size (e.g., 25-27 gauge for mice).[15][16]
-
Scruff the mouse to lift a fold of skin, creating a "tent".
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the solution and withdraw the needle.
-
Return the animal to its cage and monitor the injection site for any adverse reactions.[15]
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
The biological effects of TRIAC are mediated through its interaction with several key signaling pathways.
Caption: Signaling pathways modulated by TRIAC.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of TRIAC.
Caption: General experimental workflow for in vivo TRIAC studies.
References
- 1. Effectiveness and safety of Triac in children and adults with MCT8 deficiency: an international, multicentre, single group, open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyroid Hormone Analogues: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRIAC disrupts cerebral thyroid hormone action via negative feedback and heterogenous distribution among organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. researchgate.net [researchgate.net]
- 10. Experimental modeling of hypothyroidism: principles, methods, several advanced research directions in cardiology | Russian Open Medical Journal [romj.org]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. Stability of antibiotics in drinking water: An advanced approach towards the impacts of water quality parameters on doxycycline bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety of Tap Water in Terms of Changes in Physical, Chemical, and Biological Stability | MDPI [mdpi.com]
- 14. newcastle.edu.au [newcastle.edu.au]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for the Use of Thyropropic Acid (TRIAC) in Thyroid Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyropropic acid (3,5,3'-triiodothyropropionic acid, TRIAC) is a naturally occurring analog of the thyroid hormone triiodothyronine (T3). While its clinical use has been explored primarily in the context of resistance to thyroid hormone (RTH) syndrome due to its ability to suppress thyroid-stimulating hormone (TSH), its potential as an anti-cancer agent is an emerging area of interest. These application notes provide an overview of the current understanding of TRIAC's mechanism of action and offer generalized protocols for its investigation in thyroid cancer cell lines.
Mechanism of Action
TRIAC exerts its biological effects primarily by binding to thyroid hormone receptors (TRs), which are ligand-dependent transcription factors. There are two main isoforms of TRs, TRα and TRβ, and their expression levels can vary between different tissues and cancer types.
The prevailing hypothesis for TRIAC's potential anti-cancer effects in thyroid cancer centers on its interaction with TRβ. In many cancers, including some thyroid carcinomas, TRβ can act as a tumor suppressor. The binding of a ligand like TRIAC to TRβ may restore or enhance this tumor-suppressive function, leading to the regulation of genes involved in cell proliferation, differentiation, and apoptosis.
It is important to note that the direct and detailed effects of TRIAC on key oncogenic signaling pathways, such as the MAPK and PI3K/Akt pathways, in thyroid cancer cells have not been extensively elucidated in publicly available research. Therefore, the signaling pathways described below are general to thyroid carcinogenesis and represent potential targets for investigation in the context of TRIAC treatment.
Key Signaling Pathways in Thyroid Cancer
Thyroid carcinogenesis is often driven by mutations that lead to the constitutive activation of the MAPK and PI3K/Akt signaling pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and differentiation. In thyroid cancer, mutations in genes such as BRAF and RAS are common and lead to the persistent activation of this pathway, promoting uncontrolled cell division.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical regulator of cell survival, growth, and metabolism. Aberrant activation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, is also a frequent event in thyroid cancer, contributing to tumor progression and resistance to therapy.
Data Presentation
Due to the limited availability of specific quantitative data for TRIAC in thyroid cancer cell lines in the public domain, a comprehensive data table with IC50 values and fold-changes in gene/protein expression cannot be provided at this time. Researchers are encouraged to perform dose-response studies to determine the IC50 of TRIAC in their specific cell line of interest. The table below summarizes the known general characteristics of TRIAC.
| Parameter | Description | Reference |
| Mechanism of Action | Binds to thyroid hormone receptors (TRs), particularly TRβ, and modulates gene transcription. | [1][2] |
| Known Effects | Can suppress TSH secretion. Shows thyromimetic activity. | [3] |
| Potential in Cancer | May act as a tumor suppressor through TRβ activation. | [2] |
Experimental Protocols
The following are generalized protocols for assessing the effects of TRIAC on thyroid cancer cell lines. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
Cell Culture
Commonly used human thyroid cancer cell lines include:
-
TPC-1: Papillary thyroid carcinoma
-
BCPAP: Papillary thyroid carcinoma
-
8505C: Anaplastic thyroid carcinoma
-
FTC-133: Follicular thyroid carcinoma
-
WRO: Follicular thyroid carcinoma
Culture these cell lines according to the supplier's recommendations, typically in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 1. Treating Thyroid Cancer with Triple Drug Combo | Vulcanchem [vulcanchem.com]
- 2. Combinatorial Therapies in Thyroid Cancer: An Overview of Preclinical and Clinical Progresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRIAC (3,5,3'-triiodothyroacetic acid) has parallel effects at the pituitary and peripheral tissue levels in thyroid cancer patients treated with L-thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Techniques for Measuring Thyropropic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyropropic acid (3,3',5-triiodothyropropionic acid) is a metabolite of thyroid hormone. Accurate and sensitive measurement of this compound in biological matrices is crucial for understanding its physiological and pathological roles, as well as for pharmacokinetic and pharmacodynamic studies in drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using modern analytical techniques. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and considerations for Immunoassays are also discussed.
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of this compound in biological samples due to its high selectivity and sensitivity. The following protocol is a proposed method based on the analysis of structurally similar thyroid hormone metabolites, such as triiodothyroacetic acid (Triac).[1]
Data Presentation: LC-MS/MS Method Parameters
The following table summarizes the proposed quantitative performance parameters for the LC-MS/MS analysis of this compound. These are extrapolated from methods for similar analytes and should be validated for this compound specifically.
| Parameter | Expected Value | Notes |
| Linearity (r²) | > 0.99 | Over a concentration range of 1 pg/mL to 10000 pg/mL.[1] |
| Lower Limit of Detection (LLOD) | ~1-5 pg/mL | Dependent on instrument sensitivity and matrix effects.[1] |
| Lower Limit of Quantitation (LLOQ) | ~5-10 pg/mL | Should be determined based on signal-to-noise ratio >10 and acceptable precision and accuracy. |
| Intra-assay Precision (%CV) | < 15% | Determined from replicate analysis of quality control samples at low, medium, and high concentrations. |
| Inter-assay Precision (%CV) | < 15% | Determined from analysis of quality control samples on different days. |
| Recovery (%) | 85-115% | Determined by comparing the response of extracted samples to that of unextracted standards. |
| Matrix Effect (%) | 80-120% | Assessed by comparing the response of post-extraction spiked samples to that of neat standards. |
Experimental Protocol: LC-MS/MS Analysis of this compound in Human Serum/Plasma
This protocol details the necessary steps from sample preparation to data acquisition.
1. Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., ¹³C₆-Thyropropic acid)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human serum/plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode anion exchange)
2. Sample Preparation: Protein Precipitation followed by Solid Phase Extraction (SPE) This two-step process is recommended for robust cleanup of complex biological matrices like serum or plasma.[2]
-
Protein Precipitation:
-
To 200 µL of serum/plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute this compound and the internal standard with 1 mL of 5% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
3. LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), negative or positive mode (to be optimized)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Proposed MRM Transitions for this compound (to be optimized):
-
Precursor Ion (Q1): m/z 635.8 (for [M-H]⁻)
-
Product Ions (Q3): Fragmentation of the propionic acid side chain and loss of iodine atoms should be monitored. Specific transitions need to be determined by infusing a standard solution of this compound.
-
-
Internal Standard MRM Transitions: To be determined based on the mass of the isotopically labeled standard.
-
Visualization: LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an alternative for the analysis of this compound, although it requires derivatization to increase the volatility and thermal stability of the analyte.
Data Presentation: GC-MS Method Parameters
The following table outlines the expected performance parameters for a GC-MS method. These are general expectations and require specific validation.
| Parameter | Expected Value | Notes |
| Linearity (r²) | > 0.99 | |
| Lower Limit of Detection (LLOD) | ~10-50 pg/mL | Generally less sensitive than LC-MS/MS for this class of compounds. |
| Lower Limit of Quantitation (LLOQ) | ~50-100 pg/mL | |
| Precision (%CV) | < 20% | |
| Recovery (%) | 80-120% |
Experimental Protocol: GC-MS Analysis of this compound in Human Serum/Plasma
1. Sample Preparation and Derivatization
-
Sample extraction would follow a similar procedure as for LC-MS/MS (protein precipitation followed by liquid-liquid or solid-phase extraction).
-
Derivatization: The extracted and dried this compound must be derivatized. Silylation (e.g., with BSTFA) or acylation (e.g., with pentafluoropropionic anhydride) are common approaches for acidic and phenolic compounds to make them amenable to GC analysis. The exact derivatization conditions (reagent, temperature, time) need to be optimized.
2. GC-MS Instrumental Analysis
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: A temperature gradient from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C) to ensure elution of the derivatized analyte.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound.
-
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS analysis of this compound.
III. Immunoassays
Immunoassays, such as ELISA, are high-throughput methods but may have limitations in specificity for small molecules like this compound due to potential cross-reactivity with other thyroid hormones and metabolites.
Considerations for Immunoassay Development:
-
Antibody Specificity: A highly specific monoclonal or polyclonal antibody that recognizes this compound with minimal cross-reactivity to T3, T4, and other related compounds is essential.
-
Assay Format: A competitive ELISA format is typically used for small molecules.
-
Validation: The assay must be thoroughly validated for specificity, sensitivity, precision, and accuracy, including cross-reactivity studies with structurally related molecules.
IV. This compound Signaling Pathway
Thyroid hormone analogs, including this compound, can exert non-genomic effects by interacting with the cell surface receptor integrin αvβ3.[3][4][5] This interaction can trigger intracellular signaling cascades, such as the ERK1/2 (MAPK) and PI3K pathways, which are involved in cell proliferation and angiogenesis.[3][6]
Visualization: this compound Signaling Pathway
Caption: this compound non-genomic signaling pathway.
Conclusion
The choice of analytical technique for measuring this compound depends on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and specificity and is recommended for quantitative analysis in complex biological matrices. GC-MS is a viable alternative but requires derivatization. Immunoassays can be used for high-throughput screening but require careful validation to ensure specificity. The provided protocols and data serve as a comprehensive guide for researchers to establish robust and reliable methods for the analysis of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. myadlm.org [myadlm.org]
- 3. Frontiers | Editorial: Crosstalk between thyroid hormones, analogs and ligands of integrin αvβ3 in health and disease. Who is talking now? [frontiersin.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Role of thyroid hormone-integrin αvβ3-signal and therapeutic strategies in colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thyroid hormone inhibits ERK phosphorylation in pressure overload-induced hypertrophied mouse hearts through a receptor-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Thyropropic Acid (Triac) in Human Plasma by HPLC-MS/MS
Abstract
This application note presents a detailed, robust, and sensitive method for the quantification of thyropropic acid (Triac), a key metabolite of thyroid hormones, in human plasma. The method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Sample preparation involves a straightforward protein precipitation followed by liquid-liquid extraction, ensuring high recovery and minimal matrix effects. The method has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for clinical research and drug development applications where monitoring of thyroid hormone metabolism is crucial.
Introduction
This compound (Triac), or 3,5,3'-triiodothyroacetic acid, is an acetic acid analog of triiodothyronine (T3) and a biologically active metabolite of thyroid hormones. It exhibits thyromimetic activity and is involved in the regulation of various metabolic processes through its interaction with thyroid hormone receptors (TRs). Accurate quantification of Triac in biological matrices is essential for understanding its physiological and pathological roles, as well as for pharmacokinetic studies of potential therapeutic agents targeting thyroid hormone pathways. This application note describes a comprehensive HPLC-MS/MS method for the reliable quantification of Triac in human plasma.
Experimental
Materials and Reagents
-
This compound (Triac) reference standard
-
This compound-¹³C₆ labeled internal standard (Triac-IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Ultrapure water
-
Human plasma (K₂EDTA)
Sample Preparation Protocol
-
Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add 10 µL of Triac-IS working solution (100 ng/mL in methanol) to each plasma sample, calibration standard, and quality control sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Liquid-Liquid Extraction: Add 600 µL of ethyl acetate to the supernatant. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 13,000 x g for 5 minutes at 4°C to separate the organic and aqueous phases.
-
Organic Layer Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an HPLC vial for injection into the LC-MS/MS system.
HPLC-MS/MS Conditions
HPLC System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Triac | 604.8 | 127.0 | 35 |
| 604.8 | 560.8 | 25 | |
| Triac-¹³C₆ (IS) | 610.8 | 127.0 | 35 |
Results and Discussion
The developed HPLC-MS/MS method demonstrated excellent performance for the quantification of Triac in human plasma. The chromatographic conditions provided good peak shape and resolution, with a retention time of approximately 4.5 minutes for Triac. The use of a stable isotope-labeled internal standard compensated for matrix effects and any variability during sample preparation.
Quantitative Data Summary
The method was validated according to regulatory guidelines, and the key quantitative performance parameters are summarized in the table below.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 11.2% |
| Accuracy (% Bias) | -7.8% to 6.5% |
| Recovery | > 85% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Triac quantification.
This compound Signaling Pathway
Caption: this compound signaling pathway.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound in human plasma. The simple and efficient sample preparation protocol, combined with the high selectivity of tandem mass spectrometry, makes this method well-suited for high-throughput analysis in clinical and research settings. This will facilitate a better understanding of the role of Triac in thyroid hormone metabolism and its potential as a biomarker or therapeutic target.
Application Notes and Protocols for Thyropropic Acid Treatment in Primary Thyrocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyropropic acid (TRIAC), a naturally occurring analog of triiodothyronine (T3), has garnered significant interest for its thyromimetic properties. It exhibits a higher affinity for the thyroid hormone receptor β (TRβ) isoform, which is predominantly expressed in the pituitary, liver, and heart. This selective binding profile has led to its investigation as a therapeutic agent for conditions such as Resistance to Thyroid Hormone (RTH) syndrome, where it can suppress TSH production with potentially fewer side effects on TRα-dominant tissues like the heart and bone.[1][2][3]
In the context of thyroid research, primary thyrocyte cultures provide a valuable in vitro model to study the direct effects of compounds on thyroid cell function, independent of the systemic influences of the hypothalamic-pituitary-thyroid (HPT) axis. These cultures maintain the essential characteristics of thyroid follicular cells, including the expression of key functional proteins such as the sodium-iodide symporter (NIS), thyroid peroxidase (TPO), and thyroglobulin (Tg).[4][5] The application of this compound to these cultures allows for the detailed investigation of its direct regulatory effects on thyroid-specific gene expression, hormone synthesis and secretion, and cell proliferation.
These application notes provide a comprehensive set of protocols for the treatment of primary human thyrocyte cultures with this compound and the subsequent analysis of key functional parameters.
Data Presentation: Illustrative Quantitative Data
The following tables present illustrative data representing hypothetical outcomes of treating primary human thyrocyte cultures with varying concentrations of this compound for 48 hours. This data is intended to serve as an example of expected results based on the known mechanisms of thyroid hormone action. Actual results may vary depending on experimental conditions and donor variability.
Table 1: Relative mRNA Expression of Thyroid-Specific Genes
| Treatment | NIS (SLC5A5) Fold Change | TPO Fold Change | Tg Fold Change |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| TSH (1 mU/mL) | 15.2 ± 1.8 | 12.5 ± 1.5 | 18.3 ± 2.1 |
| TRIAC (1 nM) | 0.95 ± 0.11 | 0.98 ± 0.10 | 1.1 ± 0.15 |
| TRIAC (10 nM) | 0.82 ± 0.09 | 0.85 ± 0.08 | 0.90 ± 0.12 |
| TRIAC (100 nM) | 0.65 ± 0.07 | 0.68 ± 0.07 | 0.72 ± 0.09 |
Table 2: Secreted Thyroglobulin (Tg) Concentration in Culture Medium
| Treatment | Tg Concentration (ng/mL) |
| Vehicle Control | 150 ± 25 |
| TSH (1 mU/mL) | 1250 ± 150 |
| TRIAC (1 nM) | 145 ± 22 |
| TRIAC (10 nM) | 130 ± 18 |
| TRIAC (100 nM) | 110 ± 15 |
Table 3: Iodide Uptake
| Treatment | Iodide Uptake (pmol/µg protein) |
| Vehicle Control | 2.5 ± 0.4 |
| TSH (1 mU/mL) | 35.8 ± 4.2 |
| TRIAC (1 nM) | 2.4 ± 0.3 |
| TRIAC (10 nM) | 2.1 ± 0.3 |
| TRIAC (100 nM) | 1.8 ± 0.2 |
Table 4: Cell Proliferation (MTT Assay)
| Treatment | Absorbance (570 nm) | % Proliferation vs. Control |
| Vehicle Control | 0.85 ± 0.09 | 100% |
| TSH (1 mU/mL) | 0.88 ± 0.10 | 103.5% |
| TRIAC (1 nM) | 0.83 ± 0.08 | 97.6% |
| TRIAC (10 nM) | 0.81 ± 0.09 | 95.3% |
| TRIAC (100 nM) | 0.78 ± 0.07 | 91.8% |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Thyrocytes
This protocol describes the isolation and culture of primary human thyrocytes from fresh thyroid tissue obtained from thyroidectomy.[4][5]
Materials:
-
Fresh human thyroid tissue
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase Type IV (3 mg/mL in HBSS)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
-
Sterile surgical instruments (forceps, scissors)
-
50 mL conical tubes
-
10 cm tissue culture dishes
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Tissue Preparation: Under sterile conditions, wash the thyroid tissue with HBSS. Mince the tissue into small pieces (1-2 mm³) using fine surgical forceps and scissors in a 10 cm dish containing a small volume of HBSS.[4]
-
Enzymatic Digestion: Transfer the minced tissue to a 50 mL conical tube and wash with HBSS. Centrifuge at 150 x g for 5 minutes and aspirate the supernatant. Resuspend the tissue in Collagenase Type IV solution and incubate for 30-60 minutes at 37°C with constant shaking.[4]
-
Cell Plating: Centrifuge the digested tissue at 150 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in Growth Medium (DMEM with 10% FBS, 100 IU/mL penicillin, and 100 µg/mL streptomycin) and plate in a 10 cm tissue culture dish.[4][5]
-
Initial Culture: Incubate the dish at 37°C in a humidified 5% CO₂ incubator. After 24 hours, remove the supernatant containing non-adherent cells and replace it with fresh Growth Medium.[4][5]
-
Cell Maintenance and Propagation: Change the medium every 2-3 days. When the cells reach 80-90% confluency, they can be passaged using Trypsin-EDTA. Cells can be maintained for 9-12 doublings while retaining their functional characteristics.[4]
-
Cryopreservation: Resuspend the cell pellet in cryopreservation medium at a concentration of 2-3 x 10⁶ cells/mL and store in liquid nitrogen.[4]
Protocol 2: this compound Treatment
Materials:
-
Primary human thyrocytes cultured in 6-well or 96-well plates
-
This compound (TRIAC) stock solution (e.g., 10 mM in DMSO)
-
Culture medium (DMEM with 0.2% BSA, penicillin-streptomycin)
-
TSH stock solution (e.g., 1 U/mL in PBS)
Procedure:
-
Cell Seeding: Seed primary thyrocytes in appropriate culture plates (e.g., 6-well for RNA/protein extraction, 96-well for proliferation assays) and allow them to adhere and reach 60-70% confluency.
-
Starvation (Optional): To reduce the effects of serum components, the medium can be replaced with serum-free medium or medium containing low serum (e.g., 0.5% FBS) for 24 hours prior to treatment.
-
Treatment Preparation: Prepare working solutions of TRIAC and TSH (positive control) in the appropriate culture medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.1%.
-
Treatment Application: Remove the old medium from the cells and add the prepared treatment solutions. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Sample Collection: After incubation, collect the cell culture supernatant for hormone secretion analysis (ELISA) and lyse the cells for RNA or protein extraction (qPCR, Western blot) or proceed with the desired endpoint assay (e.g., MTT, iodide uptake).
Protocol 3: Quantitative Real-Time PCR (qPCR) for Thyroid-Specific Gene Expression
Materials:
-
TRIzol or other RNA extraction reagent
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for NIS (SLC5A5), TPO, Tg, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the cells in the culture plate with TRIzol and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Thyroglobulin Secretion
Materials:
-
Human Thyroglobulin ELISA kit
-
Cell culture supernatants from treated cells
-
Microplate reader
Procedure:
-
Sample Preparation: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of thyroglobulin in the samples based on the standard curve.
Protocol 5: Iodide Uptake Assay
Materials:
-
Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA
-
Na¹²⁵I (radioactive iodine)
-
Sodium perchlorate (B79767) (NaCIO₄) - as a competitive inhibitor of NIS
-
Gamma counter
Procedure:
-
Pre-incubation: After treatment, wash the cells with warm HBSS.
-
Iodide Uptake: Add HBSS containing Na¹²⁵I to each well and incubate for a defined period (e.g., 30-60 minutes) at 37°C. Include wells with sodium perchlorate to determine non-specific uptake.
-
Washing: Aspirate the radioactive medium and wash the cells multiple times with ice-cold HBSS to remove extracellular ¹²⁵I.
-
Cell Lysis and Counting: Lyse the cells (e.g., with NaOH) and measure the radioactivity in a gamma counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein content of each well. Calculate the specific iodide uptake by subtracting the non-specific uptake (in the presence of perchlorate) from the total uptake.
Protocol 6: MTT Cell Proliferation Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plate reader
Procedure:
-
MTT Addition: After the treatment period, add MTT solution to each well of the 96-well plate and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[6][7][8][9]
-
Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.[6][7][8][9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7][8][9]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of proliferation relative to the vehicle control.
Visualization of Pathways and Workflows
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. researchgate.net [researchgate.net]
- 3. Dissociated thyromimetic effects of 3, 5, 3'-triiodothyroacetic acid (TRIAC) at the pituitary and peripheral tissue levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Normal Human Thyrocytes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Normal Human Thyrocytes in Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Thyropropic Acid in Metabolic Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyropropic acid and its analogs, such as 3,5-diiodothyropropionic acid (DITPA), are synthetic derivatives of thyroid hormone that have garnered significant interest in metabolic research. These compounds exhibit thyromimetic properties, meaning they mimic the effects of endogenous thyroid hormones, but often with a more favorable therapeutic profile, particularly concerning cardiac side effects.[1][2] Their ability to modulate metabolic rate, lipid metabolism, and glucose homeostasis makes them valuable tools for investigating metabolic pathways and for the potential development of therapies for metabolic disorders like dyslipidemia, obesity, and metabolic syndrome.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in metabolic research.
Application Notes
This compound and its derivatives are primarily utilized in preclinical and clinical research to:
-
Investigate the role of thyroid hormone signaling in metabolic regulation: By using analogs with selective affinity for thyroid hormone receptor (TR) isoforms (TRα and TRβ), researchers can dissect the specific roles of these receptors in various tissues.[1][4]
-
Explore therapeutic strategies for metabolic syndrome: These compounds have shown promise in lowering plasma total and LDL cholesterol levels, stimulating reverse cholesterol transport, and reducing body weight.[1][5]
-
Study the pathophysiology of diseases related to thyroid hormone transport defects: For instance, DITPA has been investigated as a potential treatment for the hypermetabolism associated with MCT8 deficiency, a thyroid hormone transporter disorder.[5][6][7]
The mechanism of action of this compound analogs involves both genomic and non-genomic pathways. The genomic pathway is mediated by the binding to nuclear thyroid hormone receptors (TRs), which then regulate the transcription of target genes involved in metabolism.[1][4] Thyroid hormones are known to regulate key genes in lipogenesis (e.g., Acc1, Fasn), fatty acid β-oxidation (e.g., CPT1), and cholesterol homeostasis (e.g., SREBP2, LDLR).[8]
Key Experiments and Protocols
In Vivo Assessment of Metabolic Parameters in a Mouse Model of Hypermetabolism
This protocol is adapted from a study investigating the effects of DITPA on Mct8-deficient (Mct8KO) mice, a model for hypermetabolism.[5][6][7]
Objective: To evaluate the effect of a this compound analog (DITPA) on whole-body energy expenditure, respiratory exchange ratio, and food and water intake in a mouse model.
Materials:
-
Mct8-deficient (Mct8KO) mice and wild-type (Wt) littermates.
-
3,5-diiodothyropropionic acid (DITPA).
-
Vehicle for DITPA administration (e.g., saline).
-
Metabolic cages (e.g., indirect calorimetry system).
-
Equipment for blood collection and serum analysis.
-
Analytical instruments: RIA for TSH, liquid chromatography-tandem mass spectrometry (LC-MS/MS) for iodothyronines.
Experimental Protocol:
-
Animal Acclimatization: House adult male Mct8KO and Wt mice individually in metabolic cages for a period of acclimatization (e.g., 7 days) with ad libitum access to food and water.
-
Baseline Measurements: After acclimatization, record baseline data for 4-5 consecutive days. This includes:
-
Total energy expenditure (TEE) and respiratory exchange ratio (RER) using indirect calorimetry.
-
Food and water intake.
-
Body weight.
-
Collect a baseline blood sample from the tail vein for measurement of serum TSH, T3, T4, and other relevant iodothyronines.
-
-
DITPA Administration:
-
Treatment Period Measurements: Continue to record TEE, RER, food and water intake, and body weight daily throughout the 10-day treatment period.
-
Final Data Collection:
-
On the final day of treatment, collect a terminal blood sample for the measurement of serum TSH, T3, T4, and DITPA concentrations.
-
Tissues such as the liver, brain, and muscles can be harvested for gene expression analysis of thyroid hormone-responsive genes (e.g., Dio1, Me1, Gpd2).[6]
-
-
Data Analysis:
-
Analyze the collected data from the last 4 consecutive days before and during DITPA treatment.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the metabolic parameters between baseline and treatment periods, and between genotypes.
-
Assessment of Lipid Profile in Hypercholesterolemic Patients
This protocol outlines a general approach for a clinical study based on a trial investigating DITPA in hypercholesterolemic patients.[9]
Objective: To evaluate the safety and efficacy of a this compound analog (DITPA) in lowering LDL cholesterol levels in patients with hypercholesterolemia.
Study Design: A randomized, double-blind, placebo-controlled study.
Participants: Patients with elevated LDL cholesterol levels who have not achieved target levels with conventional therapies.
Experimental Protocol:
-
Screening and Pre-Randomization Phase:
-
Screen patients based on inclusion and exclusion criteria.
-
Provide dietary counseling according to established guidelines (e.g., NCEP ATP III).
-
Incorporate a placebo run-in period (e.g., 2 weeks) to ensure compliance and stabilize baseline measurements.
-
-
Randomization and Treatment:
-
Randomize eligible patients into treatment groups (e.g., placebo, DITPA 90 mg/day, DITPA 180 mg/day).
-
Administer the assigned treatment for a specified duration (e.g., 12 weeks). A dose-escalation strategy can be employed, starting with a lower dose and gradually increasing to the target dose.[9]
-
-
Data Collection:
-
Collect fasting blood samples at baseline and at regular intervals throughout the study (e.g., weeks 2, 4, 8, 12).
-
Measure the following parameters:
-
Lipid profile: Total cholesterol, LDL cholesterol, HDL cholesterol, triglycerides.
-
Thyroid function tests: TSH, free T4, free T3.
-
Safety parameters: Liver function tests, creatine (B1669601) kinase, etc.
-
-
Monitor for any adverse events.
-
-
End of Study and Follow-up:
-
Conduct a final assessment at the end of the treatment period.
-
Include a follow-up visit after a washout period (e.g., 4 weeks) to assess the persistence of effects and any withdrawal symptoms.
-
-
Data Analysis:
-
Compare the percentage change in LDL cholesterol from baseline between the DITPA and placebo groups using appropriate statistical methods.
-
Analyze changes in other lipid parameters and safety markers.
-
Data Presentation
Table 1: Effect of DITPA on Serum Thyroid Hormone Levels in Mct8KO Mice [6]
| Parameter | Genotype | Baseline | DITPA Treatment |
| Serum T3 (ng/dL) | Wt | 80 ± 5 | 55 ± 4 |
| Mct8KO | 250 ± 20 | 85 ± 7 | |
| Serum TSH (mU/L) | Wt | 1.5 ± 0.2 | 0.5 ± 0.1 |
| Mct8KO | 2.0 ± 0.3 | 0.6 ± 0.1 |
Data are presented as mean ± SEM. DITPA treatment significantly reduced serum T3 and TSH levels in both Wt and Mct8KO mice.
Table 2: Effect of DITPA on Metabolic Parameters in Mct8KO Mice [6]
| Parameter | Genotype | Baseline | DITPA Treatment |
| Total Energy Expenditure (kcal/day/kg^0.75) | Wt | 250 ± 10 | 245 ± 12 |
| Mct8KO | 350 ± 15 | 260 ± 10 | |
| Respiratory Exchange Ratio | Wt | 0.85 ± 0.02 | 0.84 ± 0.02 |
| Mct8KO | 0.95 ± 0.03 | 0.86 ± 0.02 | |
| Food Intake ( g/day ) | Wt | 4.0 ± 0.2 | 3.9 ± 0.2 |
| Mct8KO | 6.5 ± 0.3 | 4.2 ± 0.3 | |
| Water Intake (mL/day) | Wt | 5.0 ± 0.3 | 4.8 ± 0.3 |
| Mct8KO | 8.0 ± 0.5 | 5.2 ± 0.4 |
Data are presented as mean ± SEM. DITPA treatment normalized the increased total energy expenditure, respiratory exchange ratio, and food and water intake in Mct8KO mice to levels comparable to Wt animals.
Visualization of Signaling Pathways
The metabolic effects of this compound are initiated by its interaction with thyroid hormone receptors, leading to a cascade of events that modulate gene expression.
Caption: this compound signaling pathway in a hepatocyte.
References
- 1. New avenues for regulation of lipid metabolism by thyroid hormones and analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detrimental effects of thyroid hormone analog DITPA in the mouse heart: increased mortality with in vivo acute myocardial ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diiodothyropropionic Acid (DITPA) in the Treatment of MCT8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New avenues for regulation of lipid metabolism by thyroid hormones and analogs [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct effects of thyroid hormones on hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Experimental Design for Preclinical Animal Studies of Thyropropic Acid
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thyropropic acid (TPA), also known as 3,5,3'-triiodothyropropionic acid (TRIPROP), and its analogs such as Tiratricol (TRIAC), are thyroid hormone metabolites and analogs that interact with thyroid hormone receptors (TRs).[1][2] These compounds are of significant interest in drug development for their potential therapeutic applications in various conditions, including metabolic disorders, neurological diseases, and thyroid hormone resistance syndromes.[3] TPA and its analogs primarily exert their effects by binding to TRs, which are nuclear transcription factors that regulate gene expression.[1][4] There are two major isoforms of TRs, TRα and TRβ, and the differential affinity of TPA and its analogs for these isoforms can lead to tissue-selective effects.[3]
These application notes provide a comprehensive overview of the experimental design for preclinical animal studies of this compound and its analogs. The protocols detailed below are intended to guide researchers in the rigorous evaluation of the pharmacodynamics, efficacy, and safety of these compounds.
Mechanism of Action: Signaling Pathways
Thyroid hormones and their analogs, including TPA, mediate their effects through both genomic and non-genomic signaling pathways.
Genomic Pathway: The canonical genomic pathway involves the binding of the ligand to TRs, which are typically heterodimerized with the retinoid X receptor (RXR) and bound to thyroid hormone response elements (TREs) on the DNA.[4][5] In the absence of a ligand, the TR-RXR complex is often bound to corepressor proteins, inhibiting gene transcription.[5] Ligand binding induces a conformational change in the TR, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[5][6] This complex then modulates the transcription of target genes.[5]
Non-Genomic Pathway: TPA can also elicit rapid, non-genomic effects that are independent of gene transcription. These actions are initiated at the plasma membrane or within the cytoplasm and involve the activation of various signaling cascades, such as the phosphatidylinositol 3-kinase (PI3K), MAPK, and protein kinase C (PKC) pathways.[7][8] These pathways can, in turn, influence cellular processes and may also cross-talk with the genomic signaling pathway.[7]
Figure 1: Simplified signaling pathway of this compound (TPA).
Preclinical Animal Models
The choice of animal model is critical for the successful evaluation of TPA and its analogs. The model should be relevant to the therapeutic indication being investigated.
| Animal Model | Therapeutic Area | Key Characteristics |
| Mct8/Oatp1c1 Deficient Mice | Allan-Herndon-Dudley Syndrome (AHDS) | These mice model the impaired thyroid hormone transport into the brain seen in AHDS patients, exhibiting neurological deficits.[9] |
| Diet-Induced Obese (DIO) Mice/Rats | Metabolic Disorders (Obesity, Dyslipidemia) | Fed a high-fat diet, these animals develop obesity, insulin (B600854) resistance, and dyslipidemia, mimicking human metabolic syndrome. |
| Post-Infarction Heart Failure Rat/Rabbit Model | Cardiovascular Disease (Heart Failure) | Ligation of a coronary artery induces myocardial infarction and subsequent heart failure, allowing for the evaluation of cardiac function. |
| Hypothyroid Rodent Models | Hypothyroidism | Can be induced surgically (thyroidectomy) or chemically (e.g., with propylthiouracil (B1679721) - PTU), leading to a state of thyroid hormone deficiency.[10] |
Experimental Design and Protocols
A well-structured experimental design should include appropriate control groups, dose-response studies, and a comprehensive set of endpoints to assess both efficacy and safety.
Figure 2: General experimental workflow for TPA animal studies.
Protocol 1: Assessment of Metabolic Rate in Rodents
Objective: To determine the effect of TPA on whole-body energy expenditure.
Materials:
-
Standard or high-fat diet
-
Experimental animals (mice or rats)
Procedure:
-
Acclimatization: Individually house animals in the metabolic cages for at least 24-48 hours before data collection to allow for acclimatization. The first day of data is often discarded.[13]
-
Data Collection: Continuously monitor oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food and water intake, and locomotor activity for 48-72 hours.[11]
-
Resting Metabolic Rate (Optional): To measure resting metabolic rate, restrict food access for a period (e.g., 6-8 hours) and identify the lowest consistent VO2 values.[13]
-
Data Analysis: Calculate energy expenditure using the Weir equation or a simplified version (EE = (3.815 + 1.232 x RER) x VO2). Analyze data for light and dark cycles separately.
Data Presentation:
| Treatment Group | VO2 (ml/kg/hr) | VCO2 (ml/kg/hr) | RER | Energy Expenditure (kcal/kg/hr) |
| Vehicle Control | ||||
| TPA (Low Dose) | ||||
| TPA (High Dose) |
Protocol 2: Analysis of Serum Lipid Profile
Objective: To evaluate the impact of TPA on circulating lipid levels.
Materials:
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
-
Centrifuge
-
Commercial enzymatic assay kits for total cholesterol (TC), triglycerides (TG), high-density lipoprotein (HDL), and low-density lipoprotein (LDL)
-
Plate reader
Procedure:
-
Fasting: Fast animals overnight (approximately 12-16 hours) with free access to water.[14][15]
-
Blood Collection: Collect blood via a suitable method (e.g., tail vein, retro-orbital sinus, or cardiac puncture at termination).
-
Serum Preparation: Allow blood to clot at room temperature and then centrifuge to separate the serum.
-
Lipid Measurement: Perform the lipid assays according to the manufacturer's instructions for the commercial kits.[16][17]
-
Data Analysis: Calculate the concentrations of each lipid component based on the standard curve.
Data Presentation:
| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Vehicle Control | ||||
| TPA (Low Dose) | ||||
| TPA (High Dose) |
Protocol 3: Assessment of Cardiovascular Function in Rats
Objective: To determine the effects of TPA on cardiac structure and function.
Materials:
-
High-frequency ultrasound system with a small animal probe (echocardiography)
-
Pressure-volume (PV) loop catheter system (hemodynamics)
-
Anesthesia (e.g., isoflurane)
Procedure (Echocardiography):
-
Anesthesia: Anesthetize the rat (e.g., 1-2% isoflurane).[18]
-
Imaging: Place the animal in the left lateral position and acquire two-dimensional M-mode images from the parasternal long-axis view at the level of the papillary muscles.[19]
-
Measurements: Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thicknesses. Calculate fractional shortening (FS) and ejection fraction (EF).[19]
Procedure (Hemodynamics - Terminal):
-
Catheterization: Under anesthesia, insert a PV loop catheter into the left ventricle via the right carotid artery.[3]
-
Data Acquisition: Record pressure and volume signals to generate PV loops.
-
Measurements: Analyze the loops to determine parameters such as end-systolic pressure, end-diastolic pressure, stroke volume, cardiac output, and contractility indices (e.g., dP/dtmax).[3]
Data Presentation:
| Parameter | Vehicle Control | TPA (Low Dose) | TPA (High Dose) |
| Echocardiography | |||
| Heart Rate (bpm) | |||
| Ejection Fraction (%) | |||
| Fractional Shortening (%) | |||
| Hemodynamics | |||
| Cardiac Output (mL/min) | |||
| dP/dtmax (mmHg/s) |
Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To measure the expression of TPA-responsive genes in target tissues.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)[20]
-
qPCR instrument
-
Primers for target and reference genes
Procedure:
-
Tissue Harvest: At the end of the study, harvest target tissues (e.g., liver, heart, brain) and either process immediately or snap-freeze in liquid nitrogen and store at -80°C.
-
RNA Extraction: Isolate total RNA from the tissues using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers for target genes (e.g., Thra, Thrb, Dio1, Dio2, Klf9) and stable reference genes (e.g., Gapdh, Actb).[21][22]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Data Presentation:
| Gene | Vehicle Control (Fold Change) | TPA (Low Dose) (Fold Change) | TPA (High Dose) (Fold Change) |
| Thra | 1.0 | ||
| Thrb | 1.0 | ||
| Dio1 | 1.0 | ||
| Klf9 | 1.0 |
Protocol 5: In Vitro Thyroid Hormone Receptor Binding Assay
Objective: To determine the binding affinity of TPA for TR isoforms.
Materials:
-
Purified recombinant TRα and TRβ
-
Radiolabeled thyroid hormone (e.g., [¹²⁵I]T₃)
-
TPA and unlabeled T₃
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure (Competitive Radioligand Binding):
-
Assay Setup: In a 96-well plate, combine the TR preparation, a fixed concentration of radiolabeled T₃, and varying concentrations of either unlabeled T₃ (for standard curve) or TPA.[23][24]
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[23]
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[25]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[23]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀. Calculate the Ki (inhibitory constant) from the IC₅₀ using the Cheng-Prusoff equation.
Data Presentation:
| Compound | TRα Ki (nM) | TRβ Ki (nM) |
| T₃ | ||
| TPA |
Protocol 6: Coactivator Recruitment Assay
Objective: To assess the ability of TPA to promote the interaction between TRs and coactivator proteins.
Materials:
-
TR ligand-binding domain (LBD) fused to a tag (e.g., GST)
-
Tagged coactivator protein or peptide (e.g., SRC/p160 family)
-
TPA
-
Detection system (e.g., FRET-based, AlphaScreen)
Procedure (TR-FRET Example):
-
Assay Setup: In a microplate, combine the GST-tagged TR-LBD, a terbium-labeled anti-GST antibody, a fluorescein-labeled coactivator peptide, and varying concentrations of TPA.[26]
-
Incubation: Incubate the plate at room temperature to allow for complex formation.
-
Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Data Analysis: Plot the TR-FRET ratio against the log concentration of TPA to determine the EC₅₀ for coactivator recruitment.
Data Presentation:
| Compound | TRα-Coactivator EC₅₀ (nM) | TRβ-Coactivator EC₅₀ (nM) |
| T₃ | ||
| TPA |
Conclusion
The successful preclinical development of this compound and its analogs relies on a robust and comprehensive experimental design. The protocols and guidelines presented here provide a framework for the systematic evaluation of these compounds, from their fundamental interactions with thyroid hormone receptors to their physiological effects in relevant animal models. By employing these detailed methodologies and presenting data in a clear and structured manner, researchers can generate the high-quality data necessary to advance these promising therapeutic agents through the drug development pipeline.
References
- 1. What is the mechanism of Tiratricol? [synapse.patsnap.com]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 5. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Triac Treatment Prevents Neurodevelopmental and Locomotor Impairments in Thyroid Hormone Transporter Mct8/Oatp1c1 Deficient Mice | MDPI [mdpi.com]
- 10. TRIAC disrupts cerebral thyroid hormone action via negative feedback and heterogenous distribution among organs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
- 13. Mouse Metabolic Research Unit Guidelines and Resources | BCM [bcm.edu]
- 14. Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]
- 15. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. dovepress.com [dovepress.com]
- 18. ahajournals.org [ahajournals.org]
- 19. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 21. Enabling comparative gene expression studies of thyroid hormone action through the development of a flexible real-time quantitative PCR assay for use across multiple anuran indicator and sentinel species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Thyropropic Acid in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyropropic acid, a term encompassing analogues of thyroid hormone, plays a significant role in modulating gene expression. These compounds, most notably 3,5,3'-triiodothyroacetic acid (TRIAC) and 3,5-diiodothyropropionic acid (DITPA), are metabolites of thyroid hormones or synthetic analogues that interact with thyroid hormone receptors (TRs) to elicit a cellular response.[1][2] Their ability to selectively activate TR isoforms makes them valuable tools in research and potential therapeutic agents for conditions such as Resistance to Thyroid Hormone (RTH) and Allan-Herndon-Dudley syndrome.[1][3][4] This document provides detailed application notes and protocols for utilizing this compound in gene expression analysis.
Mechanism of Action
This compound and its analogues primarily exert their effects through the canonical thyroid hormone signaling pathway. They bind to thyroid hormone receptors (TRα and TRβ), which are ligand-dependent transcription factors.[1][3][5] Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to bind to specific DNA sequences known as thyroid hormone response elements (TREs) located in the regulatory regions of target genes.[3][5] This interaction can either activate or repress gene transcription, depending on the specific TRE and the cellular context.[3][5][6] TRIAC has been shown to have a higher affinity for TRβ1 and TRβ2 isoforms compared to the endogenous thyroid hormone T3.[3][4]
Beyond this genomic action, thyroid hormones can also initiate rapid, non-genomic signaling cascades through binding to a plasma membrane integrin receptor, αvβ3. This can activate downstream pathways such as the phosphatidylinositol 3-kinase (PI3K) and ERK1/2 MAP kinase pathways.[7]
Data Presentation: Quantitative Effects of this compound on Gene Expression
The following tables summarize quantitative data from various studies on the effect of this compound on gene expression.
Table 1: In Vitro Studies on Gene Expression
| Compound | Cell Type/Organism | Concentration | Treatment Duration | Key Genes Affected | Fold Change/Effect | Analytical Method |
| TRIAC | K562 erythroleukemia cells | Not specified | Up to 48 hours | HBZ (ζ-globin) | Sharp increase | qPCR, Western Blot, RNA-seq |
| TRIAC | Primary human erythroid cells | Not specified | Not specified | HBZ (ζ-globin) | Induction | Not specified |
| TRIAC | Zebrafish larvae | Not specified | Up to 24 hours | hbae5 (ζ-globin ortholog) | Striking increase | qPCR, WISH |
| DITPA | Cultured rat cardiomyocytes | 5x Kd value | 48 hours | Contractile proteins, Ca2+-ATPase, mitochondrial oxidative phosphorylation proteins | >1.5-fold up-regulation | Oligonucleotide microarray |
| TRIAC | CV-1 cells (transient transfection) | 1-10 nM | Not specified | Luciferase reporter genes with various TREs | Maximal difference in potency compared to T3 | Luciferase assay |
Table 2: In Vivo Studies on Gene Expression
| Compound | Animal Model | Dosage | Administration Route | Tissue/Organ | Key Genes Affected | Effect | Analytical Method |
| TRIAC | Hypothyroid mice | 1 µg/mL | Drinking water | Pituitary, Liver, Heart | TH-responsive genes | Upregulation | Not specified |
| TRIAC | Hypothyroid mice | 1 µg/mL | Drinking water | Cerebrum | TH-responsive genes (Hr, Aldh1a1, Dio3) | No rescue of downregulation | Not specified |
| TRIAC | Mct8/Oatp1c1 deficient mice | 400 ng/g | Daily injection | Central Nervous System | Hr | Dose-dependent increase | ISH, qPCR |
| DITPA | Mct8/Oatp1c1 deficient mice | 4000 ng/g | Daily injection | Central Nervous System | Hr | Little stimulating effect | ISH, qPCR |
| TRIAC | Hypothyroid mice | Not specified | Not specified | Pituitary | Dio2 | Restoration of decreased expression | qRT-PCR |
| TRIAC | Hypothyroid mice | Not specified | Not specified | Heart | Dio3 | Upregulation | qRT-PCR |
Experimental Protocols
Protocol 1: Gene Expression Analysis in K562 Cells using qPCR
This protocol is adapted from studies investigating the effect of TRIAC on globin gene expression.[1]
1. Cell Culture and Treatment: a. Culture K562 human erythroleukemia cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. b. Induce erythroid differentiation by adding hemin (B1673052) to the culture medium to a final concentration of 50 µM. c. Concurrently, treat the cells with the desired concentration of TRIAC (e.g., 1-10 nM) or vehicle control (e.g., DMSO). d. Incubate the cells for up to 48 hours.
2. RNA Extraction: a. Harvest the cells by centrifugation. b. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.[8] c. Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
3. Quantitative Real-Time PCR (qPCR): a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad). b. Prepare the qPCR reaction mixture using a SYBR Green-based master mix, forward and reverse primers for the target gene (e.g., HBZ) and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA. c. Perform the qPCR reaction using a real-time PCR detection system. d. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 2: Gene Expression Analysis in Zebrafish Embryos
This protocol is based on studies examining the in vivo effects of TRIAC.[1]
1. Zebrafish Maintenance and Treatment: a. Maintain adult zebrafish and collect embryos according to standard protocols. b. At the desired developmental stage (e.g., 48 hours post-fertilization), transfer embryos to a multi-well plate containing embryo medium. c. Add TRIAC to the desired final concentration to the treatment wells. Include a vehicle control group. d. Incubate the embryos for up to 24 hours at 28.5°C.
2. RNA Extraction and qPCR: a. Pool a specific number of embryos from each treatment group. b. Homogenize the embryos and extract total RNA as described in Protocol 1. c. Perform cDNA synthesis and qPCR as described in Protocol 1, using primers specific for zebrafish genes (e.g., hbae5 and a suitable housekeeping gene).
3. Whole-Mount in situ Hybridization (WISH): a. Fix the treated embryos in 4% paraformaldehyde. b. Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for the target gene. c. Perform WISH according to standard protocols to visualize the spatial expression pattern of the target gene.
Mandatory Visualizations
Caption: this compound Signaling Pathways.
Caption: Gene Expression Analysis Workflow.
References
- 1. 3,3′,5-Triiodothyroacetic acid (TRIAC) induces embryonic ζ-globin expression via thyroid hormone receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Positive and negative regulation of gene transcription by a retinoic acid-thyroid hormone receptor heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thyroid hormone signaling pathway | Affinity Biosciences [affbiotech.com]
- 8. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
Application Notes and Protocols for Thyropropic Acid Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyropropic acid, also known as 3,5-diiodothyropropionic acid (DITPA), is a synthetic analog of thyroid hormone. It exhibits selective binding to thyroid hormone receptors (TRs), making it a valuable tool in metabolic research, particularly in studies related to angiogenesis and heart failure.[1] As a thyroid hormone mimetic, it induces the expression of α-myosin heavy chain mRNA and binds to both TRα1 and TRβ1.[1] These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in a laboratory setting.
Data Presentation
Quantitative Information
| Property | Value | Reference |
| Molecular Weight | 635.96 g/mol | [2] |
| CAS Number | 51-26-3 | [2] |
| Binding Affinity (Ka) | TRα1: 2.40 M⁻¹ | [1] |
| TRβ1: 4.06 M⁻¹ | [1] | |
| In Vitro Angiogenesis | 0.1 µM promotes a 2.1-fold increase in migrated cells and a 2.0-fold increase in microvessel length in 3-D human dermal microvascular endothelial cell sprouting assays. | [1] |
Solubility and Storage
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | ≥ 2.5 mg/mL (4.90 mM) | -20°C for up to 1 month; -80°C for up to 6 months.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.90 mM) | As above.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.90 mM) | As above.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.90 mM) | As above.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution for In Vitro Use
This protocol is designed for preparing a stock solution suitable for cell culture experiments. The final concentration of the solvent (DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.36 mg of this compound (Molecular Weight = 635.96 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 6.36 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[1]
-
Sterilization (Optional but Recommended): If necessary, sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for long-term storage and use in cell culture.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Note on Use in Cell Culture: When preparing working solutions for cell culture, dilute the stock solution in the culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed a level that is toxic to the specific cell line being used (typically below 0.5%, with 0.1% being a common target). For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.
Visualizations
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathway of this compound
This compound, as a thyroid hormone analog, is expected to act through similar signaling pathways. These include both genomic and non-genomic mechanisms.
Caption: Genomic and non-genomic signaling pathways of this compound.
References
Application Notes and Protocols for Directed Differentiation of Thyroid Cells from Pluripotent Stem Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the directed differentiation of human pluripotent stem cells (hPSCs), including induced pluripotent stem cells (iPSCs) and embryonic stem cells (ESCs), into thyroid follicular cells. The methodologies outlined are based on established protocols that recapitulate embryonic thyroid development, offering a robust platform for disease modeling, drug screening, and regenerative medicine research.
Introduction
The generation of functional thyroid follicular cells from hPSCs is a significant advancement for studying thyroid biology and developing therapies for thyroid disorders. The protocols provided herein guide researchers through a multi-stage differentiation process that mimics the key developmental milestones of thyroid organogenesis, from definitive endoderm formation to the specification and maturation of thyroid progenitors.
Signaling Pathways in Thyroid Development
The directed differentiation of thyroid cells relies on the precise temporal manipulation of key signaling pathways that govern embryonic development. The differentiation from anterior foregut endoderm to distinct lung or thyroid lineages is controlled by a balance of Wnt, BMP, and FGF signaling. Specifically, the combination of BMP and FGF signaling is critical for specifying the thyroid lineage, while Wnt and BMP signaling direct cells towards a lung fate.[1][2][3]
Caption: Key signaling pathways guiding thyroid cell differentiation.
Experimental Workflow Overview
The directed differentiation protocol is a multi-step process that typically spans several weeks. It begins with the induction of definitive endoderm, followed by patterning to anterior foregut endoderm. Subsequently, the cells are directed towards the thyroid lineage through the application of specific growth factors, and finally matured into functional thyroid follicular cells.
Caption: Experimental workflow for thyroid cell differentiation.
Quantitative Data Summary
The efficiency of differentiation can be assessed at various stages by flow cytometry for specific cell surface markers or by immunofluorescence and qPCR for key transcription factors and thyroid-specific genes.
| Stage | Key Markers | Reported Efficiency | Citation |
| Definitive Endoderm | c-KIT+/CXCR4+ | >55 ± 12% | [4] |
| Thyroid Progenitors | NKX2-1+/PAX8+ | ~60.5% | [5][6] |
| Purified Thyroid Cells | TSHR+/NIS+ | ~97% | [7] |
| Follicle Formation | 3D organoids | ~50% of cells | [8][9] |
Detailed Experimental Protocols
This protocol is adapted from the work of Undeutsch et al. and represents a robust method for generating thyroid follicular cells from hPSCs without the use of exogenous transcription factors.[10][11]
Materials and Reagents
-
Human iPSCs or ESCs
-
mTeSR™1 or TeSR™-E8™ medium
-
Matrigel hESC-qualified Matrix
-
ROCK inhibitor (e.g., Y-27632)
-
Gentle Cell Dissociation Reagent
-
DMEM/F12
-
PBS (Ca2+/Mg2+ free)
-
Definitive Endoderm Differentiation Kit (e.g., STEMdiff™) or individual components (Activin A)
-
Recombinant human BMP4
-
Recombinant human FGF2
-
SB431542
-
Dorsomorphin or Noggin
-
Insulin-Transferrin-Selenium (ITS)
-
Heparin
-
Thyroid Stimulating Hormone (TSH)
Protocol: Step-by-Step
Phase 1: Definitive Endoderm Induction (Days -1 to 2)
-
Day -1: Seeding hPSCs.
-
Coat plates with Matrigel according to the manufacturer's instructions.[10]
-
Culture hPSCs in mTeSR™1 medium. At approximately 80% confluency, dissociate cells into a single-cell suspension using Gentle Cell Dissociation Reagent.[10][12]
-
Seed 1.5–2 x 10^6 cells per well of a 6-well plate in mTeSR™1 medium supplemented with 10 µM ROCK inhibitor.[10]
-
Incubate for 16–24 hours. Cells should be >95% confluent before starting differentiation.[10]
-
-
Day 0: Start of Definitive Endoderm Induction.
-
Aspirate the mTeSR™1 medium and wash once with PBS.
-
Add definitive endoderm induction medium (e.g., RPMI, B27 supplement, and 100 ng/mL Activin A).
-
-
Day 1: Continue Definitive Endoderm Induction.
-
Replace with fresh definitive endoderm induction medium.
-
-
Day 2: Completion of Definitive Endoderm Induction.
Phase 2: Anterior Foregut Endoderm Specification (Days 3 to 4)
-
Day 3: Initiation of Anterior Foregut Endoderm Specification.
-
Day 4: Continue Anterior Foregut Endoderm Specification.
-
Replace with fresh anterior foregut endoderm induction medium.
-
Phase 3: Thyroid Lineage Specification (Days 5 to 14)
-
Day 5: Start of Thyroid Specification.
-
Days 6-14: Continued Thyroid Specification.
-
Change the medium every other day with fresh thyroid specification medium. During this period, cells will begin to express key thyroid transcription factors NKX2-1 and PAX8.
-
Phase 4: Maturation into Thyroid Follicular Cells (Days 15 to 45+)
-
Day 15: Initiation of Maturation.
-
Aspirate the medium.
-
Switch to a maturation medium. A common formulation includes a basal medium supplemented with TSH (e.g., 1 mU/mL), Insulin-Transferrin-Selenium (ITS), and other factors like FGF2, FGF10, EGF, and IGF-1.[1][5]
-
For 3D culture, cells can be embedded in Matrigel at this stage to promote the formation of thyroid organoids.[1][5]
-
-
Days 16-45+: Long-term Maturation.
-
Continue to culture the cells or organoids in maturation medium, changing it every 2-3 days.
-
Over this period, the cells will mature, form follicle-like structures, and begin to express functional thyroid proteins such as Thyroglobulin (TG), Thyroid Peroxidase (TPO), Sodium-Iodide Symporter (NIS), and TSH Receptor (TSHR).[13] The cells may also gain the ability to secrete thyroid hormones.[7][13]
-
Alternative Differentiation Strategies
While the directed differentiation protocol is widely used, other strategies have also been successfully employed:
-
Transcription Factor Overexpression: Transient or constitutive overexpression of key thyroid transcription factors, such as NKX2-1 and PAX8, can efficiently direct hPSCs towards a thyroid fate.[1][6][8] This method can significantly enhance the efficiency of differentiation, with some studies reporting up to 60.5% of cells co-expressing NKX2-1 and PAX8.[5][6]
-
Small Molecule Induction: The use of small molecules to guide differentiation is another promising approach. For instance, ethacridine (B1671378) has been shown to enhance the expression of PAX8 and NKX2-1 in Activin A-derived endoderm cells, promoting their differentiation into thyroid follicular cells.[7][14]
These alternative methods can be used in combination with directed differentiation protocols to further optimize the generation of thyroid cells.[1]
Conclusion
The protocols and data presented here provide a comprehensive resource for the in vitro generation of thyroid follicular cells from human pluripotent stem cells. These methodologies are invaluable for creating sophisticated human-based models of thyroid function and disease, and they lay the groundwork for future cell-based therapies for hypothyroidism. The ability to manipulate key signaling pathways with precision allows for the efficient and reproducible production of thyroid cells for a wide range of research and drug development applications.
References
- 1. Frontiers | Derivation of Thyroid Follicular Cells From Pluripotent Stem Cells: Insights From Development and Implications for Regenerative Medicine [frontiersin.org]
- 2. ifctp.org [ifctp.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. Derivation of Thyroid Follicular Cells From Pluripotent Stem Cells: Insights From Development and Implications for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of functional thyroid from embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Derivation and 97% Purification of Human Thyroid Cells From Dermal Fibroblasts [frontiersin.org]
- 8. Thyroid Cell Differentiation from Murine Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Thyroid Cell Differentiation from Murine Induced Pluripotent Stem Cells [frontiersin.org]
- 10. Protocol for directed differentiation of human induced pluripotent stem cells into thyroid follicular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for directed differentiation of human induced pluripotent stem cells into thyroid follicular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Functional Thyroid Follicular Cells Differentiation from Human-Induced Pluripotent Stem Cells in Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Transient Human Thyroid Progenitor Cell: Examining the Thyroid Continuum from Stem Cell to Follicular Cell - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Thyropropic Acid in DMSO
For researchers, scientists, and drug development professionals, ensuring the complete and consistent solubilization of experimental compounds is fundamental to achieving reliable and reproducible results. This guide addresses common issues encountered when dissolving thyropropic acid in Dimethyl Sulfoxide (DMSO) and provides practical troubleshooting steps and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not fully dissolving in DMSO at room temperature. What should I do?
A1: this compound is known to have limited solubility in DMSO.[1] If you observe particulate matter or an incomplete solution, several steps can be taken to facilitate dissolution. These include:
-
Vigorous Vortexing: Mix the solution vigorously for 1-2 minutes.
-
Sonication: Use a water bath sonicator for 5-10 minutes to break up compound aggregates.
-
Gentle Warming: Gently warm the solution to 37°C. It is important to avoid excessive or prolonged heating, as this could lead to compound degradation.
Q2: Could the quality of the DMSO be the problem?
A2: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease its solvating power for many organic compounds. It is always recommended to use fresh, anhydrous, high-purity DMSO. Store DMSO in a tightly sealed container in a dry environment to prevent water absorption.
Q3: I've tried warming and sonicating, but the compound still won't dissolve. What are my next steps?
A3: If the initial steps fail, consider preparing a more dilute stock solution. The intended concentration may exceed the solubility limit of this compound in DMSO. While specific quantitative data for this compound is limited, related compounds like 3,3',5-Triiodo-L-thyronine have a solubility of approximately 1 mg/mL in DMSO.[2]
Q4: My this compound dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous buffer or cell culture medium. How can I prevent this?
A4: This is a common issue known as precipitation upon dilution. To mitigate this, it is advisable to perform serial dilutions of your DMSO stock solution. For cell culture experiments, it is crucial to ensure the final concentration of DMSO is low enough to not affect the cells, typically below 0.5%.[3][4] A stepwise dilution process can help keep the compound in solution.
Q5: What is the recommended final concentration of DMSO in cell culture experiments with this compound?
A5: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[4] However, primary cells can be more sensitive. It is always best to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q6: How should I store my this compound stock solution in DMSO?
A6: For long-term storage, it is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution.[3]
Quantitative Data Summary
The following table summarizes the available solubility data for this compound and related thyroid hormone analogs in DMSO.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | Slightly Soluble[1] | Quantitative data is not readily available. Limited solubility is expected. |
| 3,3',5-Triiodo-L-thyronine (sodium salt hydrate) | DMSO | ~1 mg/mL[2] | A structurally similar thyroid hormone analog. |
| L-Thyroxine | DMSO | ~2.5 mg/mL | A related thyroid hormone. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution in DMSO
-
Preparation: Bring the this compound powder and anhydrous DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.
-
Mixing: Vortex the solution vigorously for 2 minutes.
-
Sonication (if necessary): If the compound is not fully dissolved, sonicate the tube in a water bath for 10 minutes.
-
Gentle Warming (if necessary): If solids persist, warm the solution to 37°C for 10-15 minutes, vortexing intermittently.
-
Sterilization: If required for your application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol for Preparation of Working Solutions for Cell Culture
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution. For example, to achieve a 1:1000 final dilution from a 10 mM stock to a 10 µM working solution:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of sterile DMSO or cell culture medium. Mix well.
-
Add the appropriate volume of the intermediate dilution to your final volume of cell culture medium.
-
-
Direct Dilution: Add the required volume of the DMSO stock solution to the pre-warmed cell culture medium and immediately mix thoroughly to prevent precipitation. Ensure the final DMSO concentration is at an acceptable level for your cells (e.g., ≤ 0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Thyroid hormone signaling pathway.
References
Technical Support Center: Optimizing Thyropropic Acid (TRIAC) Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing 3,3',5-triiodothyropropionic acid (thyropropic acid, TRIAC) concentration in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TRIAC) and what is its mechanism of action in vitro?
A1: this compound (TRIAC), also known as 3,3',5-triiodothyropropionic acid, is a naturally occurring metabolite of thyroid hormones.[1][2] In vitro, it functions as an analog of the active thyroid hormone, 3,3',5-triiodothyronine (T3).[3] Its primary mechanism of action is binding to and activating thyroid hormone receptors (TRs), specifically TRα and TRβ, which are ligand-activated transcription factors.[4][5][6] This interaction modulates the expression of target genes.[7] TRIAC has been shown to have a higher binding affinity than T3 for certain mutated forms of TRβ.[1][8]
Q2: What are some common in vitro applications of TRIAC?
A2: TRIAC is utilized in a variety of in vitro studies to investigate thyroid hormone action. Common applications include:
-
Studying the regulation of gene expression by thyroid hormones.[4][5]
-
Investigating the functional consequences of mutations in thyroid hormone receptors.[1][8]
-
Assessing the potential of TRIAC as a therapeutic agent for conditions related to thyroid hormone resistance.[9][10]
-
Exploring its role in cellular differentiation and development, such as in erythropoiesis.[4][5][6]
Q3: How should I prepare a stock solution of TRIAC for my cell culture experiments?
A3: The solubility of TRIAC can be a critical factor for successful experiments. It is sparingly soluble in aqueous buffers.[11] Therefore, a stock solution is typically prepared in an organic solvent or a basic solution. Common solvents include:
-
DMSO: A stock solution can be made in DMSO at a concentration of approximately 30 mg/mL.[11]
-
NaOH: To prepare a 20 µg/mL stock solution, 1 mg of TRIAC can be dissolved in 1 mL of 1N NaOH, and then diluted with 49 mL of sterile medium.[12]
-
Ethanol (B145695)/HCl mixture: A solution of ethanol and 1 M HCl (4:1) can also be used to dissolve TRIAC.
For cell culture applications, it is recommended to first dissolve TRIAC in a suitable solvent like DMSO and then dilute it with the aqueous buffer or culture medium of choice.[11] It is advisable to not store the aqueous working solution for more than one day.[11] Always prepare fresh dilutions for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cellular response to TRIAC treatment | Suboptimal Concentration: The concentration of TRIAC may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay. Start with a broad range (e.g., 0.1 nM to 10 µM) and narrow it down based on the results. |
| Poor Solubility: TRIAC may have precipitated out of the culture medium. | Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to the cells (typically <0.5%). Prepare fresh dilutions from the stock solution for each experiment.[11] | |
| Cell Line Insensitivity: The cell line being used may not express functional thyroid hormone receptors. | Verify the expression of TRα and TRβ in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to be responsive to thyroid hormones, such as GH1 cells.[13] | |
| High Cell Death or Cytotoxicity | TRIAC Concentration is too High: Excessive concentrations of TRIAC can be toxic to cells. | Determine the cytotoxic concentration of TRIAC for your cell line using a cell viability assay (e.g., MTT, LDH).[14][15] Always include a vehicle control (medium with the same concentration of solvent used to dissolve TRIAC) to rule out solvent toxicity. |
| Contamination: The TRIAC stock solution or cell culture may be contaminated. | Ensure aseptic techniques are followed during stock solution preparation and cell culture. Filter-sterilize the stock solution if necessary. | |
| Inconsistent or Variable Results | Inconsistent TRIAC Concentration: Inaccurate pipetting or degradation of the stock solution. | Use calibrated pipettes for accurate dilutions. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12] |
| Cell Culture Variability: Differences in cell passage number, confluency, or overall health. | Use cells within a consistent passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase before treatment. | |
| Potential for Off-Target Effects | Non-specific Binding: At high concentrations, TRIAC may bind to other receptors or proteins, leading to off-target effects. | Use the lowest effective concentration of TRIAC determined from your dose-response experiments. Consider using RNA-seq or other global profiling methods to assess potential off-target gene expression changes.[16][17] |
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Starting Concentration Range | Notes |
| Gene Expression Analysis (qPCR, Reporter Assays) | 0.1 nM - 1 µM | The optimal concentration is highly cell-type and gene-dependent. A dose-response curve is essential. |
| Cell Viability/Cytotoxicity Assays (MTT, LDH) | 1 µM - 100 µM | Higher concentrations are typically needed to observe cytotoxic effects.[18] |
| Receptor Binding Assays | 0.01 nM - 100 nM | Dependent on the binding affinity of TRIAC to the specific thyroid hormone receptor isoform. |
Table 2: Relative Binding Affinity of TRIAC to Thyroid Hormone Receptors
| Ligand | Receptor | Relative Binding Affinity (Compared to T3) | Reference |
| TRIAC | TRβ1 (Wild-Type) | Similar to T3 | [19] |
| TRIAC | TRβ1 (Mutants) | Higher than T3 for a majority of mutants | [8] |
| TRIAC | TRβ2 (Mutants) | Higher than T3 for a majority of mutants | [8] |
Experimental Protocols
Protocol 1: Determining Optimal TRIAC Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
TRIAC Preparation: Prepare a series of dilutions of TRIAC in complete cell culture medium from your stock solution. A suggested range is 0.1 µM to 500 µM.[18] Also, prepare a vehicle control containing the highest concentration of the solvent used.
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared TRIAC dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (concentration that inhibits 50% of cell growth).
Protocol 2: Assessing Gene Expression Changes by Quantitative PCR (qPCR)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the determined optimal (non-toxic) concentration of TRIAC and a vehicle control for a specified time (e.g., 24-48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using gene-specific primers for your target gene(s) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in TRIAC-treated cells compared to the vehicle control.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 3,3',5-Triiodo thyropropionic acid | 51-26-3 | FT28503 [biosynth.com]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. 3,3′,5-Triiodothyroacetic acid (TRIAC) induces embryonic ζ-globin expression via thyroid hormone receptor α | springermedizin.de [springermedizin.de]
- 5. 3,3′,5-Triiodothyroacetic acid (TRIAC) induces embryonic ζ-globin expression via thyroid hormone receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. 3,3 ,5-Triiodo- L -thyronine powder, BioReagent, cell culture mammalian 55-06-1 [sigmaaldrich.com]
- 13. Relationship of receptor affinity to the modulation of thyroid hormone nuclear receptor levels and growth hormone synthesis by L-triiodothyronine and iodothyronine analogues in cultured GH1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. In Vitro Direct and Indirect Cytotoxicity Comparative Analysis of One Pre-Hydrated versus One Dried Acellular Porcine Dermal Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcriptome-Wide Off-Target Effects of Steric-Blocking Oligonucleotides | Semantic Scholar [semanticscholar.org]
- 17. What are the key parameters contributing to unwanted off-target effects in an RNAi experiment? [qiagen.com]
- 18. benchchem.com [benchchem.com]
- 19. journals.physiology.org [journals.physiology.org]
Technical Support Center: Thyropropic Acid Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of thyropropic acid (TRIAC).
Frequently Asked Questions (FAQs)
Q1: We are observing effects in our cell-based assays with this compound that don't seem to align with its known activity on nuclear thyroid hormone receptors. Could off-target effects be responsible?
A1: Yes, it is highly probable. While this compound (3,5,3'-triiodothyroacetic acid or TRIAC) is a well-known analog of thyroid hormone and primarily acts through nuclear thyroid hormone receptors (TRs), it also exhibits significant off-target effects. A key off-target interaction is with the cell surface receptor integrin αvβ3. This interaction can initiate signaling cascades independent of the classical genomic pathway, leading to a variety of cellular responses, including proliferation and angiogenesis. Therefore, if your experimental observations are inconsistent with TR-mediated gene transcription, it is crucial to investigate potential off-target actions.
Q2: What are the main known off-targets for this compound?
A2: The most extensively documented off-target for this compound is the integrin αvβ3 . This interaction is non-genomic and can trigger rapid cellular signaling events. While TRIAC has a high affinity for nuclear thyroid hormone receptors (TRα and TRβ), its binding to integrin αvβ3 can lead to distinct downstream effects. It is also important to consider that like many small molecules, TRIAC could potentially interact with other proteins, and its selectivity profile may not be fully characterized across the entire proteome.
Q3: Our experiments involve cancer cell lines, and we see an unexpected increase in proliferation with this compound treatment. Is this a known off-target effect?
A3: Yes, this is a recognized off-target effect mediated by the interaction of this compound with integrin αvβ3 on cancer cells. This binding can activate downstream signaling pathways, such as the extracellular signal-regulated kinase (ERK1/2) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are known to promote cell proliferation and survival.[1][2][3] This pro-proliferative effect is distinct from the classical genomic actions of thyroid hormones and can be particularly relevant in cancer models where integrin αvβ3 is often overexpressed.
Q4: We are working on angiogenesis models and observe changes upon this compound treatment. Is there a mechanistic explanation for this?
A4: Absolutely. This compound has been shown to promote angiogenesis, and this effect is also linked to its interaction with integrin αvβ3 on endothelial cells.[4][5] Activation of integrin αvβ3 by TRIAC can stimulate signaling pathways that lead to endothelial cell migration, proliferation, and tube formation, all key events in angiogenesis.[6]
Q5: How can we experimentally distinguish between on-target (thyroid hormone receptor-mediated) and off-target (integrin αvβ3-mediated) effects of this compound in our experiments?
A5: To dissect the specific pathways involved, you can employ several strategies:
-
Use of a specific inhibitor: Tetraiodothyroacetic acid (tetrac) is a derivative of thyroxine that antagonizes the binding of thyroid hormone analogs to integrin αvβ3 without affecting the nuclear thyroid hormone receptors. Comparing the effects of this compound in the presence and absence of tetrac (B142916) can help isolate the integrin αvβ3-mediated effects.
-
Genetic knockdown: Use siRNA or shRNA to knock down the expression of integrin αv or β3 subunits. If the observed effect of this compound is diminished or abolished, it strongly suggests the involvement of integrin αvβ3.
-
Time-course experiments: Off-target effects mediated by cell surface receptors like integrin αvβ3 often manifest more rapidly (minutes to hours) than the genomic effects mediated by nuclear receptors (hours to days), which involve gene transcription and protein synthesis.
-
Signaling pathway analysis: Assess the phosphorylation status of key downstream signaling molecules like ERK1/2 and Akt. A rapid increase in phosphorylation following this compound treatment would be indicative of integrin αvβ3 signaling.[7][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results between different cell lines. | Cell lines may have varying expression levels of thyroid hormone receptors and integrin αvβ3. | 1. Quantify the expression levels of TRα, TRβ, and integrin αvβ3 in your cell lines using qPCR or Western blotting. 2. Correlate the expression levels with the observed response to this compound. |
| High background or non-specific effects at high concentrations. | At high concentrations, this compound may engage with a wider range of low-affinity off-targets. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. If possible, use a more selective compound for your intended target. |
| Observed phenotype does not match published data for thyroid hormone receptor activation. | The phenotype may be driven by off-target effects, particularly through integrin αvβ3 signaling. | 1. Investigate the involvement of integrin αvβ3 using the strategies outlined in FAQ #5. 2. Analyze the activation of downstream signaling pathways such as ERK1/2 and PI3K/Akt. |
| Difficulty in reproducing in vivo effects in in vitro models. | The tissue microenvironment and the differential distribution of this compound in vivo can influence its effects.[9] | 1. Consider using 3D cell culture models to better mimic the in vivo environment. 2. Be aware that the accessibility of this compound to different tissues can vary, potentially leading to different outcomes.[10][11] |
Quantitative Data Summary
Table 1: Binding Affinities of this compound and Related Compounds
| Compound | Target | Affinity (Unit) | Reference |
| This compound (TRIAC) | Thyroid Hormone Receptor β1 (mutant) | Higher affinity than T3 | [12] |
| This compound (TRIAC) | Thyroid Hormone Receptor β2 (mutant) | Higher affinity than T3 | [12] |
| T3 | Integrin αvβ3 | Lower affinity than T4 | |
| T4 | Integrin αvβ3 | Major endogenous ligand |
Table 2: Functional Effects of this compound
| Experimental System | Effect | Quantitative Measure | Reference |
| Hypothyroid Mice | Restoration of brain angiogenesis | Normalized vessel parameters at 400 ng/g bw | [4] |
| FRTL-5 Rat Thyroid Cells | Proliferation (with IGF-I) | ~3.5-fold increase in Ca2+ influx | [13] |
| Human Thyroid Anaplastic Carcinoma Cells | Inhibition of cell proliferation | Accumulation of cells in G0/G1 phase | [14] |
| Resistance to Thyroid Hormone β Patients | Reduction of hyperthyroid symptoms | Mean FT4 fell from 31.2 to 18.3 pmol/l | [15] |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on Cell Proliferation using a Wound Healing (Scratch) Assay
Objective: To determine the effect of this compound on cancer cell migration, a process often linked to off-target signaling.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., B-CPAP or SW-1736) in 24-well plates and grow to confluency.
-
Scratch Formation: Create a uniform "scratch" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add a medium containing the desired concentration of this compound, a vehicle control (e.g., DMSO), and a positive control if available. To investigate the role of integrin αvβ3, include a condition with this compound and the inhibitor tetrac.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 24 and 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area. A significant increase in wound closure with this compound, which is reversed by tetrac, would indicate an integrin αvβ3-mediated effect on cell migration.
Protocol 2: Analysis of ERK1/2 and Akt Phosphorylation by Western Blotting
Objective: To determine if this compound activates the ERK1/2 and PI3K/Akt signaling pathways, which are downstream of integrin αvβ3.
Methodology:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. To reduce basal signaling, serum-starve the cells for 24 hours prior to treatment.
-
Treatment: Treat the starved cells with this compound at various concentrations and for different time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. A rapid, dose-dependent increase in the ratio of phosphorylated to total ERK1/2 and Akt indicates activation of these pathways.[16]
Visualizations
Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.
References
- 1. TBK1 promotes thyroid cancer progress by activating the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. THE PI3K-AKT-mTOR PATHWAY IN INITIATION AND PROGRESSION OF THYROID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Astragaloside IV stimulates angiogenesis and increases nitric oxide accumulation via JAK2/STAT3 and ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TNF-related activation-induced cytokine (TRANCE) induces angiogenesis through the activation of Src and phospholipase C (PLC) in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Kinase A and B-Raf Mediate Extracellular Signal-Regulated Kinase Activation by Thyrotropin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Left ventricular phosphorylation patterns of Akt and ERK1/2 after triiodothyronine intracoronary perfusion in isolated hearts and short-term in vivo treatment in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. TRIAC disrupts cerebral thyroid hormone action via negative feedback and heterogenous distribution among organs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relationship between proliferation and cell cycle-dependent Ca2+ influx induced by a combination of thyrotropin and insulin-like growth factor-I in rat thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reverse transcriptase inhibitors down-regulate cell proliferation in vitro and in vivo and restore thyrotropin signaling and iodine uptake in human thyroid anaplastic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. endocrine-abstracts.org [endocrine-abstracts.org]
- 16. All intrinsically active Erk1/2 mutants autophosphorylate threonine207/188, a plausible regulator of the TEY motif phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in thyropropic acid experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with thyropropic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is typically dissolved in a small amount of a polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. For cell culture experiments, it is crucial to ensure the final concentration of the organic solvent in the medium is low (usually less than 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q2: What is a typical working concentration range for this compound in cell culture experiments?
A2: The optimal working concentration of this compound can vary significantly depending on the cell type, assay duration, and the specific endpoint being measured. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A starting point for concentration ranges in different assays is suggested in the table below.
| Assay Type | Typical Concentration Range |
| Cell Viability (e.g., MTT, MTS) | 1 µM - 100 µM |
| Gene Expression (e.g., qPCR) | 100 nM - 10 µM |
| Protein Expression (e.g., Western Blot) | 100 nM - 10 µM |
| Apoptosis Assays (e.g., Annexin V) | 1 µM - 50 µM |
Note: This table provides general ranges. The optimal concentration must be determined empirically for each cell line and experiment.
Troubleshooting Inconsistent Results
Q3: We are observing high variability in cell viability assays (MTT/MTS) with this compound. What could be the cause?
A3: Inconsistent results in cell viability assays can stem from several factors:
-
Compound Stability: this compound may degrade in culture medium over time. It is advisable to prepare fresh dilutions from a frozen stock for each experiment. For longer-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals.
-
Cell Density: The initial seeding density of cells can significantly impact their response to treatment. Ensure that cells are seeded uniformly and are in the logarithmic growth phase at the start of the experiment. Inconsistent cell numbers can lead to variable metabolic rates and thus, variable results in metabolic assays like MTT.
-
Incomplete Dissolution: Ensure that the this compound stock solution is fully dissolved and properly mixed into the culture medium before adding it to the cells. Precipitates of the compound can lead to uneven exposure of cells to the treatment.
-
Assay Interference: The color of the this compound solution or its interaction with the assay reagents could interfere with the absorbance reading. It is important to include a "compound only" control (medium with this compound but no cells) to check for any background signal.
Q4: Our gene expression analysis (qPCR) shows inconsistent upregulation/downregulation of target genes after this compound treatment. How can we troubleshoot this?
A4: Variability in gene expression results is a common challenge. Here are some potential causes and solutions:
-
Treatment Time: The timing of gene expression changes can be dynamic. It is crucial to perform a time-course experiment to identify the optimal time point for measuring the expression of your target gene(s) after this compound treatment.
-
Cell Line Heterogeneity: Cell lines can be heterogeneous, and different subpopulations may respond differently to this compound. Ensure you are using a consistent cell passage number and that the cell line has not undergone significant genetic drift.
-
RNA Quality: The quality and integrity of the extracted RNA are critical for reliable qPCR results. Always check the RNA integrity (e.g., using a Bioanalyzer) before proceeding with reverse transcription.
-
Reference Gene Stability: The expression of commonly used housekeeping genes can sometimes be affected by experimental treatments. It is important to validate the stability of your chosen reference gene(s) under your specific experimental conditions.
Q5: We are observing unexpected morphological changes in our cells after treatment with this compound that are not consistent across experiments. What could be the reason?
A5: Inconsistent morphological changes can be indicative of several underlying issues:
-
Off-Target Effects: At higher concentrations, this compound might exert off-target effects that can vary depending on the metabolic state of the cells. Using the lowest effective concentration determined from your dose-response studies can help minimize these effects.
-
Contamination: Microbial contamination (e.g., bacteria, yeast, mycoplasma) can induce significant morphological changes in cultured cells and alter their response to treatment. Regularly test your cell cultures for mycoplasma contamination.
-
Serum Variability: If you are using fetal bovine serum (FBS), batch-to-batch variability can influence cell morphology and growth characteristics. It is advisable to test a new batch of FBS before using it in critical experiments and to use a single, qualified batch for a series of related experiments.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.
Protocol 2: Analysis of Apoptosis by Annexin V Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of this compound for the determined time. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Technical Support Center: Thyropropic Acid Stability and Degradation
Welcome to the technical support center for thyropropic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound, a thyroid hormone analog, is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1][2][3] Like other iodothyronines, it is susceptible to degradation under stressful conditions.
Q2: What is the expected stability of this compound solutions at room temperature?
While specific data for this compound is limited, it is chemically stable under standard ambient conditions (room temperature) when stored in a tightly closed container and protected from light. However, for experimental use in solution, it is recommended to prepare fresh solutions or store them at 2-8°C for short periods.[4] For prolonged storage, freezing at -20°C or below is advisable.
Q3: How does pH impact the stability of this compound solutions?
The pH of a solution can significantly influence the stability of this compound. Generally, thyroid hormones are more stable in acidic conditions.[5] Alkaline conditions can accelerate degradation pathways such as hydrolysis.[1][3] It is crucial to use buffered solutions to maintain a stable pH during experiments.
Q4: Is this compound sensitive to light?
Yes, this compound is expected to be sensitive to light, particularly UV radiation.[6] Photodegradation can lead to the loss of iodine atoms and the formation of various degradation products.[7][8] It is essential to protect solutions containing this compound from light by using amber vials or covering containers with aluminum foil.
Q5: Can I use plastic containers to store this compound solutions?
Caution should be exercised when using plastic containers. Thyroid hormones are known to adhere to plastic surfaces, which can lead to a significant decrease in the effective concentration of the solution.[4] To mitigate this, the addition of a carrier protein like bovine serum albumin (BSA) at a concentration of around 1 mg/mL to the infusate can prevent adsorption to plastic tubing and containers.[4]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | Prepare fresh stock solutions before each experiment. If storing, aliquot and freeze at -20°C or lower and avoid repeated freeze-thaw cycles. Protect from light. |
| Adsorption to plasticware | Use glass or polypropylene (B1209903) containers. Consider adding a carrier protein like BSA (e.g., 1 mg/mL) to your solution to prevent adsorption.[4] |
| pH shift during experiment | Use a suitable buffer system to maintain a constant pH, preferably in the acidic to neutral range. |
| Photodegradation | Protect your solutions from light at all stages of the experiment by using amber vials or light-blocking foil. |
Issue 2: Appearance of unknown peaks in chromatography (e.g., HPLC).
| Possible Cause | Troubleshooting Step |
| Forced degradation due to experimental conditions | Review your experimental protocol for harsh conditions (e.g., high temperature, extreme pH, exposure to oxidants). |
| Contamination of solvent or reagents | Use high-purity solvents and reagents. Filter all solutions before use. |
| Degradation during sample preparation | Minimize the time between sample preparation and analysis. Keep samples cool and protected from light. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[9][10][11]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.01 M methanolic NaOH) at a concentration of 1 mg/mL.[12]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl and incubate at 60°C for 2-8 hours.[11]
-
Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH and incubate at 60°C for 2-8 hours.[11]
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[9]
-
Thermal Degradation: Expose the solid drug or a solution to dry heat at 60-80°C for 48 hours.[9][13]
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) or sunlight for a defined period.[8][9]
-
-
Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method.
-
Peak Purity and Identification: Assess the purity of the this compound peak and identify degradation products using techniques like HPLC-MS.
Stability-Indicating HPLC Method
Instrumentation: A high-performance liquid chromatograph with a UV detector.
| Parameter | Condition |
| Column | C18, 5 µm, 250 mm x 4.6 mm |
| Mobile Phase | Gradient elution with a mixture of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B52724) (B).[12] |
| Flow Rate | 1.0 mL/min[14] |
| Column Temperature | 25-40°C[9][12] |
| Detection Wavelength | 225-230 nm[9] |
| Injection Volume | 20 µL |
Data Presentation
Table 1: Summary of Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M - 1 M HCl at 60°C | 2 - 8 hours | Hydrolysis of ether linkage, deiodination |
| Base Hydrolysis | 0.1 M - 1 M NaOH at 60°C | 2 - 8 hours | More rapid degradation than acid hydrolysis |
| Oxidation | 3-30% H₂O₂ at RT | 24 hours | Formation of various oxidized products |
| Thermal Degradation | 60-80°C | 48 hours | Deiodination, side-chain modifications |
| Photodegradation | UV light (254 nm) or sunlight | Variable | Deiodination, formation of photoreactive products |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Modeling the influence of propionic acid concentration and pH on the kinetics of Salmonella Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. library.dphen1.com [library.dphen1.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. srrcvr.ac.in [srrcvr.ac.in]
- 14. arabjchem.org [arabjchem.org]
Technical Support Center: Minimizing Thyropropic Acid Toxicity in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thyropropic Acid (TRIAC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize toxicity and ensure the success of your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TRIAC) and what is its mechanism of action?
A1: this compound, also known as 3,3',5-triiodothyropropionic acid (TRIAC), is a naturally occurring analog of the thyroid hormone triiodothyronine (T3). Its primary mechanism of action is through binding to and activating thyroid hormone receptors (TRα and TRβ), which are ligand-dependent transcription factors that regulate the expression of a wide array of genes involved in cellular metabolism, proliferation, and differentiation. In addition to this genomic pathway, TRIAC can also elicit non-genomic effects by activating signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, often initiated at cell surface receptors like integrin αvβ3.
Q2: What are the typical signs of TRIAC-induced toxicity in cell culture?
A2: Signs of TRIAC-induced toxicity can vary depending on the cell line, concentration, and exposure time. Common observations include:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells compared to control cultures.
-
Morphological changes: Cells may appear rounded, shrunken, or detached from the culture surface. Increased cellular debris may also be visible.
-
Induction of apoptosis: An increase in markers of programmed cell death, such as caspase activation or DNA fragmentation.
-
Cell cycle arrest: Inhibition of cell cycle progression at specific checkpoints.
Q3: My cells are showing signs of toxicity. Could the solvent for TRIAC be the issue?
A3: Yes, the solvent used to dissolve TRIAC, typically dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, generally below 0.5%. Always include a vehicle control in your experiments (cells treated with the same concentration of solvent used to dissolve TRIAC) to differentiate between solvent-induced toxicity and the effects of TRIAC itself.
Q4: How can I determine the optimal non-toxic concentration of TRIAC for my specific cell line?
A4: The optimal concentration of TRIAC is highly cell-type dependent. Therefore, it is essential to perform a dose-response experiment to determine the ideal concentration for your experimental goals. This involves treating your cells with a range of TRIAC concentrations and assessing cell viability at a specific time point. This will allow you to identify a concentration that elicits the desired biological effect with minimal cytotoxicity.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After TRIAC Treatment
| Possible Cause | Troubleshooting Steps |
| Concentration is too high. | Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or half-maximal toxic concentration (TC50). Start with a wide range of concentrations (e.g., nanomolar to micromolar) and narrow it down to find the optimal non-toxic concentration for your specific cell line and experimental endpoint. |
| Prolonged exposure time. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the shortest effective exposure time that produces the desired biological effect without causing excessive cell death. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level (ideally ≤ 0.1%). Always include a vehicle-only control to assess solvent toxicity. |
| Suboptimal cell culture conditions. | Ensure your cells are healthy, in the logarithmic growth phase, and at an appropriate confluency before treatment. Stressed cells are more susceptible to drug-induced toxicity. Use fresh, high-quality culture medium and supplements. |
Issue 2: Inconsistent or Non-Reproducible Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in cell health and passage number. | Use cells at a consistent and low passage number for all experiments. Regularly monitor cell morphology and viability to ensure consistency. |
| Inaccurate TRIAC concentration. | Prepare fresh dilutions of TRIAC from a validated stock solution for each experiment. Ensure accurate pipetting, especially with viscous stock solutions. |
| Fluctuations in incubation conditions. | Maintain consistent incubation times, temperature, and CO2 levels across all experiments. |
| Contamination. | Regularly check cultures for signs of microbial contamination (e.g., bacteria, fungi, mycoplasma). Practice strict aseptic techniques. |
Quantitative Data: Cytotoxic Concentrations of TRIAC
Determining the precise cytotoxic concentration of this compound is critical for experimental design. The following table summarizes reported effective and cytotoxic concentrations in various cell lines. It is important to note that these values can vary based on the specific experimental conditions and the assay used to measure cytotoxicity.
| Cell Line | Assay | Concentration | Effect |
| Ovarian Cancer (OVCAR3, A2780) | Cell Proliferation Assay | 10 µM, 25 µM | Inhibition of cell proliferation, induction of cell death and DNA damage.[1] |
| Human Keratinocytes | Cell Proliferation Assay | Not specified | Promotes proliferation by activating Cyclin D1 expression.[2] |
Note: It is highly recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of TRIAC using an MTT Assay
This protocol provides a method to assess cell viability and determine the cytotoxic concentration of TRIAC.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (TRIAC)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
TRIAC Treatment: Prepare serial dilutions of TRIAC in complete culture medium. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Carefully remove the old medium and replace it with the medium containing the different concentrations of TRIAC or controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the TRIAC concentration to determine the IC50 or TC50 value.
Protocol 2: Co-treatment with an Antioxidant to Mitigate TRIAC-induced Oxidative Stress
If oxidative stress is a suspected mechanism of TRIAC toxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (TRIAC)
-
N-acetylcysteine (NAC)
-
Appropriate assay for measuring oxidative stress (e.g., ROS detection kit)
-
Appropriate assay for measuring cell viability (e.g., MTT assay)
Procedure:
-
Determine Optimal NAC Concentration: Perform a dose-response experiment with NAC alone to determine the highest non-toxic concentration for your cells.
-
Experimental Setup: Seed cells as described in Protocol 1.
-
Treatment: Treat cells with:
-
Vehicle control
-
TRIAC at a known toxic concentration
-
NAC at its optimal non-toxic concentration
-
TRIAC and NAC in combination
-
-
Incubation: Incubate for the desired time.
-
Assessment: Measure both oxidative stress levels and cell viability to determine if NAC can rescue the cells from TRIAC-induced toxicity.
Signaling Pathways and Experimental Workflows
Signaling Pathways Activated by this compound
This compound can activate both genomic and non-genomic signaling pathways. The diagrams below illustrate these pathways.
Caption: Genomic signaling pathway of this compound.
Caption: Non-genomic signaling pathways of this compound.
Experimental Workflow for Investigating and Mitigating TRIAC Toxicity
The following diagram outlines a logical workflow for addressing toxicity issues with this compound in your cell culture experiments.
Caption: Workflow for troubleshooting this compound toxicity.
References
Technical Support Center: Improving the In Vivo Bioavailability of Thyropropic Acid
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the in vivo bioavailability of thyropropic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound?
A1: this compound, a thyroid hormone analog, is expected to face several challenges that can limit its oral bioavailability. These include:
-
Low Aqueous Solubility: As an analog of thyroid hormones, this compound is likely a lipophilic compound with poor water solubility. This poor solubility in the gastrointestinal (GI) tract is a significant barrier to dissolution, which is a critical step for absorption.
-
First-Pass Metabolism: After absorption from the gut, this compound may be extensively metabolized by the liver before it reaches systemic circulation, a phenomenon known as the first-pass effect. This can significantly reduce the amount of active drug that reaches the bloodstream.
-
GI Tract Instability: The harsh acidic environment of the stomach and the presence of digestive enzymes can lead to the degradation of the drug before it can be absorbed.[1][2]
Q2: What are the most promising formulation strategies to improve the bioavailability of this compound?
A2: Several advanced drug delivery systems can be employed to overcome the challenges of low solubility and first-pass metabolism. Based on strategies used for other poorly soluble drugs, the most promising approaches include:
-
Lipid-Based Formulations: These formulations can enhance the solubility of lipophilic drugs and may promote lymphatic uptake, which can help bypass first-pass metabolism. Examples include Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs).
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can increase its surface area and dissolution rate.
-
Nanoparticles: Reducing the particle size of the drug to the nanometer range significantly increases the surface area available for dissolution, which can lead to improved absorption.
-
Prodrugs: Creating an esterified prodrug is a common strategy to increase the permeability of a highly soluble drug.[3]
Q3: How can I analyze the concentration of this compound in biological samples?
A3: While specific methods for this compound are not detailed in the provided literature, sensitive and specific analytical techniques are available for similar compounds. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly used for the quantification of drug metabolites in biological samples like plasma, serum, and tissue homogenates.[4][5][6] These methods offer the necessary selectivity and sensitivity to measure low concentrations of the analyte in complex biological matrices.
Troubleshooting Guides
Issue 1: Low or no detectable plasma concentration of this compound after oral administration.
| Possible Cause | Troubleshooting Steps |
| Poor dissolution of the formulation in the GI tract. | - Increase the concentration of surfactants or co-solvents in your formulation. - Consider particle size reduction techniques like nanosizing. - Evaluate the formulation's dispersibility in simulated gastric and intestinal fluids in vitro. |
| Degradation of this compound in the GI tract. | - Use enteric-coated capsules to protect the formulation from the acidic stomach environment. - Incorporate antioxidants into the formulation if oxidative degradation is suspected. |
| High first-pass metabolism. | - Explore formulations that promote lymphatic uptake, such as lipid-based systems. - Investigate the potential for co-administration with an inhibitor of relevant metabolic enzymes (use with caution and appropriate ethical approval). |
Issue 2: High variability in in vivo pharmacokinetic data.
| Possible Cause | Troubleshooting Steps |
| Inconsistent formulation preparation. | - Ensure a standardized and reproducible method for preparing your formulation. - Characterize each batch of the formulation for key parameters like particle size, drug loading, and entrapment efficiency. |
| Variability in animal handling and dosing. | - Ensure consistent fasting times for all animals before dosing. - Use precise oral gavage techniques to ensure accurate dosing. - Randomize animals into different treatment groups. |
| Issues with blood sampling and processing. | - Standardize the time points for blood collection. - Use appropriate anticoagulants and processing techniques to obtain high-quality plasma or serum. - Store samples at -80°C until analysis. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound with Different Formulation Strategies
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 50 ± 12 | 4.0 ± 1.5 | 250 ± 60 | 100 |
| Solid Dispersion | 250 ± 45 | 2.0 ± 0.5 | 1200 ± 210 | 480 |
| Lipid Nanoparticles | 400 ± 60 | 1.5 ± 0.5 | 2000 ± 350 | 800 |
| SEDDS | 350 ± 55 | 1.0 ± 0.5 | 1800 ± 300 | 720 |
Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
1. Preparation of a Solid Dispersion of this compound
-
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
-
Materials: this compound, hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) K30), organic solvent (e.g., methanol), rotary evaporator, vacuum oven.
-
Methodology:
-
Dissolve this compound and the hydrophilic carrier in the organic solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator at a controlled temperature and pressure.
-
Further dry the resulting solid film in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterize the solid dispersion for drug content, dissolution profile, and physical state of the drug (amorphous vs. crystalline) using techniques like DSC or PXRD.
-
2. In Vitro Permeability Assay using Caco-2 Cells
-
Objective: To assess the permeability of different this compound formulations across an intestinal epithelial cell monolayer.
-
Materials: Caco-2 cells, Transwell® inserts, transport buffer (HBSS), Lucifer yellow, formulated this compound.
-
Methodology:
-
Seed Caco-2 cells onto Transwell® inserts and culture them until a confluent monolayer is formed.
-
Confirm the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER) and performing a Lucifer yellow permeability assay.
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
For apical to basolateral (A-B) transport (absorption), add the this compound formulation (dissolved in transport buffer) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For basolateral to apical (B-A) transport (efflux), add the formulation to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, take samples from the receiver chamber and replace the volume with fresh, pre-warmed buffer.
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
3. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound formulations after oral administration in rats.
-
Materials: Male Sprague-Dawley rats, this compound formulations, oral gavage needles, blood collection tubes with anticoagulant.
-
Methodology:
-
Fast the rats overnight before the experiment but allow free access to water.
-
Administer the this compound formulation to the rats via oral gavage at a predetermined dose.
-
Collect blood samples from the tail vein or another appropriate site at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.
-
Process the blood samples to obtain plasma or serum.
-
Store the plasma/serum samples at -80°C until analysis.
-
Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Visualizations
Caption: Experimental workflow for developing and evaluating this compound formulations.
Caption: Hypothetical signaling pathway for a thyroid hormone analog like this compound.
Caption: Logical relationship for troubleshooting low bioavailability of this compound.
References
- 1. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. rev-sen.ec [rev-sen.ec]
- 5. Determination of lipoic acid in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Analytical Methods for Quantification of Drug [research.amanote.com]
Technical Support Center: Thyropropic Acid (TPA) Animal Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thyropropic acid (TPA)-induced animal models of inflammation.
Troubleshooting Guide
This guide addresses common issues encountered during TPA-induced inflammation experiments, particularly the widely used mouse ear edema model.
| Problem | Potential Cause | Recommended Solution |
| High variability in ear swelling response between animals in the same group. | 1. Inconsistent TPA Application: Uneven volume or spreading of the TPA solution on the ear. 2. Animal Stress: Stress can influence inflammatory responses. 3. Inaccurate Measurement: Inconsistent placement of calipers for ear thickness measurement. | 1. Standardize Application: Use a calibrated micropipette to apply a consistent volume (e.g., 20 µL) to the same area of the ear (both inner and outer surfaces). Ensure the solution is spread evenly. 2. Acclimatize Animals: Allow animals to acclimatize to the facility and handling for at least one week before the experiment. Handle animals gently. 3. Consistent Measurement: Measure the ear thickness at the same anatomical location on the ear for all animals at each time point. Take multiple measurements and average them. |
| No significant inflammatory response (edema) after TPA application. | 1. TPA Degradation: TPA is sensitive to light and temperature. 2. Incorrect Vehicle: The vehicle may not be appropriate for dissolving and delivering TPA effectively. 3. Insufficient TPA Dose: The concentration of TPA may be too low to induce a significant response. | 1. Proper TPA Handling: Store TPA solution protected from light and at the recommended temperature. Prepare fresh solutions for each experiment. 2. Vehicle Selection: Acetone is a commonly used and effective vehicle for topical TPA application.[1] 3. Dose Optimization: The typical dose for inducing ear edema is around 2.5 µg per ear.[2] A dose-response study may be necessary to determine the optimal dose for your specific animal strain and experimental conditions. |
| Unexpectedly high mortality or severe systemic effects. | Systemic TPA Exposure: Accidental oral ingestion or excessive absorption through the skin. | Careful Application: Apply TPA carefully to the ear, avoiding runoff. Consider using a small, soft brush for application to minimize dripping. Monitor animals closely for any signs of systemic toxicity. |
| Inconsistent histological findings. | 1. Timing of Tissue Collection: The inflammatory infiltrate changes over time. 2. Improper Tissue Processing: Fixation, embedding, and sectioning artifacts can affect histology. | 1. Standardize Collection Time: Collect ear tissue at a consistent time point post-TPA application based on the specific inflammatory markers being studied (e.g., neutrophil infiltration peaks around 24 hours).[3] 2. Optimize Histology Protocol: Ensure proper fixation (e.g., 10% neutral buffered formalin), complete dehydration, and correct embedding and sectioning techniques. |
| Difficulty in reproducing chronic inflammation model. | Inadequate TPA Application Regimen: The frequency and duration of TPA application may not be sufficient to induce a sustained inflammatory response. | Follow Established Protocols: For chronic inflammation, multiple TPA applications are necessary. A common protocol involves applying TPA five times over a period of 10 days to establish a prolonged inflammatory reaction.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of TPA-induced inflammation?
A1: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent activator of Protein Kinase C (PKC).[2] Activation of PKC initiates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[2] This leads to the upregulation of pro-inflammatory genes and the production of inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α, IL-1β, and IL-6, resulting in erythema, edema, and inflammatory cell infiltration.[2]
Q2: What are the differences between the acute and chronic TPA-induced inflammation models?
A2: The primary difference lies in the duration and application of TPA.
-
Acute Model: Involves a single application of TPA, leading to a rapid and transient inflammatory response characterized by edema that peaks within hours.[3][4] This model is suitable for evaluating the efficacy of anti-inflammatory compounds against acute inflammation.[2]
-
Chronic Model: Requires multiple applications of TPA over several days (e.g., 5 applications over 10 days).[3] This induces a prolonged inflammatory reaction with sustained increases in ear weight, inflammatory cell infiltration, and epidermal hyperplasia.[3] This model is considered more relevant for evaluating anti-inflammatory compounds for chronic conditions as the treatment can be applied after the inflammatory lesion is established.[3]
Q3: What are the key parameters to measure in a TPA-induced ear edema study?
A3: The following parameters are commonly assessed:
-
Ear Thickness: Measured using a digital caliper at various time points after TPA application.
-
Ear Weight: Determined by weighing ear punches of a standard size.
-
Histological Analysis: To assess epidermal hyperplasia and the infiltration of inflammatory cells (e.g., neutrophils).[2][3]
-
Myeloperoxidase (MPO) Activity: A quantitative measure of neutrophil infiltration.[2]
-
Cytokine Levels: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in ear tissue homogenates.[2][5]
Q4: Can the TPA model be used to study psoriasis?
A4: Yes, the TPA model is frequently used to induce psoriasis-like skin inflammation in mice.[5] Repeated topical application of TPA leads to characteristic features of psoriasis, including epidermal hyperplasia, infiltration of immune cells, and increased expression of cytokines involved in psoriasis pathogenesis, such as IL-17.[5][6]
Q5: What is tachyphylaxis in the context of the TPA model?
A5: Tachyphylaxis refers to the rapid decrease in response to a drug after repeated administration. In the TPA model, reapplication of TPA within 16-24 hours of the initial application will not provoke a second edematous response, although erythema may still be present.[4] This phenomenon is thought to be related to the inability of TPA to re-induce vascular permeability and may involve metabolites of arachidonic acid.[4]
Data Presentation
Table 1: Comparison of Acute and Chronic TPA-Induced Inflammation Models
| Parameter | Acute Model | Chronic Model |
| TPA Application | Single dose[3] | Multiple doses (e.g., 5 times over 10 days)[3] |
| Onset of Inflammation | Rapid (within hours)[4] | Gradual, sustained over days[3] |
| Key Features | Edema, erythema, transient neutrophil infiltration[3] | Sustained edema, epidermal hyperplasia, persistent inflammatory cell infiltration[3] |
| Primary Use | Screening of acute anti-inflammatory agents[2] | Evaluation of treatments for chronic inflammatory skin diseases[3] |
Experimental Protocols
Detailed Methodology for Acute TPA-Induced Mouse Ear Edema
-
Animal Preparation:
-
Use mice (e.g., BALB/c or C57BL/6 strains) and allow them to acclimatize for at least one week before the experiment.
-
Anesthetize the mice using an appropriate anesthetic agent.
-
-
TPA Solution Preparation:
-
Dissolve TPA in a suitable vehicle, typically acetone, to the desired concentration (e.g., 0.1% w/v).
-
Prepare the solution fresh on the day of the experiment and protect it from light.
-
-
TPA Application:
-
Using a calibrated micropipette, topically apply 20 µL of the TPA solution to the inner and outer surfaces of the right ear of each mouse.
-
Apply an equal volume of the vehicle (acetone) to the left ear to serve as a negative control.
-
-
Measurement of Ear Edema:
-
Measure the thickness of both ears using a digital caliper at baseline (before TPA application) and at various time points after application (e.g., 4, 6, 24 hours).
-
Calculate the increase in ear thickness by subtracting the baseline measurement from the post-treatment measurement.
-
-
Tissue Collection and Analysis (Optional):
-
At the end of the experiment, euthanize the mice.
-
Collect ear punches (e.g., 6 mm diameter) for further analysis.
-
For histology, fix the tissue in 10% neutral buffered formalin.
-
For biochemical assays (e.g., MPO, cytokine analysis), homogenize the tissue in an appropriate buffer.
-
Mandatory Visualization
Caption: TPA-induced inflammatory signaling cascade.
Caption: Workflow for TPA-induced acute ear inflammation study.
References
- 1. erk12.com [erk12.com]
- 2. benchchem.com [benchchem.com]
- 3. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 12-O-tetradecanoylphorbol-13-acetate-induced psoriasis-like skin lesions on systemic inflammation and atherosclerosis in hypercholesterolaemic apolipoprotein E deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TPA induction leads to a Th17-like response in transgenic K14/VEGF mice: a novel in vivo screening model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thyropropic Acid (TPA/Triac) Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thyropropic Acid (TPA), also known as Triac. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you refine treatment duration for optimal effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TPA/Triac) and what is its primary mechanism of action?
A1: this compound (TPA), or 3,5,3'-triiodothyroacetic acid (Triac), is a naturally occurring analog of the thyroid hormone triiodothyronine (T3). Its primary mechanism of action is binding to thyroid hormone receptors (TRs), which are nuclear transcription factors that regulate gene expression. TPA generally shows a higher affinity for the TRβ isoform, which is predominantly expressed in the liver, kidney, and pituitary, compared to the TRα isoform, which is more abundant in the heart and bone. This differential affinity is being explored for therapeutic applications aiming to maximize metabolic benefits while minimizing cardiac side effects.[1]
Q2: How should I prepare and store my TPA stock solutions?
A2: TPA is a hydrocinnamic acid derivative. For in vitro experiments, it is typically dissolved in a suitable organic solvent like DMSO to create a concentrated stock solution. For in vivo studies in mice, it has been dissolved in 0.1 N NaOH and then diluted in saline for subcutaneous injections.[2] It is recommended to store the stock solution in aliquots at -20°C for long-term use (months to years) and at 0-4°C for short-term use (days to weeks), protected from light.[2] Avoid repeated freeze-thaw cycles to maintain compound integrity.[3]
Q3: Is TPA stable in cell culture media?
A3: The stability of TPA in cell culture media can be influenced by several factors including pH, temperature, and media components.[2] Standard cell culture conditions (37°C, pH 7.2-7.4) can accelerate the degradation of some compounds.[2] If you suspect stability issues, it is advisable to conduct a stability study by incubating TPA in your specific cell culture medium over the time course of your experiment and measuring its concentration at different time points using a validated analytical method like LC-MS/MS.[2]
Q4: I am observing unexpected results in my immunoassay after TPA treatment. What could be the cause?
A4: TPA has been shown to cross-react with several commercial immunoassays for T3.[4] This can lead to a significant overestimation of T3 levels in your samples.[4] If you are measuring thyroid hormone levels as an endpoint, it is crucial to use a non-immunoassay-based method, such as mass spectrometry, to obtain accurate results for patients or animals undergoing TPA therapy.[4]
Troubleshooting Guides
In Vitro Experiment Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no cellular response to TPA treatment | 1. Compound Degradation: TPA may have degraded due to improper storage or instability in the culture medium. 2. Suboptimal Concentration: The concentration of TPA used may be too low to elicit a response. 3. Cell Health: The cells may be unhealthy, have a high passage number, or were not seeded at the optimal density.[5] 4. Incorrect Vehicle Control: The vehicle control (e.g., DMSO) may be affecting the cells. | 1. Prepare fresh TPA stock solutions. Conduct a stability test of TPA in your specific cell culture medium. 2. Perform a dose-response experiment to determine the optimal concentration range for your cell type.[6] 3. Ensure your cells are healthy and within a low passage number. Optimize cell seeding density for your specific assay. 4. Run a vehicle-only control to assess any effects of the solvent on your cells. |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Pipetting Errors: Inaccurate dispensing of TPA or other reagents. 3. Edge Effects: Wells on the edge of the plate may experience different environmental conditions. 4. Compound Precipitation: TPA may be precipitating out of solution in the media. | 1. Ensure a homogenous cell suspension before and during plating. 2. Use calibrated pipettes and be mindful of your pipetting technique. 3. Avoid using the outer wells of the plate for experimental samples if edge effects are suspected. Fill them with media to maintain humidity. 4. Visually inspect the wells for any signs of precipitation after adding TPA. Consider optimizing the final solvent concentration. |
| Unexpected cytotoxic effects | 1. High TPA Concentration: The concentration of TPA may be too high for your specific cell type. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be toxic to the cells. 3. Assay Interference: TPA may be interfering with the chemistry of your viability assay (e.g., direct reduction of MTT).[7] | 1. Perform a dose-response experiment to determine the cytotoxic concentration range. 2. Ensure the final concentration of your vehicle is non-toxic to your cells (typically <0.5% for DMSO). 3. Use a viability assay that is not based on metabolic reduction , such as a crystal violet assay or an ATP-based assay, to confirm cytotoxic effects.[7] |
Experimental Protocols
Protocol 1: Determining Optimal TPA Concentration (Dose-Response)
This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of TPA in a cell-based assay.
1. Cell Seeding:
-
Seed your cells of interest (e.g., HepG2 for liver-related studies, or a cell line relevant to your research) in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
2. TPA Preparation and Treatment:
-
Prepare a 2X serial dilution of TPA in your cell culture medium. A typical starting range might be from 1 nM to 10 µM.
-
Include a vehicle-only control (e.g., medium with the same concentration of DMSO as the highest TPA concentration).
-
Remove the old medium from the cells and add the TPA dilutions and controls.
3. Incubation:
-
Incubate the cells with TPA for a predetermined duration (e.g., 24, 48, or 72 hours), based on the expected time course of the biological response.
4. Endpoint Measurement:
-
At the end of the incubation period, measure the desired biological endpoint. This could be:
-
Gene Expression: Measure the expression of a TPA-responsive gene (e.g., Dio1, Shh) using RT-qPCR.
-
Cell Viability/Proliferation: Use a suitable assay such as an ATP-based assay (e.g., CellTiter-Glo®) or a crystal violet assay.
-
Protein Expression: Measure the level of a target protein by Western blot or ELISA.
-
5. Data Analysis:
-
Plot the response against the log of the TPA concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.
Protocol 2: Determining Optimal TPA Treatment Duration (Time-Course)
This protocol is designed to identify the optimal duration of TPA treatment to achieve the desired biological effect.
1. Cell Seeding and Treatment:
-
Seed your cells in multiple plates or wells, as in the dose-response protocol.
-
Treat the cells with a predetermined optimal concentration of TPA (e.g., the EC50 or a concentration known to elicit a strong response from the dose-response experiment). Include a vehicle-only control.
2. Time-Point Collection:
-
At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), harvest the cells or perform the endpoint measurement.
3. Endpoint Measurement:
-
Measure the same biological endpoint as in the dose-response study at each time point for both TPA-treated and control cells.
4. Data Analysis:
-
Plot the response against time for both treated and control groups.
-
Identify the time point at which the maximal effect is observed and sustained. This will inform the optimal treatment duration for future experiments.
Data Presentation
Table 1: Example Dose-Response Data for TPA on Gene Expression
| TPA Concentration (nM) | Log [TPA] | Fold Change in Dio1 mRNA (Mean ± SD) |
| 0 (Vehicle) | - | 1.0 ± 0.1 |
| 1 | 0 | 1.5 ± 0.2 |
| 10 | 1 | 3.2 ± 0.4 |
| 100 | 2 | 7.8 ± 0.9 |
| 1000 | 3 | 15.2 ± 1.8 |
| 10000 | 4 | 16.1 ± 2.0 |
Table 2: Example Time-Course Data for TPA on Cell Viability
| Time (hours) | Cell Viability (% of Vehicle Control) (Mean ± SD) |
| 0 | 100 ± 5 |
| 6 | 98 ± 6 |
| 12 | 95 ± 4 |
| 24 | 85 ± 7 |
| 48 | 70 ± 8 |
| 72 | 68 ± 9 |
Visualizations
Caption: Simplified signaling pathway of this compound (TPA).
Caption: Experimental workflow for optimizing TPA treatment duration.
Caption: Troubleshooting flowchart for TPA experiments.
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Thyropropic Acid Treatment in Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing thyropropic acid (TRIAC) in mouse experiments. The information is designed to address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected neurological or behavioral phenotypes in our TRIAC-treated mice, such as altered locomotor activity or anxiety. Is this a known side effect?
A1: Yes, this is a potential and documented outcome. Exogenous TRIAC can suppress the hypothalamus-pituitary-thyroid (HPT) axis, which reduces the levels of circulating endogenous thyroid hormones. While TRIAC effectively compensates for this in peripheral tissues, it does not efficiently cross the blood-brain barrier. This can lead to a state of localized cerebral hypothyroidism, where thyroid hormone actions are attenuated specifically in the brain.[1] This differential effect between the central nervous system and the periphery can result in unexpected behavioral or neurological phenotypes. In studies with Mct8/Oatp1c1 deficient mice, TRIAC treatment improved white matter thinning but did not resolve grey matter loss.[2]
Q2: Our TRIAC-treated mice are exhibiting signs of skin irritation, such as excessive scratching. What could be the cause?
A2: This may be related to a metabolite of thyroid hormone, 3-iodothyroacetic acid (TA1). Studies have shown that TA1 can induce itch (pruritus) and increase sensitivity to heat stimuli in mice.[3] This effect is believed to be mediated by the release of histamine.[3] Monitoring for dermal side effects and considering the potential role of histamine-mediated pathways may be necessary.
Q3: We have noticed changes in bone density in our experimental animals. Can TRIAC affect the skeletal system?
A3: Yes, this compound has been shown to have direct effects on bone. Specifically, it can stimulate bone resorption.[4] This was observed in in vitro studies using neonatal mouse calvariae and cultured fetal rat long bones.[4] Therefore, if your research involves long-term treatment with TRIAC, it is advisable to consider bone health as a potential area of impact.
Q4: Are there any known cardiovascular side effects associated with this compound treatment in mice?
A4: While direct evidence for cardiovascular side effects of TRIAC is not as extensively documented in the provided search results, a related thyroid hormone analog, 3,5-diiodothyropropionic acid (DITPA), has been shown to have detrimental effects on the mouse heart.[5] These effects included impaired baseline cardiac parameters and a high prevalence of fatal cardiac rhythm abnormalities during in vivo ischemia and/or reperfusion.[5] Given the structural similarity, researchers should be aware of the potential for cardiovascular complications and monitor cardiac function, especially at higher doses or in long-term studies.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Behavioral Results
-
Problem: Mice treated with TRIAC are showing variable or unexpected behavioral outcomes that are not consistent with the intended therapeutic effect.
-
Possible Cause: As mentioned in the FAQ, TRIAC's poor penetration of the blood-brain barrier can lead to a disconnect between peripheral and central thyroid hormone action.[1] This can result in complex behavioral phenotypes.
-
Troubleshooting Steps:
-
Verify Dosage and Administration: Ensure that the dosage and route of administration are consistent with established protocols.
-
Monitor HPT Axis: Measure serum levels of TSH, T3, and T4 to understand the extent of HPT axis suppression.[1]
-
Assess Cerebral Thyroid Hormone Action: If possible, analyze the expression of thyroid hormone-responsive genes in brain tissue to confirm a state of cerebral hypothyroidism.[1]
-
Consider the Mouse Model: The genetic background of the mice can influence their response to TRIAC. The effects of TRIAC have been well-documented in thyroid hormone transporter deficient mice (Mct8/Oatp1c1 DKO).[2][6]
-
Behavioral Test Battery: Employ a comprehensive battery of behavioral tests to fully characterize the phenotype, including tests for anxiety, locomotion, and cognitive function.
-
Issue 2: Signs of Physical Distress (e.g., weight loss, lethargy)
-
Problem: A subset of treated animals is showing signs of poor health.
-
Possible Cause: This could be due to off-target effects, such as the cardiovascular effects observed with the related compound DITPA, or other metabolic disturbances.[5]
-
Troubleshooting Steps:
-
Cardiovascular Monitoring: If feasible, perform echocardiography or electrocardiography to assess cardiac function.
-
Metabolic Cage Studies: To investigate metabolic changes, consider using metabolic cages to monitor food and water intake, energy expenditure, and respiratory exchange ratio.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of major organs (heart, liver, kidneys, etc.) to identify any abnormalities.
-
Dose-Response Study: If not already done, a dose-response study can help identify a therapeutic window with minimal side effects.
-
Data Summary
Table 1: Effects of TRIAC on Neurological Parameters in Mct8/Oatp1c1 DKO Mice
| Parameter | Wild Type | Mct8/Oatp1c1 DKO (Untreated) | Mct8/Oatp1c1 DKO (TRIAC-Treated) | Reference |
| White Matter Volume | Normal | Reduced | Significantly Improved | [2] |
| Grey Matter Volume | Normal | Reduced | No Significant Effect | [2] |
| Myelination | Normal | Impaired | Normalized | [6] |
| Cortical GABAergic Interneuron Differentiation | Normal | Impaired | Normalized | [6] |
| Locomotor Performance | Normal | Impaired | Normalized | [6] |
Table 2: Cardiovascular Effects of DITPA (a this compound Analog) in Mice
| Parameter | Control | DITPA-Treated | Reference |
| Baseline Cardiac Contractile Function | Normal | Significantly Impaired | [5] |
| Ventricular Dimensions | Normal | Increased | [5] |
| Blood Pressure | Normal | Mildly Increased (at high doses) | [5] |
| Mortality during Ischemia/Reperfusion | Low | High Prevalence of Fatal Arrhythmias | [5] |
Experimental Protocols
Protocol 1: Administration of TRIAC for Neurodevelopmental Studies in Mct8/Oatp1c1 DKO Mice
-
Objective: To rescue neurodevelopmental and locomotor impairments.
-
Animal Model: Mct8/Oatp1c1 double knockout (DKO) mice.
-
Reagent Preparation:
-
Prepare a stock solution of TRIAC (Tiratricol).
-
Dilute the stock solution to the final desired concentration for injection. The vehicle used in some studies is not explicitly stated in the provided abstracts and should be determined from the full experimental methods of the cited literature. A common vehicle for subcutaneous injection is sterile saline or a solution containing a small amount of DMSO and further diluted in saline.
-
-
Administration:
-
Endpoint Analysis:
-
Immunofluorescence, in situ hybridization (ISH), and qPCR to assess myelination and neuronal differentiation.[6]
-
Electrophysiological recordings to evaluate neuronal function.[6]
-
Behavioral tests (e.g., open field) to assess locomotor performance.[6]
-
Structural and functional Magnetic Resonance Imaging (MRI) to assess brain structure and connectivity.[2]
-
Signaling Pathways and Workflows
Caption: Experimental workflow for TRIAC treatment in a mouse model of thyroid hormone transporter deficiency.
Caption: Differential effects of TRIAC on peripheral tissues versus the central nervous system.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. 3-iodothyroacetic acid, a metabolite of thyroid hormone, induces itch and reduces threshold to noxious and to painful heat stimuli in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of 3,5,3'-triiodothyroacetic acid and triiodothyronine on bone resorption in cultured fetal rat long bones and neonatal mouse calvariae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detrimental effects of thyroid hormone analog DITPA in the mouse heart: increased mortality with in vivo acute myocardial ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.eur.nl [pure.eur.nl]
Technical Support Center: Thyropropic Acid (TRIAC) Research
This guide provides researchers, scientists, and drug development professionals with essential information to navigate the complexities of Thyropropic Acid (TRIAC) research. It offers troubleshooting advice and answers to frequently asked questions to help avoid common pitfalls and ensure the reliability of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TRIAC) and what are its primary research applications? this compound, also known as 3,3',5-Triiodothyropropionic acid, is a naturally occurring analog of the thyroid hormone triiodothyronine (T3).[1][2] Its primary research and clinical applications focus on conditions involving resistance to thyroid hormone.[3][4] Notably, it is used in the treatment of Monocarboxylate Transporter 8 (MCT8) deficiency and some cases of thyroid hormone resistance due to TRβ mutations, as its cellular uptake is not dependent on the MCT8 transporter.[4][5][6][7]
Q2: How does TRIAC's biological activity compare to T3? TRIAC is a potent thyromimetic compound that binds to thyroid hormone receptors (TRs), similar to T3.[7][8] Some studies indicate that TRIAC exhibits the highest activity level among several thyroid hormone analogs tested.[8] It is known to induce the expression of α-myosin heavy chain mRNA and binds to both TRα1 and TRβ1.[9] A key difference is its ability to enter cells independently of the MCT8 transporter, making it a valuable therapeutic option for MCT8 deficiency.[6][7]
Q3: What are the critical recommendations for the storage and handling of TRIAC? Proper storage is crucial to maintain the stability and bioactivity of TRIAC. Both solid and solution forms require specific conditions to prevent degradation.
-
Solid Form: When stored as a solid in a tightly sealed vial, TRIAC is generally stable for up to 6 months at recommended conditions, often 2-8°C or colder.[10][11]
-
Stock Solutions: Once prepared, stock solutions should be aliquoted into tightly sealed vials and stored at -20°C for up to one month, or at -80°C for up to six months.[9][10] It is highly recommended to use freshly prepared solutions and avoid repeated freeze-thaw cycles.[10] Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.[10]
Q4: Are there known off-target effects or toxicities associated with TRIAC? Like other thyroid hormone analogs, improper dosing of TRIAC can lead to symptoms of thyrotoxicosis, such as tachycardia and body weight reduction.[3][4] While TRIAC is used therapeutically, monitoring for signs of hyperthyroidism is essential.[6] Historically, the development of other TRβ agonists was halted due to side effects like elevated liver enzymes and cartilage damage in animal studies, highlighting the importance of careful toxicological assessment in this class of compounds.[3][4][12]
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays
Q: My experimental results with TRIAC are inconsistent. Could my compound have degraded? A: Yes, compound instability is a common cause of inconsistent results. To ensure the integrity of your TRIAC, follow a strict storage protocol. Prepare stock solutions and immediately create single-use aliquots to store at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[9][10] Avoid repeated freeze-thaw cycles. Whenever possible, use solutions on the same day they are prepared.[10]
Q: I'm observing unexpectedly high T3 levels in my immunoassays after treating cells with TRIAC. What could be the cause? A: This is a critical and common pitfall. TRIAC is known to significantly cross-react with antibodies used in many commercial T3 immunoassays, leading to a false overestimation of T3 concentrations.[13] This cross-reactivity is dose-dependent and can mask the true T3 levels in your samples.[13] To avoid misinterpretation of your results, it is essential to use an alternative quantification method, such as mass spectrometry, which can differentiate between TRIAC and T3.[13]
Issue 2: Difficulty Replicating In Vivo Study Outcomes
Q: My in vivo results are not aligning with published data. How can I establish an effective dose? A: Dosing for in vivo studies requires careful optimization. Published studies in animal models and clinical trials can provide a starting point. For instance, a clinical trial for MCT8 deficiency used an individualized dose-escalation protocol, starting at 350 μg and progressively increasing to achieve target serum T3 concentrations.[6] It is recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoints, while closely monitoring for signs of thyrotoxicosis.[14]
Q: My animal models are showing variable thyroid hormone profiles that don't seem related to the TRIAC treatment. What else could be affecting the results? A: The presence of a 'non-thyroidal illness' (NTI), also known as sick euthyroid syndrome, can significantly confound the interpretation of thyroid function tests.[15] NTI can arise from acute or chronic illness in animal models and leads to adaptive changes in thyroid hormone levels that are not caused by a primary thyroid disorder.[15] It is crucial to ensure the overall health of your animals and consider NTI as a potential confounding variable when analyzing unexpected thyroid hormone profiles.
Issue 3: Interpreting Complex Gene Expression Data
Q: I'm observing different effects of TRIAC on gene expression in different tissues. Why is this happening? A: The differential effects of TRIAC across tissues are often explained by the tissue-specific distribution of thyroid hormone receptor subtypes, TRα and TRβ.[3][4] For example, TRα is predominantly responsible for cardiac responses, while TRβ is more involved in metabolic responses in the liver.[3][4] Therefore, the cellular context and the relative expression of TR subtypes will dictate the transcriptional response to TRIAC, leading to varied gene expression profiles in different organs.
Data Summary Tables
Table 1: this compound (TRIAC) Storage Recommendations
| Form | Storage Temperature | Duration | Source(s) |
| Solid | 2-8°C | Varies by supplier | [11] |
| Stock Solution | -20°C | Up to 1 month | [9][10] |
| Stock Solution | -80°C | Up to 6 months | [9] |
Table 2: Binding Affinity of Thyroid Hormone Analogs
| Compound | Receptor | Affinity Constant (Ka) | Source(s) |
| 3,5-Diiodothyropropionic acid | TRα1 | 2.40 M-1 | [9] |
| 3,5-Diiodothyropropionic acid | TRβ1 | 4.06 M-1 | [9] |
| Sobetirome (GC-1) | TRα1 | EC50 of 0.58 µM | [8] |
| Sobetirome (GC-1) | TRβ1 | EC50 of 0.16 µM | [8] |
Note: Specific Ka values for TRIAC were not available in the search results, but it is reported to have the highest activity level among tested analogs, suggesting strong binding.[8]
Experimental Protocols
Protocol 1: Thyroid Hormone Receptor (TR) Binding Assay (Yeast-Based)
This protocol provides a general framework for assessing the binding affinity of TRIAC to human TRα, based on methods cited in the literature.[8]
-
Yeast Strain Preparation: Utilize a yeast strain (e.g., Saccharomyces cerevisiae) engineered to express the human thyroid hormone receptor alpha (hTRα) and a reporter gene (e.g., lacZ) under the control of a thyroid hormone response element (TRE).
-
Culture Preparation: Grow the engineered yeast cells in an appropriate selection medium to an optical density (OD600) of 0.5-1.0.
-
Compound Preparation: Prepare a serial dilution of TRIAC and a reference compound (e.g., T3) in a suitable solvent like DMSO. Ensure the final DMSO concentration in the assay is low (<1%) to avoid toxicity.
-
Assay Incubation: In a 96-well plate, combine the yeast cell culture with the serially diluted compounds. Include negative (vehicle control) and positive (saturating concentration of T3) controls. Incubate the plate at 30°C with shaking for 18-24 hours.
-
Reporter Gene Assay (β-galactosidase):
-
Lyse the yeast cells using a suitable method (e.g., freeze-thaw cycles with glass beads or chemical lysis).
-
Add a substrate for β-galactosidase, such as o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Incubate at 37°C until a yellow color develops.
-
Stop the reaction by adding a high pH solution (e.g., sodium carbonate).
-
-
Data Analysis: Measure the absorbance at 420 nm using a plate reader. Normalize the results to the positive control. Plot the dose-response curve and calculate the EC50 value for TRIAC to determine its binding affinity and agonist activity.
Protocol 2: Testing for TRIAC Cross-Reactivity in a T3 Immunoassay
This protocol is designed to verify if TRIAC interferes with your specific T3 immunoassay platform.[13]
-
Sample Preparation: Prepare a series of samples containing a known, constant concentration of T3 (e.g., within the mid-range of your assay's standard curve).
-
TRIAC Spiking: To these samples, add increasing concentrations of TRIAC. The concentration range should cover the expected experimental levels of TRIAC. Also, prepare a control set with the constant T3 concentration and no TRIAC.
-
Immunoassay Measurement: Analyze all samples for their T3 concentration using your standard laboratory immunoassay platform (e.g., ELISA, RIA, chemiluminescence).
-
Data Analysis:
-
Plot the measured T3 concentration against the concentration of TRIAC added.
-
A significant, dose-dependent increase in the measured T3 concentration in the presence of TRIAC indicates cross-reactivity.[13]
-
Quantify the interference. For example, if adding 250 ng/dL of TRIAC consistently increases the measured T3 by approximately 190 ng/dL, this demonstrates significant cross-reactivity.[13]
-
Visualizations: Pathways and Workflows
Caption: Genomic signaling pathway of this compound (TRIAC).
Caption: Experimental workflow for TRIAC research highlighting key pitfalls.
Caption: Troubleshooting logic for high T3 immunoassay results.
References
- 1. 3,3',5-Triiodothyropropionic acid | C15H11I3O4 | CID 5804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 51-26-3 [chemnet.com]
- 3. researchgate.net [researchgate.net]
- 4. Thyroid Hormone Analogues: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thyroid Hormone Analogs: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness and safety of Triac in children and adults with MCT8 deficiency: an international, multicentre, single group, open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRIAC Treatment Improves Impaired Brain Network Function and White Matter Loss in Thyroid Hormone Transporter Mct8/Oatp1c1 Deficient Mice | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Stability and Storage | Tocris Bioscience [tocris.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. researchgate.net [researchgate.net]
- 13. Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Valproic acid, targets papillary thyroid cancer through inhibition of c-Met signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pitfalls in the measurement and interpretation of thyroid function tests - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: Thyropropic Acid (TRIAC) vs. Triiodothyronine (T3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of thyropropic acid (TRIAC or tiratricol) and triiodothyronine (T3), two key thyroid hormone analogues. By examining their mechanisms of action, receptor binding affinities, and effects on key metabolic parameters, this document aims to equip researchers and drug development professionals with the critical data needed to inform their work in thyroid hormone research and therapeutics.
Executive Summary
Triiodothyronine (T3) is the most potent endogenous thyroid hormone, regulating a wide array of physiological processes, including metabolism, growth, and development.[1] this compound (TRIAC) is a naturally occurring metabolite of T3 that has also demonstrated significant biological activity.[2] Both molecules exert their effects primarily through binding to nuclear thyroid hormone receptors (TRs), of which there are two major isoforms: TRα and TRβ.[3][4]
Experimental data reveal that while both T3 and TRIAC are potent thyromimetics, they exhibit important differences in their receptor selectivity and metabolic effects. Notably, TRIAC demonstrates a preferential binding affinity and transcriptional activation for the TRβ isoform, which is predominantly expressed in the liver.[1][5][6] This selectivity has led to investigations of TRIAC for therapeutic applications where targeting hepatic metabolic pathways is desirable, such as in certain metabolic disorders and resistance to thyroid hormone (RTH) syndrome.[2][6][7]
Data Presentation
Table 1: Comparative Binding Affinity of TRIAC and T3 for Thyroid Hormone Receptors
| Compound | Receptor Isoform | Binding Affinity (Relative to T3) |
| TRIAC | TRα1 | Similar to T3[1] |
| TRβ1 | 2.7-fold higher than T3[1] | |
| T3 | TRα1 | 1.0 |
| TRβ1 | 1.0 |
Table 2: Comparative Transcriptional Activation Potency of TRIAC and T3
| Compound | Receptor Isoform | Relative Potency (EC50) |
| TRIAC | TRα1 | Equivalent to T3[1] |
| TRβ1 | More potent than T3[1] | |
| TRβ2 | More potent than T3[1] | |
| T3 | TRα1 | Baseline |
| TRβ1 | Baseline | |
| TRβ2 | Baseline |
Table 3: Comparative In Vivo Effects of TRIAC and T3
| Parameter | This compound (TRIAC) | Triiodothyronine (T3) | Key Findings & Citations |
| TSH Suppression | Marked inhibition | Potent inhibition | Both are potent TSH suppressors. TRIAC may have a preferential action on TSH suppression over peripheral effects.[3] |
| Metabolic Rate | Unchanged in one study at therapeutic doses for TSH suppression.[3] | Increased basal metabolic rate.[8] | The effects of TRIAC on metabolic rate may be dose-dependent and context-specific. |
| Serum Cholesterol | Decreased total cholesterol.[3] | Decreased total and LDL cholesterol.[8] | Both compounds demonstrate cholesterol-lowering effects. |
| Body Weight | Investigated for weight loss. | Can induce weight loss.[8][9] | The impact on body weight is a recognized effect of both compounds. |
| Pharmacokinetics | Shorter residence time and more rapid metabolism compared to T3.[10] | Longer residence time.[10] | The faster clearance of TRIAC may contribute to its different therapeutic profile.[10] |
Signaling Pathways and Experimental Workflows
Genomic Signaling Pathway of Thyroid Hormone Receptors
Caption: Genomic signaling pathway of T3 and TRIAC.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound (e.g., TRIAC) to thyroid hormone receptors by measuring its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]-T3).[11][12]
Objective: To quantify the binding affinity (Ki or IC50) of test compounds for TRα and TRβ.
Key Materials:
-
Test compounds (e.g., TRIAC) and controls (unlabeled T3).
-
Recombinant human TRα and TRβ ligand-binding domains.
-
Radiolabeled ligand: [¹²⁵I]-T3.
-
Assay Buffer (e.g., phosphate (B84403) buffer with BSA).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of the unlabeled T3 and the test compound (TRIAC) in the assay buffer.
-
Incubation: In a multi-well plate, combine the purified thyroid hormone receptor (TRα or TRβ), a fixed concentration of radiolabeled [¹²⁵I]-T3, and varying concentrations of either the unlabeled T3 (for the standard curve) or the test compound.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the receptor-ligand complexes while unbound ligand passes through.
-
Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on each filter using a gamma or scintillation counter.
-
Data Analysis: Plot the percentage of bound [¹²⁵I]-T3 against the log concentration of the competitor (unlabeled T3 or TRIAC). Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the radiolabeled ligand. The Ki value can then be calculated from the IC50 value.
Reporter Gene Assay
This cell-based assay measures the functional activity of a compound by quantifying the activation of a reporter gene linked to a thyroid hormone response element (TRE).[13][14][15]
Objective: To determine the potency (EC50) of a test compound to activate TRα- or TRβ-mediated gene transcription.
Key Materials:
-
Mammalian cell line (e.g., HEK293) engineered to express human TRα or TRβ.
-
A reporter plasmid containing a luciferase gene under the control of a TRE-containing promoter.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Cell culture reagents.
-
Test compound (TRIAC) and control (T3).
-
Luciferase assay reagents.
-
Luminometer.
Methodology:
-
Cell Culture and Transfection: Culture the host cells and co-transfect them with the TR expression plasmid, the TRE-luciferase reporter plasmid, and the control plasmid.
-
Treatment: After transfection, treat the cells with varying concentrations of the test compound (TRIAC) or the control ligand (T3). Include a vehicle-only control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and translation of the luciferase enzyme.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzymes.
-
Luminescence Reading: Add the appropriate luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell viability. Plot the normalized luminescence against the log concentration of the test compound to generate a dose-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response).
Conclusion
The comparative analysis of this compound and triiodothyronine reveals distinct profiles that may be leveraged for specific therapeutic strategies. While T3 remains the benchmark for potent, broad-spectrum thyroid hormone activity, TRIAC's preference for the TRβ isoform presents an opportunity for developing more targeted therapies.[1][5][6] This selectivity could potentially minimize off-target effects associated with TRα activation, such as cardiac effects. The differing pharmacokinetic properties of TRIAC, including its more rapid metabolism, also contribute to its unique therapeutic potential and warrant consideration in drug development.[10] Further clinical investigations are necessary to fully elucidate the long-term efficacy and safety of TRIAC in various clinical settings. This guide provides a foundational dataset to aid researchers in designing and interpreting future studies in this promising area of endocrinology.
References
- 1. benchchem.com [benchchem.com]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Comparison of the metabolic and endocrine effects of 3,5,3'-triiodothyroacetic acid and thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in cellular transport of tri-iodothyronine and thyroxine: cell cycle-dependent alteration of tri-iodothyronine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The effect of tri-iodothyronine (T3) on protein turnover and metabolic rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thyroid Hormones and Changes in Body Weight and Metabolic Parameters in Response to Weight-Loss Diets: The POUNDS LOST Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the metabolism and distribution of L-triiodothyronine and triiodothyroacetic acid in the rat: a possible explanation of differential hormonal potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. indigobiosciences.com [indigobiosciences.com]
Thyropropic Acid vs. Levothyroxine: A Comparative Guide for Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic effects of thyropropic acid (TRIAC) and the standard-of-care levothyroxine. While both are thyroid hormone analogs, their distinct mechanisms of action and resulting clinical profiles make them suitable for different therapeutic applications. This document summarizes key experimental data, outlines methodologies of cited studies, and visualizes relevant biological pathways and workflows to aid in research and drug development.
Mechanism of Action: A Tale of Two Receptors
The differential effects of this compound and levothyroxine stem from their interactions with thyroid hormone receptors (TRs), primarily TRα and TRβ, which are expressed in a tissue-specific manner.
This compound (TRIAC): TRIAC is a naturally occurring metabolite of triiodothyronine (T3) that exhibits a preferential affinity for and activation of the thyroid hormone receptor beta (TRβ) .[1] This selectivity is the cornerstone of its therapeutic potential, allowing for targeted effects in tissues with high TRβ expression, such as the liver and pituitary gland, while minimizing effects on tissues rich in TRα, like the heart and bone.[2] This mechanism is particularly beneficial in conditions where TSH suppression is desired without inducing cardiac thyrotoxicosis.[3]
Levothyroxine (L-T4): As a synthetic form of thyroxine (T4), levothyroxine is a prohormone that is converted to the more active T3 in peripheral tissues by deiodinase enzymes.[4][5] T3 then binds to both TRα and TRβ with high affinity, initiating a broad range of physiological effects necessary for normal metabolism, growth, and development.[4][6][7] Its action is not receptor-subtype specific, leading to systemic effects across all tissues that express thyroid hormone receptors.
Comparative Efficacy: Quantitative Data
The following tables summarize the quantitative effects of this compound and levothyroxine on key biochemical and clinical parameters. It is important to note that the data for this compound is primarily from studies in patients with rare genetic disorders (RTH-β and AHDS), while the data for levothyroxine is from studies in patients with primary hypothyroidism. A direct head-to-head comparison in a general hypothyroid population is not available.
Table 1: Effects of this compound in Patients with Resistance to Thyroid Hormone β (RTH-β)
| Parameter | Baseline (Mean) | Post-Treatment (Mean) | Mean Reduction | p-value |
| Free T4 (pmol/L) | 31.2 | 18.3 | 12.9 | <0.05 |
| Total T3 (nmol/L) | 2.89 | 1.52 | 1.37 | <0.05 |
| Hyperthyroid Symptoms Score | 17/40 | 9/40 | 8 | <0.05 |
| Sleeping Heart Rate (bpm) | 60 | 56 | 4 | Not specified |
| Resting Energy Expenditure (Z-score) | +1.375 | +0.66 | 0.715 | Not specified |
Data from a cohort of 8 adult patients with RTH-β treated with a median TRIAC dose of 2.4 mg/day.[4][5]
Table 2: Typical Therapeutic Effects of Levothyroxine in Primary Hypothyroidism
| Parameter | Typical Hypothyroid State | Therapeutic Goal/Expected Outcome |
| TSH (mIU/L) | Elevated (>4.5) | Normalization (0.5-4.5) |
| Free T4 (pmol/L) | Low | Normalization within reference range |
| Total T3 (nmol/L) | Low to normal | Normalization within reference range |
| Total Cholesterol (mmol/L) | Elevated | Reduction towards normal range |
| LDL Cholesterol (mmol/L) | Elevated | Reduction towards normal range |
| Symptoms of Hypothyroidism | Present (fatigue, weight gain, etc.) | Resolution of symptoms |
Levothyroxine is the standard of care for primary hypothyroidism, with dosing adjusted to normalize TSH levels.[8][9][10][11]
Experimental Protocols
Protocol 1: this compound Treatment in RTH-β
-
Study Design: A retrospective cohort study of adult patients with genetically confirmed RTH-β and hyperthyroid symptoms.[4]
-
Patient Population: Eight adult patients (aged 18-54 years) with heterozygous mutations in the THRB gene. Patients with altered hypothalamic-pituitary-thyroid axis due to prior treatments were excluded.[4]
-
Intervention: Oral administration of this compound (TRIAC) with a median dose of 2.4 mg per day (range 1.4-3.5 mg). The duration of therapy varied from less than one year to 12 years.[4]
-
Outcome Measures:
-
Biochemical: Serum free T4 (FT4) and total T3 (TT3) concentrations.
-
Clinical: Hyperthyroid Symptoms Score (HSS).
-
Metabolic: Sleeping heart rate (SHR) and resting energy expenditure (REE).[4]
-
Protocol 2: this compound Treatment in Allan-Herndon-Dudley Syndrome (AHDS)
-
Study Design: An open-label, dose-escalation therapeutic trial (Triac Trial I, NCT02060474).[6][12]
-
Patient Population: Male patients with genetically confirmed mutations in the MCT8 gene, leading to AHDS.[6]
-
Intervention: Oral administration of TRIAC (Téatrois tablets, 350 microgram). Treatment followed an individualized, pre-defined dose-escalation protocol, starting with 350 micrograms daily and increasing in 350 microgram steps. The goal was to achieve serum total T3 concentrations within the target range of 1.4-2.5 nmol/L.[6]
-
Outcome Measures:
-
Primary: To assess the effects of TRIAC on the toxic effects of high T3 levels and to evaluate its potential to restore local thyroid hormone deficiency in the brain.[12][13]
-
Secondary: To monitor for any adverse effects and to assess changes in thyroid function tests and clinical parameters of thyrotoxicosis.
-
Protocol 3: Standard Levothyroxine Treatment in Primary Hypothyroidism
-
Study Design: Typically, prospective, randomized, double-blind, crossover studies or long-term observational studies.
-
Patient Population: Patients diagnosed with primary hypothyroidism based on elevated TSH and low T4 levels.
-
Intervention: Oral administration of levothyroxine, once daily on an empty stomach. The initial dose is typically weight-based (e.g., 1.6 mcg/kg/day in healthy adults) and is adjusted based on follow-up TSH levels.[8][9]
-
Outcome Measures:
Safety and Tolerability
This compound (TRIAC): In the studies of patients with RTH-β, TRIAC was well-tolerated with no reported side effects, and no patients discontinued (B1498344) therapy due to adverse events.[4][5] In the context of AHDS, TRIAC has also been shown to be safe and well-tolerated.
Levothyroxine: Levothyroxine is generally safe and well-tolerated when the dose is appropriate.[14] Most side effects are a result of over-replacement and mimic the symptoms of hyperthyroidism, including heart palpitations, anxiety, insomnia, heat intolerance, and weight loss.[1][12][13][15] Careful monitoring of TSH levels is crucial to avoid these adverse effects.[8]
Conclusion
This compound and levothyroxine represent two distinct therapeutic strategies for managing thyroid hormone-related disorders. Levothyroxine is the established standard of care for general hypothyroidism, effectively replacing the deficient hormone and restoring euthyroidism systemically. Its use is guided by TSH monitoring to ensure appropriate dosing.
This compound, with its preferential TRβ activation, offers a more targeted approach. Its demonstrated efficacy in reducing hyperthyroid symptoms and normalizing thyroid hormone levels in RTH-β without significant side effects highlights its potential for specific, challenging conditions. Furthermore, its investigation in AHDS showcases its utility in disorders of thyroid hormone transport and metabolism.
For drug development professionals, the selective nature of this compound presents an intriguing avenue for designing novel thyromimetics with improved tissue-specific effects, potentially for a range of metabolic disorders beyond rare diseases. Further research, including direct comparative studies where ethically and clinically appropriate, will be invaluable in delineating the full therapeutic landscape of these and future thyroid hormone analogs.
References
- 1. Levothyroxine Side Effects You Should Know About - GoodRx [goodrx.com]
- 2. Treatment of Hypothyroidism | AAFP [aafp.org]
- 3. Guidelines for the Treatment of Hypothyroidism: Prepared by the American Thyroid Association Task Force on Thyroid Hormone Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Levothyroxine Sodium? [synapse.patsnap.com]
- 5. ClinPGx [clinpgx.org]
- 6. pfizermedical.com [pfizermedical.com]
- 7. Levothyroxine - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Use of levothyroxine in the management of hypothyroidism: A historical perspective [frontiersin.org]
- 12. m.youtube.com [m.youtube.com]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Levothyroxine: a medicine for an underactive thyroid (hypothyroidism) - NHS [nhs.uk]
- 15. Levothyroxine Oral Tablet Side Effects: What to Do About Them [healthline.com]
A Comparative Analysis of Thyropropic Acid and Other Thyromimetic Compounds for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of thyropropic acid's performance against other prominent thyromimetic compounds. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support informed decisions in metabolic and endocrine research.
Thyromimetics are a class of synthetic compounds that mimic the physiological effects of endogenous thyroid hormones by interacting with thyroid hormone receptors (TRs). The therapeutic potential of these compounds, particularly in the context of metabolic diseases such as dyslipidemia and non-alcoholic steatohepatitis (NASH), lies in their ability to selectively target the TRβ isoform, which is predominantly expressed in the liver. This selectivity aims to harness the beneficial metabolic effects of thyroid hormone signaling while minimizing the adverse cardiac and musculoskeletal effects associated with the activation of the TRα isoform.
This guide focuses on a comparative analysis of this compound and other key thyromimetic compounds, including Sobetirome (GC-1), Resmetirom (MGL-3196), Eprotirome (KB2115), and VK2809.
Quantitative Comparison of Thyromimetic Compounds
The following table summarizes the binding affinities of various thyromimetic compounds for the thyroid hormone receptor isoforms TRα and TRβ. Lower dissociation constant (Kd) or inhibition constant (Ki) values indicate higher binding affinity. TRβ selectivity is a critical parameter for achieving targeted metabolic benefits with reduced side effects.
| Compound | TRα Binding Affinity (Kd/Ki/EC50, nM) | TRβ Binding Affinity (Kd/Ki/EC50, nM) | TRβ Selectivity (TRα/TRβ) | Reference |
| This compound (DITPA) | ~100 (Kd) | ~100 (Kd) | ~1 | [1] |
| This compound (TRIAC) | Similar to T3 | ~2-fold higher than T3 | Moderately TRβ selective | [2] |
| Sobetirome (GC-1) | 0.44 (Kd) | 0.067 (Kd) | ~6.6 | [3] |
| Resmetirom (MGL-3196) | 3.74 (EC50) | 0.21 (EC50) | ~17.8 | [4] |
| Eprotirome (KB2115) | Modestly lower affinity than for TRβ | Modestly higher affinity than for TRα | Modestly TRβ selective | [5] |
| VK2809 (Active Metabolite) | Data not readily available | Potent and selective TRβ agonist | High TRβ selectivity | [6] |
Note: Binding affinity values can vary between different assay conditions and reporting metrics (Kd, Ki, EC50). The data presented here is a synthesis from multiple sources for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of thyromimetic compounds.
Competitive Radioligand Binding Assay for Thyroid Hormone Receptors
This protocol outlines a method to determine the binding affinity of a test compound for TRα and TRβ.
Objective: To determine the inhibitory constant (Ki) of a test compound for the thyroid hormone receptors TRα and TRβ by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Human recombinant TRα and TRβ proteins
-
Radioligand: [¹²⁵I]T₃ (Triiodothyronine)
-
Assay Buffer: Tris-HCl buffer with appropriate salts and protein stabilizers (e.g., BSA).
-
Wash Buffer: Ice-cold assay buffer.
-
Test compounds (e.g., this compound, sobetirome) at various concentrations.
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the TR protein, a fixed concentration of [¹²⁵I]T₃, and varying concentrations of the unlabeled test compound in the assay buffer.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the TR protein bound to the radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioactivity will decrease as the concentration of the unlabeled test compound increases. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][8][9][10]
In Vivo Cholesterol-Lowering Study in Diet-Induced Hypercholesterolemic Rats
This protocol describes an in vivo model to assess the efficacy of thyromimetic compounds in reducing plasma cholesterol levels.
Objective: To evaluate the dose-dependent effect of a test compound on plasma total cholesterol, LDL-c, and HDL-c levels in a diet-induced hypercholesterolemic rat model.
Animal Model: Male Sprague-Dawley or Wistar rats.
Materials:
-
High-cholesterol diet (e.g., containing 1-2% cholesterol and 0.5% cholic acid).[11]
-
Test compounds (e.g., this compound, sobetirome) formulated for oral administration.
-
Vehicle control (e.g., carboxymethyl cellulose).
-
Positive control (e.g., atorvastatin).
-
Blood collection supplies.
-
Clinical chemistry analyzer for lipid profiling.
Procedure:
-
Induction of Hypercholesterolemia: Feed the rats a high-cholesterol diet for a period of 2-4 weeks to induce elevated plasma cholesterol levels.
-
Grouping and Treatment: Randomly assign the hypercholesterolemic rats to different groups: vehicle control, positive control, and various dose levels of the test compound.
-
Compound Administration: Administer the test compounds, vehicle, or positive control orally once daily for a specified duration (e.g., 2-4 weeks).
-
Blood Sampling: Collect blood samples from the rats at baseline (before treatment) and at the end of the treatment period.
-
Lipid Profile Analysis: Separate the plasma and analyze the concentrations of total cholesterol, LDL-c, and HDL-c using a clinical chemistry analyzer.
-
Data Analysis: Compare the changes in lipid profiles between the treatment groups and the vehicle control group. Analyze the data for statistical significance to determine the efficacy of the test compound in lowering cholesterol levels.[12][13][14]
Signaling Pathway Visualization
The primary mechanism of action of thyromimetic compounds is through the activation of thyroid hormone receptors, which are ligand-activated transcription factors. The following diagram illustrates the canonical signaling pathway.
This guide provides a foundational comparison of this compound with other thyromimetic compounds. Researchers are encouraged to consult the primary literature for more detailed information and to design experiments that are most relevant to their specific research questions. The provided protocols offer a starting point for in-house assay development and validation.
References
- 1. 3,5-Diiodothyropropionic Acid | Thyroid Receptor Agonist [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vikingtherapeutics.com [vikingtherapeutics.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medic.upm.edu.my [medic.upm.edu.my]
- 14. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of Thyropropic Acid and Its Analogs in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of thyropropic acid and its analogs, focusing on their performance as selective thyromimetics. By objectively evaluating their receptor affinity, metabolic effects, and mechanisms of action, this document serves as a vital resource for professionals engaged in the research and development of novel therapeutics for metabolic disorders. The information presented is supported by experimental data and detailed methodologies to facilitate informed decision-making in drug discovery and development.
Introduction to this compound and its Analogs
This compound (3,5,3'-triiodothyropropionic acid) is a synthetic analog of the thyroid hormone triiodothyronine (T3). The therapeutic potential of thyromimetic compounds stems from their ability to selectively target thyroid hormone receptor beta (TRβ), which is predominantly expressed in the liver.[1][2] This selectivity allows for the beneficial metabolic effects of thyroid hormone activation, such as lowering cholesterol and triglycerides, while minimizing the adverse cardiac and bone effects associated with the activation of thyroid hormone receptor alpha (TRα).[1][3] The development of TRβ-selective agonists like Sobetirome and Eprotirome represents a significant advancement in creating safer and more effective treatments for metabolic diseases.[2]
Comparative Performance Data
The following tables summarize the available quantitative data on the receptor binding affinities and metabolic effects of this compound and its key analogs.
| Compound | TRβ Binding Affinity (Ki, nM) | TRα Binding Affinity (Ki, nM) | TRβ/TRα Selectivity | Reference |
| T3 (Triiodothyronine) | ~0.2 | ~0.2 | 1 | [1] |
| This compound | Data not available | Data not available | Data not available | |
| DITPA (3,5-diiodothyropropionic acid) | Weak | Weak | Modest for TRβ | [4] |
| Triac (Triiodothyroacetic acid) | Higher than T3 | Higher than T3 | Higher for TRβ | [2] |
| Sobetirome (GC-1) | ~1.0 | ~10.0 | ~10 | [4] |
| Eprotirome (KB2115) | High | Low | High | [2] |
| MGL-3196 (Resmetirom) | High | Low | 28-fold for TRβ | [4] |
| Compound | Key In Vivo Metabolic Effects | Animal Model/Clinical Trial | Reference |
| DITPA | ~30% reduction in LDL-C | Patients with congestive heart failure | [4] |
| Sobetirome (GC-1) | Up to 41% reduction in LDL-C | Phase I clinical trial in normolipidemic subjects | [4] |
| Eprotirome (KB2115) | Significant reduction in LDL-C, apoB, triglycerides, and lipoprotein(a) | Phase III trial in familial hypercholesterolemia | [5] |
| MGL-3196 (Resmetirom) | Up to 30% reduction in LDL-C, up to 28% in non-HDL-C, and up to 24% in apoB | Phase I trial (MAD) | [5] |
Signaling Pathways
Thyroid hormones and their analogs exert their effects primarily through nuclear thyroid hormone receptors (TRs), which act as ligand-activated transcription factors.[6][7] The binding of a thyromimetic compound to a TR initiates a cascade of molecular events that modulate gene expression.
Genomic Signaling Pathway
The canonical signaling pathway involves the direct regulation of gene transcription.[7] Upon entering the cell, the thyromimetic compound binds to a TR, which is typically found in the nucleus as a heterodimer with the retinoid X receptor (RXR), bound to thyroid hormone response elements (TREs) on the DNA.[7] In the absence of a ligand, the TR/RXR complex is bound by corepressor proteins, inhibiting gene transcription. Ligand binding induces a conformational change in the TR, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then activates the transcription of target genes involved in metabolism, such as those regulating cholesterol and lipid homeostasis.[8]
Genomic signaling pathway of thyromimetic analogs.
Non-Genomic Signaling Pathway
In addition to the genomic pathway, thyromimetics can also elicit rapid, non-genomic effects.[7] These actions are initiated at the cell membrane or within the cytoplasm and involve the activation of various protein kinase cascades, such as the PI3K and MAPK/ERK pathways.[8] These signaling cascades can, in turn, influence a variety of cellular processes, including ion transport and glucose metabolism, and can also cross-talk with the genomic signaling pathway.
Non-genomic signaling pathway of thyromimetic analogs.
Experimental Protocols
Thyroid Hormone Receptor Binding Affinity Assay
Objective: To determine the binding affinity and selectivity of a test compound for the thyroid hormone receptor isoforms, TRα and TRβ.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled thyroid hormone (e.g., [¹²⁵I]-T3) for binding to purified TR ligand-binding domains (LBDs). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).
Methodology:
-
Receptor Preparation: Utilize purified recombinant human TRα and TRβ LBDs.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.1% BSA, 10% glycerol, pH 7.2).
-
Reaction Setup: In a 96-well plate, combine the TRα or TRβ LBDs, [¹²⁵I]-T3, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value from the competition curve and determine the Ki using the Cheng-Prusoff equation.[9]
In Vivo Assessment of Metabolic Effects in Rodent Models
Objective: To evaluate the in vivo efficacy of a thyromimetic compound on lipid metabolism.
Principle: The test compound is administered to diet-induced obese or hyperlipidemic rodents, and its effects on various metabolic parameters are measured.
Methodology:
-
Animal Model: Use a relevant rodent model, such as male C57BL/6J mice fed a high-fat diet to induce obesity and hyperlipidemia.
-
Compound Administration: Administer the test compound or vehicle control daily via oral gavage for a specified period (e.g., 14-28 days).
-
Sample Collection: At the end of the treatment period, collect blood samples for biochemical analysis and harvest tissues (e.g., liver, heart) for further analysis.
-
Biochemical Analysis: Measure serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.
-
Gene Expression Analysis: Analyze the expression of key genes involved in lipid metabolism in the liver using quantitative real-time PCR (qRT-PCR).
-
Data Analysis: Compare the metabolic parameters and gene expression levels between the treatment and control groups using appropriate statistical methods.
In vivo experimental workflow for assessing metabolic effects.
References
- 1. Characterization of Thyroid Hormone Receptor α (TRα)-Specific Analogs with Varying Inner- and Outer-Ring Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental modeling of hypothyroidism: principles, methods, several advanced research directions in cardiology | Russian Open Medical Journal [romj.org]
- 3. Thyromimetics: What does the future hold? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thyroid Hormone Mimetics: the Past, Current Status and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. benchchem.com [benchchem.com]
- 7. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
Thyropropic Acid (TRIAC): A Comparative Analysis of its Cross-Reactivity with Thyroid Hormone Receptors
For Immediate Publication
A detailed examination of 3,5,3'-triiodothyroacetic acid (TRIAC), a biologically active metabolite of triiodothyronine (T3), reveals its distinct interaction profile with thyroid hormone receptor isoforms. This guide provides a comparative analysis of TRIAC's binding affinity and functional activity in relation to endogenous thyroid hormones, offering valuable insights for researchers and drug development professionals in endocrinology and metabolic diseases.
Thyroid hormones are critical regulators of metabolism, growth, and development, primarily exerting their effects through nuclear thyroid hormone receptors (TRs), of which there are two main isoforms: TRα and TRβ.[1] These isoforms are encoded by separate genes and exhibit differential tissue distribution, mediating distinct physiological effects. Thyromimetics, compounds that mimic the action of thyroid hormones, are of significant interest for their therapeutic potential. One such thyromimetic is thyropropic acid, or TRIAC. This guide delves into the cross-reactivity of TRIAC with thyroid hormone receptors, comparing its performance with the primary endogenous thyroid hormone, T3.
Comparative Binding Affinity of TRIAC and Endogenous Thyroid Hormones
The binding affinity of a ligand for its receptor is a key determinant of its biological activity. Studies have consistently shown that TRIAC exhibits a preferential binding affinity for the TRβ isoform over the TRα isoform when compared to T3.[2][3] Receptor-binding studies have revealed a greater affinity of TRIAC than T3 for both TRβ1 and TRβ2 isoforms.[2]
| Ligand | Receptor Isoform | Relative Binding Affinity (Compared to T3) | Key Findings |
| TRIAC | TRα1 | Similar to T3 | TRIAC and T3 exhibit comparable binding to the TRα1 isoform. |
| TRβ1 | 3- to 6-fold higher than T3 | TRIAC demonstrates a significantly higher affinity for the TRβ1 isoform, suggesting a basis for its isoform-selective effects.[3] | |
| TRβ2 | Higher than T3 | TRIAC shows a greater binding affinity for the TRβ2 isoform compared to T3.[2] | |
| T3 | TRα1, TRβ1, TRβ2 | High Affinity (Baseline) | The primary biologically active thyroid hormone, T3, binds with high affinity to all functional TR isoforms to regulate gene expression. |
| T4 | TRα1, TRβ1 | 10- to 30-fold lower than T3 | Thyroxine (T4) is considered a prohormone, exhibiting significantly lower binding affinity for TRs compared to T3.[1] |
Table 1: Summary of the relative binding affinities of TRIAC, T3, and T4 for thyroid hormone receptor isoforms. Data is synthesized from multiple sources.
Comparative Functional Activity at Thyroid Hormone Receptors
Beyond binding affinity, the functional consequence of ligand binding—receptor activation and subsequent gene transcription—is crucial. TRIAC has been shown to be a potent activator of thyroid hormone receptors, with a notable preference for the β-isoforms. Transient transfection studies using luciferase reporter genes have demonstrated that TRIAC is more potent than T3 for transcriptional regulation by TRβ1 and TRβ2 isoforms.[2][3] Conversely, the transcriptional regulation by TRα1 is equivalent for both TRIAC and T3.[2]
| Ligand | Receptor Isoform | Relative Functional Potency (Compared to T3) | Key Findings |
| TRIAC | TRα1 | Equivalent to T3 | The ability of TRIAC to activate TRα1 and initiate downstream signaling is comparable to that of T3.[2] |
| TRβ1 | More potent than T3 | TRIAC is a more potent activator of the TRβ1 isoform, which is predominantly expressed in the liver and plays a key role in cholesterol and lipid metabolism.[2] | |
| TRβ2 | More potent than T3 | TRIAC also demonstrates higher potency in activating the TRβ2 isoform, which is primarily found in the pituitary and hypothalamus and is involved in the negative feedback regulation of thyroid-stimulating hormone (TSH).[2] | |
| T3 | TRα1, TRβ1, TRβ2 | Potent Agonist (Baseline) | T3 is the endogenous potent agonist for all functional TR isoforms, initiating a cascade of gene transcription that regulates a wide array of physiological processes. |
Table 2: Summary of the relative functional potencies of TRIAC and T3 at thyroid hormone receptor isoforms. Data is based on reporter gene assay studies.
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental methodologies designed to characterize the interaction of ligands with nuclear receptors.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the binding affinity of TRIAC for TRα and TRβ in comparison to T3.
Methodology:
-
Receptor Preparation: Nuclear extracts containing human TRα or TRβ are prepared from transfected cells or tissues.
-
Radioligand: A radiolabeled form of T3, typically [¹²⁵I]T3, is used as the high-affinity tracer.
-
Competition Setup: A constant concentration of the radiolabeled T3 and the receptor preparation are incubated with serially diluted concentrations of the unlabeled competitor compounds (TRIAC or T3).
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using a method such as filtration through glass fiber filters.[4]
-
Quantification: The amount of radioactivity retained on the filters, which corresponds to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[4]
Reporter Gene Assay
This cell-based assay measures the functional activity of a compound by quantifying the activation of a reporter gene under the control of a hormone-responsive promoter.
Objective: To determine the functional potency (EC50) of TRIAC in activating TRα and TRβ-mediated transcription.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is cultured and transiently transfected with three plasmids:
-
An expression vector for the human TRα or TRβ.
-
A reporter plasmid containing a luciferase gene under the control of a thyroid hormone response element (TRE).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., TRIAC or T3). A known agonist (e.g., T3) is used as a positive control.[2]
-
Incubation: Cells are incubated for a period of 24-48 hours to allow for receptor activation and expression of the luciferase reporter gene.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell extracts is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: The luciferase activity is normalized to the control (Renilla luciferase) activity to account for variations in transfection efficiency. The normalized data are then plotted against the logarithm of the compound concentration, and a dose-response curve is generated to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams illustrate the thyroid hormone signaling pathway and the workflows of the key experimental procedures.
Caption: Genomic signaling pathway of thyroid hormones.
Caption: Experimental workflow for a competitive binding assay.
Caption: Experimental workflow for a reporter gene assay.
Conclusion
The experimental data clearly indicate that this compound (TRIAC) exhibits significant cross-reactivity with thyroid hormone receptors. Notably, TRIAC demonstrates a distinct preference for the TRβ isoform, with both higher binding affinity and greater functional potency compared to the endogenous hormone T3. Its comparable activity to T3 at the TRα isoform, combined with its enhanced activity at the TRβ isoform, underscores its potential as a selective thyromimetic. This isoform selectivity is a desirable characteristic for therapeutic agents targeting metabolic disorders where TRβ activation is beneficial, such as dyslipidemia, while minimizing potential side effects associated with TRα activation in tissues like the heart and bone. Further research into the clinical implications of TRIAC's unique receptor interaction profile is warranted.
References
- 1. Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Unveiling the Downstream Targets of Thyropropic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the downstream targets of thyropropic acid (TPA), a thyroid hormone analog, with other key alternatives. The information is curated to assist researchers in understanding the nuanced effects of these compounds on gene regulation and cellular signaling pathways. Experimental data is presented in a structured format to facilitate objective comparison.
Overview of this compound (TPA) and Comparator Compounds
This compound, also known as 3,5-diiodothyropropionic acid (DITPA), is a synthetic analog of the thyroid hormone T3. It exerts its effects by binding to thyroid hormone receptors (TRs), which are ligand-activated transcription factors that regulate gene expression. TPA, similar to T3, binds to both TRα and TRβ isoforms. This guide compares TPA with several other TR agonists, each with distinct receptor selectivity and downstream effects.
Comparator Compounds:
-
CGS 23425: A TRβ1 selective agonist.
-
Sobetirome (GC-1): A TRβ selective agonist.
-
VK2809: A liver-targeted, TRβ selective agonist.
-
Eprotirome (KB2115): A TRβ selective agonist with high liver selectivity.
-
Tiratricol (TRIAC): A naturally occurring metabolite of T3 that binds to both TRα and TRβ.
Comparative Analysis of Downstream Gene Regulation
The following tables summarize the known downstream gene targets of TPA and its comparator compounds. The data is primarily derived from microarray and gene expression studies in relevant tissues.
Table 1: Downstream Targets of this compound (TPA) in Cardiomyocytes
| Gene Category | Regulation | Specific Genes/Proteins | Experimental Evidence |
| Contractile Proteins | Upregulated | (Specific gene names not publicly available) | Microarray analysis |
| Sarcoplasmic Reticulum Proteins | Upregulated | Ca2+-ATPase | Microarray analysis |
| Mitochondrial Proteins | Upregulated | Proteins of oxidative phosphorylation | Microarray analysis |
Note: A key study identified 64 genes regulated by TPA in cardiomyocytes, with a gene expression profile nearly identical to that of the natural thyroid hormone T3. However, the specific list of these 64 genes is not publicly available in the reviewed literature.
Table 2: Comparative Downstream Targets of TR Agonists
| Compound | Receptor Selectivity | Tissue/Cell Type | Upregulated Genes | Downregulated Genes | Key Effects |
| This compound (TPA/DITPA) | TRα and TRβ | Cardiomyocytes | Genes for contractile proteins, Ca2+-ATPase, mitochondrial proteins | (Not specified) | Positive inotropic effects on the heart. |
| CGS 23425 | TRβ1 | Cardiomyocytes | 13 differentially regulated genes (specifics not listed) | (Not specified) | Different cardiac gene regulation profile compared to TPA. |
| Sobetirome (GC-1) | TRβ | Liver cells | Carnitine Palmitoyltransferase 1A (CPT1A), Angiopoietin-Like Protein 4 (ANGPTL4), Deiodinase 1 (DIO1) | (Not specified) | Lowers cholesterol and triglycerides.[1] |
| VK2809 | TRβ (Liver-targeted) | Liver | ANGPTL4, DIO1, other genes in lipid metabolism and insulin (B600854) sensitivity | Genes associated with fibrosis | Reduces liver fat and fibrosis.[2][3] |
| Eprotirome (KB2115) | TRβ (Liver-selective) | Liver | Deiodinase 1 (DIO1), Glucose-6-phosphatase (G6pc) | (Not specified) | Lowers cholesterol and triglycerides, promotes hepatocyte proliferation. |
| Tiratricol (TRIAC) | TRα and TRβ | General | Genes for mitochondrial biogenesis and function, energy expenditure, and lipid metabolism | Genes for fat storage | Increases basal metabolic rate. |
Signaling Pathways and Experimental Workflows
Canonical Thyroid Hormone Receptor Signaling Pathway
This compound and its analogs primarily function through the canonical thyroid hormone signaling pathway. The ligand binds to the thyroid hormone receptor (TR), which is typically heterodimerized with the retinoid X receptor (RXR). This complex then binds to thyroid hormone response elements (TREs) on the DNA, leading to the recruitment of coactivators or corepressors to modulate the transcription of target genes.
Figure 1. Canonical signaling pathway of this compound.
Experimental Workflow for Downstream Target Identification
The identification of downstream targets for compounds like TPA typically involves a multi-step experimental process, starting with genome-wide screening and followed by validation of specific gene targets.
Figure 2. Workflow for identifying downstream targets.
Detailed Experimental Protocols
Oligonucleotide Microarray Analysis
This protocol outlines the general steps for identifying differentially expressed genes in response to treatment with a TR agonist.
-
Cell Culture and Treatment:
-
Culture target cells (e.g., primary cardiomyocytes) in appropriate media.
-
For hormone-related studies, use charcoal-stripped serum to remove endogenous thyroid hormones.
-
Treat cells with the compound of interest (e.g., TPA) at a predetermined concentration and for a specific duration. Include a vehicle-treated control group.
-
-
RNA Isolation:
-
Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or a standard method like TRIzol extraction.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
cRNA Preparation and Labeling:
-
Synthesize complementary RNA (cRNA) from the total RNA using an in vitro transcription (IVT) reaction.
-
Incorporate fluorescently labeled nucleotides (e.g., Cy3 or Cy5) during the IVT process.
-
-
Microarray Hybridization:
-
Hybridize the labeled cRNA to an oligonucleotide microarray chip containing probes for thousands of genes.
-
Incubate at a specific temperature for 16-18 hours in a hybridization oven.
-
-
Washing and Scanning:
-
Wash the microarray slides to remove non-specifically bound cRNA.
-
Scan the microarray using a laser scanner to detect the fluorescence intensity of each spot.
-
-
Data Analysis:
-
Use specialized software to quantify the fluorescence intensity of each spot.
-
Normalize the data to account for variations in labeling and hybridization.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify genes with a statistically significant change in expression between the treated and control groups.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to identify the direct binding sites of a transcription factor, such as a TR, on the DNA.
-
Cross-linking:
-
Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Isolate the chromatin and shear it into smaller fragments (200-600 bp) using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-TRα or anti-TRβ).
-
Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating the samples.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a commercial kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Prepare a DNA library from the purified ChIP DNA.
-
Sequence the library using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequence reads to a reference genome.
-
Use peak-calling algorithms to identify regions of the genome that are enriched for binding of the transcription factor.
-
Annotate the peaks to identify the nearby genes, which are potential direct targets.
-
RNA Sequencing (RNA-Seq)
RNA-Seq provides a more sensitive and quantitative measure of gene expression compared to microarrays.
-
RNA Isolation and Quality Control:
-
Isolate total RNA as described for microarray analysis and ensure high quality.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.
-
Fragment the RNA and synthesize first and second-strand cDNA.
-
Add sequencing adapters to the ends of the cDNA fragments.
-
-
Sequencing:
-
Sequence the prepared library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome or transcriptome.
-
Quantify the expression level of each gene.
-
Perform differential expression analysis to identify genes that are up- or down-regulated in response to the treatment.
-
Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is used to validate the results from microarray or RNA-Seq experiments for a select number of genes.
-
cDNA Synthesis:
-
Reverse transcribe total RNA into cDNA using a reverse transcriptase enzyme.
-
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing cDNA, gene-specific primers, a fluorescent dye (e.g., SYBR Green), and DNA polymerase.
-
-
Real-Time PCR:
-
Perform the PCR in a real-time PCR machine, which monitors the fluorescence in real-time as the DNA is amplified.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene, which is inversely proportional to the initial amount of template.
-
Normalize the Ct values of the target genes to a housekeeping gene.
-
Calculate the fold change in gene expression between the treated and control samples using the ΔΔCt method.
-
References
- 1. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Viking Therapeutics Announces Results of Gene Expression Analysis from In Vivo Study of VK2809 in Non-Alcoholic Steatohepatitis (NASH) [prnewswire.com]
- 3. vikingtherapeutics.com [vikingtherapeutics.com]
Thyropropic Acid Findings: A Comparative Guide to Published Data
An Objective Look at the Experimental Evidence and its Reproducibility
For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a comprehensive comparison of published data on thyropropic acid (also known as 3,5-diiodothyropropionic acid or DITPA), a thyroid hormone analog. We will delve into its performance, compare it with alternative treatments, and present the supporting experimental data to offer a clear perspective on the current state of its research.
Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical trials investigating the effects of this compound in patients with heart failure and hypercholesterolemia.
Table 1: Hemodynamic and Metabolic Effects of this compound in Heart Failure Patients (Pilot Study)
| Parameter | This compound Group | Placebo Group | p-value |
| Cardiac Index | Increased | No significant change | 0.04[1] |
| Systemic Vascular Resistance Index | Decreased | No significant change | 0.02[1] |
| Total Serum Cholesterol | Decreased | No significant change | 0.013[1] |
| Triglycerides | Decreased | No significant change | 0.005[1] |
Table 2: Hemodynamic and Metabolic Effects of this compound in Heart Failure Patients (Phase II Trial)
| Parameter | Change in this compound Group |
| Cardiac Index | +18%[2] |
| Systemic Vascular Resistance | -11%[2] |
| Serum Cholesterol | -20%[2] |
| Low-Density Lipoprotein Cholesterol | -30%[2] |
| Body Weight | -11 lbs[2] |
Experimental Protocols
Pilot Clinical Study in Heart Failure
A double-blind, placebo-controlled pilot study was conducted on 19 patients with moderately severe heart failure. Participants were randomly assigned to receive either this compound or a placebo. The initial dosage of this compound was 1.875 mg/kg daily for two weeks, which was then increased to 3.75 mg/kg daily for an additional two weeks. The study evaluated changes in cardiac index, systemic vascular resistance index, and serum lipid profiles.[1]
Phase II Clinical Trial in Heart Failure
This multicenter, randomized, placebo-controlled, double-blind trial involved 86 patients with New York Heart Association class II to IV congestive heart failure. Patients were randomized (2:1) to receive either this compound or a placebo for six months. The primary objective was to assess the effect of the drug on a composite congestive heart failure endpoint, which included symptom changes and morbidity/mortality.[2]
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and processes involved, the following diagrams illustrate the thyroid hormone signaling pathway, through which this compound exerts its effects, and a typical experimental workflow for a clinical trial.
Thyroid Hormone Signaling Pathway
Clinical Trial Experimental Workflow
Comparison with Alternatives
For Heart Failure
Standard treatment for heart failure typically involves a combination of medications aimed at improving heart function and managing symptoms. These include beta-blockers, ACE inhibitors, angiotensin II receptor blockers (ARBs), and diuretics. While this compound has shown some positive hemodynamic effects, such as an increased cardiac index and decreased systemic vascular resistance, the Phase II trial did not demonstrate a symptomatic benefit and was poorly tolerated by some patients.[2] This suggests that while it may have a role, further research is needed to determine its place in therapy compared to established treatments.
For Hypercholesterolemia
Statins are the first-line therapy for hypercholesterolemia. Other thyroid hormone analogs, such as eprotirome (B1671557), have also been investigated for their lipid-lowering effects.[3] this compound has demonstrated a significant reduction in total and LDL cholesterol.[1][2] This cholesterol-lowering effect is a consistent finding across the presented studies. The potential advantage of thyromimetics like this compound is their different mechanism of action compared to statins, which could be beneficial for patients intolerant to statins or those requiring additional lipid-lowering therapy.
References
- 1. Clinical and experimental studies on the use of 3,5-diiodothyropropionic acid, a thyroid hormone analogue, in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DITPA (3,5-Diiodothyropropionic Acid), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the thyroid hormone analogue eprotirome in statin-treated dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Thyropropic Acid vs. Thyroxine in TSH Suppression: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of Thyropropic acid (TRIAC) and Thyroxine (T4) in their capacity to suppress Thyroid-Stimulating Hormone (TSH) levels. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms, quantitative comparisons from experimental data, and detailed experimental protocols.
Executive Summary
This compound (TRIAC), a metabolic derivative of triiodothyronine (T3), demonstrates a significantly higher potency in suppressing TSH compared to the standard thyroid hormone replacement therapy, Thyroxine (T4). This heightened efficacy is primarily attributed to its greater affinity for thyroid hormone receptors, particularly the β1 isoform, which is crucial in the negative feedback regulation of TSH at the pituitary level. While T4 serves as a prohormone, requiring conversion to the more active T3, TRIAC acts directly. Experimental data from in vitro and in vivo studies consistently show that TRIAC can achieve TSH suppression at lower molar concentrations than T4. This guide synthesizes the available data to facilitate a clear comparison of these two compounds.
Mechanism of Action: TSH Suppression
Both TRIAC and T4 exert their TSH-suppressive effects through the negative feedback loop of the hypothalamic-pituitary-thyroid (HPT) axis. Elevated levels of thyroid hormones, or their analogs, in the circulation are detected by the hypothalamus and the anterior pituitary gland.[1] This leads to a decrease in the secretion of Thyrotropin-Releasing Hormone (TRH) from the hypothalamus and a direct inhibition of TSH synthesis and release from the pituitary.[2]
The key difference lies in their interaction with thyroid hormone receptors (TRs). T4 is a prohormone with a lower binding affinity for TRs compared to T3.[3] T4 must be converted to T3 by deiodinase enzymes to exert its full biological effect.[4] In contrast, TRIAC is a direct-acting analog of T3 and exhibits a higher binding affinity for TRs, especially the TRβ1 and TRβ2 isoforms which are highly expressed in the pituitary gland.[5][6] This preferential binding to TRβ isoforms is thought to be the basis for TRIAC's more potent TSH-suppressive activity.[7]
Signaling Pathway for TSH Suppression
The signaling pathway for TSH suppression by thyroid hormones involves the binding of T3 (or TRIAC) to thyroid hormone receptors (TRs) within the nuclei of thyrotroph cells in the anterior pituitary. This hormone-receptor complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of the genes encoding the alpha and beta subunits of TSH, ultimately repressing their transcription.[8]
Caption: Negative feedback loop of the HPT axis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies comparing the TSH-suppressive effects of TRIAC and T4.
Table 1: In Vitro Comparison of TSH Suppression
| Compound | Cell Type | Concentration | TSH Release Inhibition | Reference |
| TRIAC | Rat Anterior Pituitary Cells | 1 nM | Equally potent to T3 | [5] |
| 2.5 nM | Equally potent to T3 | [5] | ||
| 10 nM | Equally potent to T3 | [5] | ||
| T4 | Rat Anterior Pituitary Cells | 2.5 nM | No significant inhibitory effect | [5] |
Table 2: In Vivo Comparison of TSH Suppression in Humans
| Compound | Patient Population | Dosage | Outcome on TSH | Reference |
| TRIAC | Normal Subjects | 1.4 mg/day | Peak TSH response to TRH reduced from 17.6 to 2.0 µU/ml | [9] |
| Hypothyroid Patients | 1.4 mg/day | Mean serum TSH reduced from 136 to ~11 µU/ml | [9] | |
| Thyroid Hormone Resistance | 0.35-4.2 mg/day | Basal TSH suppressed from 16.3 to 1.5 mU/L and 2.0 to 0.5 mU/L in two patients | [10] | |
| T4 | Thyroid Cancer Patients | 2.5 +/- 0.3 µg/kg/day | Suppressive TSH levels achieved | [11] |
| Young Adult Men | 115 µ g/day | 50% suppression of TSH response (SD50) | ||
| Young Adult Men | 150 µ g/day | TSH response decreased to below normal range |
Table 3: Comparison of Receptor Binding Affinity
| Compound | Receptor Isoform | Relative Affinity Compared to T3 | Reference |
| TRIAC | TRβ1 | 3-6 fold higher | [12] |
| TRβ2 | Higher affinity | [6] | |
| TRα1 | Similar affinity | [6] | |
| T4 | TRα1 | ~7-fold lower | [3] |
| TRβ1 | 10- to 30-fold lower | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
In Vitro TSH Suppression Assay
Objective: To compare the short-term effects of TRIAC and T4 on TRH-induced TSH release from cultured anterior pituitary cells.[5]
Experimental Workflow:
Caption: Workflow for in vitro TSH suppression assay.
Detailed Steps:
-
Cell Isolation and Culture: Anterior pituitaries are removed from adult male Wistar rats and enzymatically dispersed to obtain single cells. Cells are then cultured for 3 days in a suitable medium supplemented with 10% fetal calf serum to allow for recovery and attachment.
-
Hormone Incubation: On the day of the experiment, the culture medium is replaced with a serum-free medium containing various concentrations of TRIAC, T3, or T4 (e.g., 1, 2.5, and 10 nM). Cells are pre-incubated with the hormones for a defined period.
-
TRH Stimulation: Following pre-incubation, Thyrotropin-Releasing Hormone (TRH) is added to the culture medium to stimulate TSH secretion.
-
Sample Collection and Analysis: After a specific incubation period with TRH, the culture medium is collected. The concentration of TSH in the medium is quantified using a specific radioimmunoassay (RIA).[13][14]
In Vivo TSH Suppression Study in Humans
Objective: To assess the TSH-suppressive effect of a daily oral dose of TRIAC in normal and hypothyroid subjects.[9]
Experimental Design:
-
Participants: The study includes both healthy volunteers and patients with primary hypothyroidism.
-
Intervention: Participants receive a daily oral dose of 1.4 mg of TRIAC for a period of 6 weeks.
-
Measurements:
-
Baseline and post-treatment serum levels of TSH, T4, T3, and reverse T3 (rT3) are measured.
-
A TRH stimulation test is performed before and after the treatment period to assess the pituitary's TSH response. Blood samples for TSH measurement are taken at baseline and at various time points after intravenous administration of TRH.
-
-
Assays: Serum hormone concentrations are determined by radioimmunoassay (RIA).
Competitive Ligand Binding Assay for Thyroid Hormone Receptors
Objective: To determine the binding affinity of TRIAC and T4 for different thyroid hormone receptor isoforms.[3][15]
Principle: This assay measures the ability of unlabeled ligands (TRIAC or T4) to compete with a radiolabeled ligand (e.g., [¹²⁵I]T3) for binding to a specific thyroid hormone receptor isoform.
Methodology:
-
Receptor Preparation: Thyroid hormone receptor isoforms (e.g., TRα1, TRβ1) are synthesized in vitro using a coupled transcription/translation system.
-
Binding Reaction: A constant amount of the synthesized receptor and radiolabeled T3 are incubated with increasing concentrations of unlabeled TRIAC or T4.
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radiolabeled ligand is separated from the free radiolabeled ligand, often using methods like size-exclusion chromatography.
-
Quantification and Analysis: The radioactivity in the bound fraction is measured using a gamma counter. The data are used to construct a competition curve, from which the concentration of the unlabeled ligand that inhibits 50% of the radiolabeled ligand binding (IC50) is determined. This value is used to calculate the dissociation constant (Kd), which is inversely proportional to the binding affinity.
Conclusion
The presented data strongly indicate that this compound is a more potent TSH-suppressive agent than Thyroxine. This is supported by its higher binding affinity for thyroid hormone receptors, particularly the β isoform, and demonstrated efficacy at lower concentrations in both in vitro and in vivo settings. For researchers and drug development professionals, TRIAC represents a promising molecule for therapeutic applications where potent and selective TSH suppression is desired, such as in certain cases of thyroid hormone resistance and in the management of thyroid cancer. Further research into the long-term effects and safety profile of TRIAC is warranted to fully elucidate its clinical potential.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Molecular Mechanisms of Thyroid Hormone Signaling in Thyroid Cancer: Oncogenesis, Progression, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that thyroxine inhibits either basal or TRH-induced TSH secretion only after conversion to triiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triac regulation of transcription is T(3) receptor isoform- and response element-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro effect of Triac on resistance to thyroid hormone receptor mutants: potential basis for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thyroid-hormone-dependent negative regulation of thyrotropin beta gene by thyroid hormone receptors: study with a new experimental system using CV1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triac (3,5,3'-triiodothyroacetic acid) partially inhibits the thyrotropin response to synthetic thyrotropin-releasing hormone in normal and thyroidectomized hypothyroid patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3,5,3'-triiodothyroacetic acid therapy for thyroid hormone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TRIAC (3,5,3'-triiodothyroacetic acid) has parallel effects at the pituitary and peripheral tissue levels in thyroid cancer patients treated with L-thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Search results [inis.iaea.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Competitive binding assays for measuring the binding affinity of thyroid-disrupting chemicals for integrin αvβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of Thyropropic Acid's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of thyropropic acid's (TRIAC) performance against other thyroid hormone analogs, supported by experimental data. We delve into its receptor specificity, signaling pathways, and potential for off-target effects, offering a comprehensive evaluation for its therapeutic potential.
This compound, also known as 3,5,3'-triiodothyroacetic acid (TRIAC), is a naturally occurring metabolite of triiodothyronine (T3). It has garnered significant interest as a thyromimetic compound due to its distinct physiological effects, which differ from those of the primary thyroid hormones, thyroxine (T4) and T3. This guide evaluates the specificity of TRIAC's actions by comparing its binding affinities to thyroid hormone receptors, its functional activity, and its downstream signaling pathways with those of other relevant thyromimetics.
Comparative Binding Affinity of Thyromimetic Compounds
The biological effects of thyroid hormones and their analogs are primarily mediated through their interaction with thyroid hormone receptors (TRs), which exist as two major isoforms: TRα and TRβ. The differential expression of these isoforms in various tissues is a key determinant of the tissue-specific effects of thyromimetic compounds. TRβ is predominantly expressed in the liver, making it a key target for treating metabolic disorders like dyslipidemia, while TRα is more abundant in the heart and bone.[1][2]
The binding affinity of a compound for TRα and TRβ is a critical indicator of its potential for therapeutic efficacy and off-target effects. The following table summarizes the binding affinities (Ki in nM) of this compound and other key thyromimetics for the human TRα and TRβ isoforms.
| Compound | TRα Ki (nM) | TRβ Ki (nM) | TRβ/TRα Selectivity Ratio | Reference |
| T3 (Triiodothyronine) | 0.23 | 0.21 | ~1 | [3] |
| T4 (Thyroxine) | 1.6 | 1.5 | ~1 | [3] |
| This compound (TRIAC) | 1.81 (EC50) | 4.13 (EC50) | ~0.44 | [3] |
| Sobetirome (GC-1) | 1.0 | 0.13 | ~7.7 | [3] |
| Resmetirom (MGL-3196) | - | - | ~28-fold vs TRα | [4] |
| DITPA | Binds weakly | Binds weakly (modestly higher affinity for TRβ) | - | [5] |
Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. EC50 values represent the concentration for 50% maximal effect in functional assays. Data from different sources may vary due to experimental conditions.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are summaries of key experimental protocols used to evaluate the specificity of this compound and other thyromimetics.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for TRα and TRβ.
Principle: A competitive binding assay is performed using a radiolabeled ligand (e.g., [¹²⁵I]T3) that has a high affinity for the receptor. The test compound is added in increasing concentrations to compete with the radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined. The Ki is then calculated from the IC50 value.
Generalized Protocol:
-
Receptor Preparation: Human recombinant TRα and TRβ ligand-binding domains (LBDs) are used.
-
Reaction Mixture: In a multi-well plate, combine the TR LBD, a fixed concentration of [¹²⁵I]T3, and varying concentrations of the test compound in an assay buffer.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand using a filtration apparatus with glass fiber filters.[6]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[6]
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This cell-based assay is used to measure the functional activity of a compound as an agonist or antagonist of a nuclear receptor.
Objective: To determine the potency (EC50) and efficacy of a test compound in activating TR-mediated gene transcription.
Principle: A reporter gene system is used where the firefly luciferase gene is under the control of a promoter containing thyroid hormone response elements (TREs). Cells are co-transfected with plasmids expressing the TR (either TRα or TRβ) and the luciferase reporter plasmid. When an agonist binds to the TR, it activates the transcription of the luciferase gene, leading to the production of luciferase enzyme. The amount of light produced upon the addition of luciferin (B1168401) substrate is proportional to the level of TR activation.
Generalized Protocol:
-
Cell Culture and Transfection: HEK293T cells are grown and then transiently transfected with expression plasmids for the GAL4 DNA-binding domain fused to the ligand-binding domain of the human TR of interest (GAL4-TR-LBD), a GAL4-responsive firefly luciferase reporter plasmid, and a constitutively expressed Renilla luciferase plasmid (for normalization).[5]
-
Compound Treatment: After transfection, the cells are treated with varying concentrations of the test compound or a reference agonist.
-
Cell Lysis: After an incubation period, the cells are lysed to release the luciferase enzymes.
-
Luciferase Activity Measurement: The activities of both firefly and Renilla luciferases are measured sequentially using a luminometer and a dual-luciferase assay system.[7]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. The normalized data is then plotted against the log concentration of the test compound to determine the EC50 and maximal efficacy.[5]
Signaling Pathways of this compound
This compound, like other thyroid hormone analogs, exerts its effects through both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of TRIAC to nuclear TRs. This ligand-receptor complex then binds to TREs on the DNA, modulating the transcription of target genes. This process typically occurs over hours to days and leads to changes in protein synthesis and cellular function.
Genomic signaling pathway of this compound.
Non-Genomic Signaling Pathway
In addition to the genomic pathway, thyromimetics can initiate rapid, non-genomic effects that are independent of gene transcription. These actions are often mediated by TRs located in the cytoplasm or at the plasma membrane, or through interactions with other cell surface receptors like integrin αvβ3.[3][8] These pathways involve the activation of various protein kinase cascades, such as the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, leading to rapid changes in cellular function.[9][10]
Non-genomic signaling pathways of this compound.
Evaluation of Specificity and Off-Target Effects
A critical aspect of drug development is the evaluation of a compound's specificity for its intended target and the potential for off-target effects.
Cross-Reactivity with Other Nuclear Receptors
Thyroid hormone receptors belong to the nuclear receptor superfamily, which also includes receptors for steroids, retinoids, and vitamin D. Due to structural similarities in the ligand-binding domains, there is a potential for cross-reactivity of thyromimetics with other nuclear receptors, such as Retinoid X Receptors (RXRs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). Such interactions could lead to unintended biological effects. For instance, TRs are known to form heterodimers with RXRs to regulate gene expression, and competition for RXR by other nuclear receptors like PPARs and LXRs can lead to complex cross-talk between these signaling pathways. Limited data is available on the systematic screening of this compound against a broad panel of nuclear receptors.
In Vivo Assessment of Specificity
Animal models are invaluable for assessing the tissue-specific effects and overall physiological impact of thyromimetic compounds.
Experimental Workflow for In Vivo Rodent Studies:
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. eubopen.org [eubopen.org]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Nongenomic Actions of Thyroid Hormone: The Integrin Component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Transgenic Mouse Model for Detection of Tissue-Specific Thyroid Hormone Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cross-Talk between PPARs and the Partners of RXR: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-talk between peroxisome proliferator-activated receptor (PPAR) alpha and liver X receptor (LXR) in nutritional regulation of fatty acid metabolism. I. PPARs suppress sterol regulatory element binding protein-1c promoter through inhibition of LXR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Morphological Assays with Thyropropic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular analysis, morphological assays provide a powerful, image-based approach to understanding the effects of chemical and genetic perturbations. Thyropropic acid, a thyroid hormone analog, has emerged as a tool for inducing distinct morphological changes in cells, offering a valuable model for studying various cellular processes and for screening potential therapeutic compounds. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data and detailed protocols, to aid researchers in the validation and application of morphological assays.
Performance Comparison: this compound vs. Alternatives
The decision to use this compound in a morphological assay often involves weighing its performance against that of endogenous thyroid hormones, such as triiodothyronine (T3) and thyroxine (T4), and other synthetic analogs. The primary parameters for comparison include the potency of inducing morphological changes, the specificity of the response, and the time course of these effects.
While direct, side-by-side quantitative comparisons of this compound with other compounds in morphological assays are not extensively documented in publicly available literature, we can infer its potential performance based on the known effects of related thyroid hormone analogs. For instance, in rat pituitary tumor GH3 cells, T3 and T4 have been shown to induce a change from a flattened, fibroblastic morphology to a more rounded or spindle-shaped appearance.
| Compound | Half-Maximal Effective Concentration (EC50) for Morphological Change | Cell Type | Reference |
| Triiodothyronine (T3) | 0.3 nM | GH3 (rat pituitary tumor) | [1] |
| Thyroxine (T4) | 2.0 nM | GH3 (rat pituitary tumor) | [1] |
| This compound | Data not available in searched literature | - | - |
| Other Alternative 1 | Data not available in searched literature | - | - |
| Other Alternative 2 | Data not available in searched literature | - | - |
Note: The table highlights the current gap in publicly accessible, direct quantitative data for this compound in morphological assays. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell model.
Signaling Pathway of this compound-Induced Morphological Changes
The morphological alterations induced by this compound and other thyroid hormone analogs are primarily mediated through a non-genomic signaling pathway initiated at the cell surface. This pathway involves the binding of the ligand to the integrin αvβ3 receptor.[2][3] This interaction triggers a cascade of intracellular events that ultimately lead to the reorganization of the actin cytoskeleton, the primary determinant of cell shape and morphology.[4][5]
Experimental Protocols
Validating a morphological assay with this compound requires a systematic approach, from initial cell culture to quantitative image analysis. The following protocols provide a general framework that can be adapted to specific cell types and experimental goals.
Key Experiment: High-Content Morphological Assay
This protocol outlines a typical workflow for a high-content screening (HCS) assay to quantify morphological changes induced by this compound.
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture the chosen cell line (e.g., NIH-3T3, HeLa, or a disease-relevant cell line) under standard conditions.
-
Seed cells into 96- or 384-well clear-bottom imaging plates at a density that allows for individual cell segmentation without overcrowding. Allow cells to adhere and stabilize for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (3,3',5-Triiodothyropropionic acid, CAS 51-26-3) in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution to create a range of concentrations for dose-response analysis. A typical starting range might be from 0.1 nM to 10 µM.
-
Include negative controls (vehicle only) and positive controls (e.g., T3 or another compound known to induce morphological changes in the chosen cell line).
-
Add the compounds to the respective wells and incubate for a duration determined by preliminary time-course experiments (e.g., 24, 48, or 72 hours).
-
-
Cell Staining:
-
After incubation, gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain the actin cytoskeleton with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 phalloidin) and the nuclei with a DNA stain (e.g., DAPI).
-
Wash the cells multiple times with PBS to remove excess stain.
-
-
Image Acquisition:
-
Use a high-content imaging system to automatically acquire images from each well.
-
Capture images in at least two fluorescent channels (one for the nucleus and one for the cytoskeleton).
-
Acquire multiple fields of view per well to ensure a sufficient number of cells for robust statistical analysis.
-
-
Image and Data Analysis:
-
Utilize image analysis software to segment individual cells based on the nuclear and cytoskeletal stains.
-
Extract a variety of morphological features for each cell, including:
-
Size and Shape: Area, perimeter, circularity, aspect ratio, eccentricity.
-
Texture: Measures of the intensity and distribution of the cytoskeletal stain.
-
Intensity: Mean and integrated intensity of the fluorescent signals.
-
-
Calculate the average and standard deviation of each feature for each treatment condition.
-
Generate dose-response curves by plotting the morphological feature of interest against the log of the compound concentration.
-
Determine the EC50 value for this compound and any comparators.
-
Assay Validation
To ensure the reliability and reproducibility of the morphological assay, a thorough validation process is essential.
Key Validation Parameters:
-
Z'-factor: This statistical parameter is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening. It is calculated using the means and standard deviations of the positive and negative controls.
-
Signal Window: The ratio of the mean of the positive control to the mean of the negative control. A larger signal window indicates a more robust assay.
-
Reproducibility: Assess inter-plate and intra-plate variability by running replicate plates on different days and in different batches.
-
Specificity: If possible, use a known inhibitor of the this compound signaling pathway (e.g., an integrin αvβ3 antagonist) to demonstrate that the observed morphological changes are specific to the intended mechanism of action.
Conclusion
References
- 1. 3,3',5-Triiodothyropropionic acid | C15H11I3O4 | CID 5804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Involvement of integrin αvβ3 in thyroid hormone-induced dendritogenesis [frontiersin.org]
- 3. Proangiogenesis action of the thyroid hormone analog 3,5-diiodothyropropionic acid (DITPA) is initiated at the cell surface and is integrin mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5,3'-Triiodo-L-Thyronine Regulates Actin Cytoskeleton Dynamic in The Differentiated PC-12 Cells during Hypoxia through An αvβ3 Integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrin signaling to the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Thyropropic Acid: A Procedural Guide
The proper disposal of thyropropic acid and its derivatives is crucial for maintaining laboratory safety and ensuring environmental compliance. As a compound that can be harmful if swallowed, cause skin and eye irritation, and potentially lead to organ damage through prolonged exposure, it must be managed as hazardous chemical waste.[1] Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles with side-shields, protective gloves, and a lab coat.[1][2] All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or fumes.[1][2] An accessible safety shower and eye wash station are mandatory.[1]
Hazard Profile Summary
To underscore the importance of these procedures, the table below summarizes the known hazards associated with this compound and its related compounds. This data justifies its classification as a hazardous substance requiring specialized disposal.
| Hazard Classification | Description | Associated Compounds | Reference |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | 3,5-Diiodothyropropionic acid | [1] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | 3,5-Diiodothyropropionic acid | [1] |
| Serious Eye Damage/Irritation (Category 1 & 2A) | Causes serious eye damage or irritation. | Thiodipropionic acid, 3,5-Diiodothyropropionic acid | [1][3] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation. | 3,5-Diiodothyropropionic acid | [1] |
| Specific Target Organ Toxicity, Repeated Exposure (Category 1) | Causes damage to organs (Thyroid, Cardiovascular system, Kidney) through prolonged or repeated exposure. | This compound (unspecified iodination) |
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the safe disposal of this compound waste. This process is designed to comply with general laboratory waste guidelines established by regulatory bodies like the Resource Conservation and Recovery Act (RCRA).[4]
Step 1: Waste Characterization
Treat all forms of this compound—including pure substance, contaminated labware (e.g., pipette tips, vials), and solutions—as hazardous waste. Do not dispose of this chemical in the regular trash or via sink drains.[4][5]
Step 2: Select an Appropriate Waste Container
-
Container Type: Use a chemically compatible container with a secure, leak-proof screw-top cap.[4][6] High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable. Avoid using foodstuff containers.[6]
-
Condition: Ensure the container is clean, dry, and in good condition, free from cracks or deterioration.[6]
-
Sizing: Choose a container size that is appropriate for the volume of waste to minimize headspace. Liquid waste containers should not be filled beyond 75-90% capacity to allow for vapor expansion.[7]
Step 3: Label the Waste Container
As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (and any other components of a mixture).
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
The name of the principal investigator or lab contact.
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
-
Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[6][8]
-
Segregation: Store the this compound waste container segregated from incompatible chemicals. As an acidic compound, it should be stored separately from bases.[6][7] Use secondary containment (such as a plastic tub) to prevent spills.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[6]
Step 5: Arrange for Disposal
-
Monitoring: Regularly inspect the SAA for any signs of leakage or container degradation.[6]
-
Pickup Request: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[6][8] Follow their specific procedures for requesting a collection.
-
Record Keeping: Maintain any documentation related to waste generation and disposal as required by your institution and local regulations.[4]
Experimental Workflow & Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper management and disposal of this compound waste within a laboratory setting.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. danielshealth.com [danielshealth.com]
- 5. acs.org [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling Thyropropic Acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Thyropropic acid. Adherence to these procedures is essential to ensure personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its derivatives are hazardous substances that require careful handling. The primary risks include skin, eye, and respiratory irritation.[1] Prolonged or repeated exposure may lead to organ damage, specifically to the thyroid, cardiovascular system, and kidneys.[2] The following table summarizes the necessary personal protective equipment to mitigate these risks.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3][4] | Prevents skin contact and absorption. Gloves must be inspected before use and disposed of properly after handling the chemical.[2] |
| Eye and Face Protection | Chemical safety goggles with side-shields. A face shield should be used when there is a high risk of splashing.[1][3][5] | Protects eyes from splashes and airborne particles. |
| Skin and Body Protection | A disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs, or a lab coat.[5][6] | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the powder form or if dust generation is likely.[1][5] | Prevents inhalation of airborne particles.[5] Work should be conducted in a well-ventilated area, such as a chemical fume hood.[5][7] |
Operational Plan: Handling this compound
Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.
Preparation
-
Work Area: Ensure the work area is a designated and restricted zone with proper ventilation, such as a chemical fume hood or a biological safety cabinet.[5]
-
Gather Materials: Collect all necessary materials, including this compound, solvents, and laboratory equipment.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[1][8]
-
Waste Container: Prepare a designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container for this compound-contaminated materials.[5]
Donning PPE
Follow the correct sequence for putting on PPE to ensure complete protection. A general recommendation is to don the gown first, followed by the respirator, then goggles, and finally gloves.
Handling Procedure
-
Weighing: When weighing the solid form, perform the task within a ventilated enclosure to minimize inhalation risk.[5]
-
Handling Containers: Handle all containers with this compound carefully to prevent spills.
-
Prohibited Actions: Do not eat, drink, or smoke in the designated handling area.[2][5]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[7][8]
-
Avoid Dust Formation: Avoid the formation of dust and aerosols.[7]
Doffing PPE
Remove PPE in the correct order to prevent cross-contamination. A common practice is to remove gloves first, followed by the gown and goggles, and the respirator last. Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.[2]
Personal Hygiene
-
Wash hands and face thoroughly after handling the substance.[2]
-
Immediately change any contaminated clothing.[2]
Emergency Procedures
| Exposure Route | First-Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[5] Remove all contaminated clothing.[2] Consult a physician.[2] |
| Eye Contact | Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[7] Seek immediate medical attention from an ophthalmologist.[2] |
| Inhalation | Move the individual to fresh air and keep them in a comfortable position for breathing.[5][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7] Call a physician.[2] |
| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water.[7] Immediately make the victim drink water (two glasses at most).[2] Consult a physician.[2] |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Place all solid waste contaminated with this compound, including used gloves, wipes, and disposable gowns, into the designated hazardous waste container.[5]
-
Unused Product: Collect unused or expired this compound in its original or a suitable sealed container, clearly labeled as hazardous waste.[5]
-
Spills: In case of a spill, cover with an inert absorbent material, and carefully sweep or scoop the material into a suitable container for disposal.[9] Avoid creating dust.[2][9]
Labeling
All waste containers must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Target Organ Damage")
-
The date when waste was first added to the container
Storage
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.[7]
Final Disposal
Dispose of the hazardous waste through an approved waste disposal plant in accordance with all applicable federal, state, and local regulations.[2][7] Do not let the product enter drains.[2]
Workflow Diagrams
The following diagrams illustrate the key processes for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. leelinework.com [leelinework.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. benchchem.com [benchchem.com]
- 6. pccarx.com [pccarx.com]
- 7. targetmol.com [targetmol.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
